Product packaging for Digitogenin(Cat. No.:CAS No. 511-34-2)

Digitogenin

Cat. No.: B1217190
CAS No.: 511-34-2
M. Wt: 448.6 g/mol
InChI Key: COVOPPXLDJVUSC-JPYPKGSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digitogenin is a cardenolide that is the aglycon (the non-sugar component) of the cardiac glycoside digitoxin . As a research chemical, its primary value lies in its role as a fundamental structural unit for related bioactive compounds. It is isolated from plants of the Digitalis genus, such as Digitalis lanata . The compound's structure has been confirmed through single crystal X-ray diffraction studies . Researchers investigate this compound and its derivatives for their potential biological activities, which are often linked to the inhibition of the sodium/potassium-transporting ATPase enzyme . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O5 B1217190 Digitogenin CAS No. 511-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

511-34-2

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,15,16-triol

InChI

InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)21-24(32-27)23(30)22-17-6-5-16-11-19(28)20(29)12-26(16,4)18(17)8-9-25(21,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16+,17-,18+,19-,20-,21+,22-,23+,24-,25-,26+,27-/m1/s1

InChI Key

COVOPPXLDJVUSC-JPYPKGSXSA-N

SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1

Other CAS No.

511-34-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Digitogenin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin is a steroidal sapogenin, which serves as the aglycone component of the saponin (B1150181) digitonin, found in the foxglove plant (Digitalis purpurea)[1]. As a member of the spirostanol (B12661974) class of natural products, this compound possesses a rigid steroidal backbone with a characteristic spiroketal side chain. While its glycoside, digitonin, is well-known for its detergent properties in biochemical applications, this compound itself exhibits biological activities of interest, primarily related to its classification as a cardiac glycoside. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its extraction, purification, and analysis.

Chemical Structure and Physicochemical Properties

This compound is a polycyclic organic compound with a complex stereochemistry. Its structure is characterized by a pentacyclic steroid nucleus and a spiroketal functional group.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-3,15,16-triol[2]
Chemical Formula C₂₇H₄₄O₅[2]
SMILES Notation C[C@@H]1CC[C@@]2(--INVALID-LINK----INVALID-LINK--O)O)C)C)O">C@HC)OC1[2]
Molecular Weight 448.6 g/mol [2]
Melting Point 283 °C[3]
Boiling Point Data not readily available
Solubility Insoluble in water; soluble in ethanol.[4]
pKa Data not readily available

Biological Activity and Signaling Pathways

This compound, as a cardiac glycoside, is known to primarily exert its biological effects through the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump)[1][5]. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.

While the direct signaling pathways modulated by this compound are not as extensively studied as those for its glycoside derivatives like digitoxin, it is plausible that it shares similar mechanisms. Digitoxin has been shown to suppress the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)[6][7]. NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition can lead to downstream effects on gene expression related to these processes.

Below is a proposed signaling pathway for this compound, based on the known mechanisms of related cardiac glycosides.

Digitogenin_Signaling cluster_nucleus Nuclear Translocation This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition IKK IKK Complex This compound->IKK Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in IkB IκB IKK->IkB Phosphorylation (inhibited) NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (active) IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Target Gene Expression (e.g., ST6GAL1) NFkB_active->Gene_Expression Transcription Extraction_Workflow Start Digitalis purpurea Seeds/Leaves Grind Grinding and Defatting (e.g., with hexane) Start->Grind Extraction Extraction of Digitonin (e.g., with hot ethanol) Grind->Extraction Filtration1 Filtration and Concentration Extraction->Filtration1 Hydrolysis Acidic Hydrolysis (e.g., 2N HCl in ethanol, reflux) Filtration1->Hydrolysis Precipitation Precipitation of this compound (addition of water) Hydrolysis->Precipitation Filtration2 Filtration and Washing Precipitation->Filtration2 Recrystallization Recrystallization (e.g., from ethanol) Filtration2->Recrystallization End Pure this compound Recrystallization->End

References

An In-depth Technical Guide to the Mechanism of Action of Digitogenin in Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), exerts its primary biological effect through a direct and specific interaction with cholesterol in eukaryotic cell membranes. This interaction leads to a concentration-dependent disruption of membrane integrity, ranging from selective permeabilization to complete cell lysis. At the core of its mechanism is the formation of stoichiometric complexes with membrane cholesterol, which aggregate to form pore-like structures. This targeted action on cholesterol-rich membranes, such as the plasma membrane, while sparing cholesterol-poor organellar membranes, has made this compound an invaluable tool in cell biology for selective permeabilization. This guide provides a detailed overview of the molecular mechanism of this compound, quantitative data on its effects, comprehensive experimental protocols for its study, and visualizations of the key processes involved.

Core Mechanism of Action: A Cholesterol-Dependent Process

The mechanism of this compound's action on cell membranes is fundamentally dependent on the presence of cholesterol.[1][2] Digitonin, the glycoside form from which this compound is derived, is an amphipathic molecule with a lipophilic steroid aglycone (this compound) and a hydrophilic sugar chain.[3][4] This structure allows it to spontaneously incorporate into lipid bilayers.[3][4]

The key steps in its mechanism are:

  • Insertion into the Membrane: The lipophilic this compound moiety inserts into the lipid bilayer.[4]

  • Cholesterol Recognition and Binding: Digitonin specifically recognizes and binds to 3-β-hydroxysterols, most notably cholesterol.[5][6] This interaction is stoichiometric, forming a 1:1 complex.[3][4][6][7]

  • Complex Formation and Aggregation: The digitonin-cholesterol complexes are formed on the membrane surface, effectively sequestering cholesterol from its normal interactions within the bilayer.[6][8] These complexes then aggregate.

  • Pore Formation: The aggregation of digitonin-cholesterol complexes leads to the formation of pores or lesions in the membrane.[1][2][3][9] This disrupts the membrane's barrier function. The process is described as an "all-or-none" mechanism, meaning it occurs robustly in the presence of cholesterol but not in its absence.[1][2]

This cholesterol-dependent action allows for the selective permeabilization of different cellular membranes based on their cholesterol content. The plasma membrane, being rich in cholesterol, is highly susceptible, while organellar membranes like those of the mitochondria and endoplasmic reticulum, which have lower cholesterol content, are less affected at low digitonin concentrations.[3][10][11]

Digitogenin_Mechanism cholesterol Cholesterol complex This compound-Cholesterol Complex (1:1) cholesterol->complex phospholipids Phospholipids This compound This compound This compound->cholesterol Binds This compound->complex pore Pore Formation complex->pore Aggregates permeabilization Membrane Permeabilization pore->permeabilization

Figure 1: Mechanism of this compound-induced membrane permeabilization.

Quantitative Data on this compound's Effects

The interaction of this compound with cell membranes has been quantified across various experimental systems. The following tables summarize key quantitative data.

ParameterValueCell/System TypeReference
Hemolytic Activity (IC50) 0.0151 mMSheep Red Blood Cells[2]
Pore Diameter ~8 nmGeneral Biological Membranes[3]
> 2 nm (permeable to Alexa 488)Giant Unilamellar Vesicles (GUVs)[2]
Stoichiometry (Digitonin:Cholesterol) 1:1Liposomes[3][7]
Critical Micelle Concentration (CMC) < 0.5 mMAqueous Solution[3]

Table 1: Physical and Biological Parameters of Digitonin

Cell TypeDigitonin ConcentrationIncubation TimePurposeReference
Cultured Astrocytes30 µM10 minPermeabilization (>75% of cells)[12]
Trypanosoma cruzi~64 µM-Selective plasma membrane permeabilization[5]
HaCaT Cells5 µg/mL10 minSelective plasma membrane permeabilization[1]
Human Endothelial Cells10 µg per 106 cellsTitrationOptimal for ADP-stimulated respiration[13]
Various Cultured Cells0.01-0.02% (w/v)-Selective plasma membrane permeabilization[8]
HeLa Cells20-40 µg/mL2 minRemoval of cytosolic staining for IF[14]

Table 2: Effective Concentrations of Digitonin for Cell Permeabilization

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

Hemolysis Assay

This assay measures the lytic effect of this compound on red blood cells (RBCs) by quantifying the release of hemoglobin.

Materials:

  • Freshly collected blood (e.g., sheep or human) with anticoagulant.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • This compound stock solution.

  • Triton X-100 (for positive control).

  • 96-well microplate.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge blood at 1,700 x g for 5 minutes.[15]

    • Aspirate the supernatant and buffy coat.

    • Wash the RBC pellet three times with cold PBS, centrifuging after each wash.[15]

    • Resuspend the washed RBCs to a final concentration of 1-2% (v/v) in PBS.[15][16]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of various concentrations of this compound solution.

    • For the negative control (0% lysis), add 50 µL of PBS.

    • For the positive control (100% lysis), add 50 µL of 10% Triton X-100.[15]

  • Incubation:

    • Add 50 µL of the RBC suspension to each well.

    • Incubate the plate at 37°C for 30-60 minutes.[15][16]

  • Measurement:

    • Centrifuge the plate at 1,000-1,700 x g for 5-10 minutes to pellet intact RBCs.[15][17]

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 405 nm or 541 nm, which corresponds to hemoglobin release.[15][16]

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100[18]

Hemolysis_Assay_Workflow start Start: Fresh Blood prep_rbc Prepare RBC Suspension (Wash & Dilute) start->prep_rbc add_rbc Add RBC Suspension to Plate prep_rbc->add_rbc setup_plate Setup 96-well Plate (this compound dilutions, Controls) setup_plate->add_rbc incubate Incubate at 37°C add_rbc->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer read_abs Read Absorbance (405 or 541 nm) transfer->read_abs calculate Calculate % Hemolysis read_abs->calculate end End: IC50 Value calculate->end

Figure 2: Workflow for a standard hemolysis assay.

Calcein (B42510) Leakage Assay from Liposomes

This assay quantifies membrane permeabilization by measuring the release of a fluorescent dye (calcein) from large unilamellar vesicles (LUVs).

Materials:

  • Lipids (e.g., POPC, cholesterol) in chloroform (B151607).

  • Calcein.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Fluorometer.

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from a lipid mixture under a stream of nitrogen.

    • Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) to form multilamellar vesicles.

    • Subject the vesicle suspension to several freeze-thaw cycles.

  • Extrusion:

    • Extrude the suspension through a polycarbonate membrane (e.g., 21 times) to form LUVs of a defined size.[19]

  • Purification:

    • Separate the calcein-loaded LUVs from free, unencapsulated calcein using a size-exclusion column.[19]

  • Leakage Assay:

    • Dilute the purified LUV suspension in buffer in a cuvette.

    • Monitor the baseline fluorescence of the self-quenched calcein inside the LUVs (Excitation: 485 nm, Emission: 530 nm).[20]

    • Add this compound to the cuvette and continuously record the increase in fluorescence as calcein is released and its self-quenching is relieved.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

  • Calculation:

    • Calculate the percentage of calcein release at a given time point (t) using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.

Induced Signaling Pathways

While the primary mechanism of this compound is physical membrane disruption, it's important to consider the broader family of cardiac glycosides, which includes structurally related compounds like digitoxin (B75463) and digoxin (B3395198). These compounds are known inhibitors of the Na+/K+-ATPase pump.[21][22] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium via the Na+-Ca2+ exchanger.[21] This alteration in ion homeostasis can trigger various signaling cascades.

For instance, cardiac glycosides can activate pathways such as:

  • NF-κB Signaling: Some cardiac glycosides can inhibit the TNF-α/NF-κB signaling pathway by blocking the recruitment of TRADD to the TNF receptor.[23][24]

  • Inflammasome Activation: Compounds like digoxin can activate the NLRP3 inflammasome in response to altered K+ and Ca2+ fluxes, leading to IL-1β release and pyroptosis.[25]

It is crucial to distinguish that these signaling events are primarily linked to the inhibition of Na+/K+-ATPase by cardiac glycosides used therapeutically. For this compound, when used as a permeabilizing agent, the rapid and extensive membrane disruption is the dominant effect. However, at sub-lytic concentrations, alterations in ion gradients due to pore formation could potentially trigger secondary signaling events.

Signaling_Pathways cardiac_glycoside Cardiac Glycosides (e.g., Digitoxin, Digoxin) na_k_atpase Na+/K+-ATPase cardiac_glycoside->na_k_atpase Inhibits tnf_receptor TNF Receptor cardiac_glycoside->tnf_receptor Blocks TRADD recruitment to na_increase ↑ Intracellular [Na+] na_k_atpase->na_increase leads to ca_increase ↑ Intracellular [Ca2+] (via Na+/Ca2+ Exchanger) na_increase->ca_increase nlrp3 NLRP3 Inflammasome ca_increase->nlrp3 Activates tradd TRADD nf_kb NF-κB Pathway Inhibition tnf_receptor->nf_kb pyroptosis Pyroptosis / IL-1β Release nlrp3->pyroptosis

Figure 3: Signaling pathways modulated by cardiac glycosides.

Conclusion

This compound's mechanism of action in cell membranes is a well-defined, cholesterol-dependent process involving the formation of pores that leads to membrane permeabilization. This specificity makes it an indispensable tool for studying intracellular processes by providing controlled access to the cytoplasm. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize and study this compound in their work. While its primary action is biophysical, understanding the signaling pathways modulated by the broader class of cardiac glycosides provides a more complete picture of its potential biological implications.

References

The Aglycone of Digitonin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of digitogenin, the aglycone of the steroidal saponin (B1150181) digitonin (B1670571). Primarily aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, isolation methodologies, and biological context of this compound.

Introduction

Digitonin is a pentasaccharide steroidal saponin extracted from the foxglove plant, Digitalis purpurea.[1][2] It is widely utilized in biochemical applications as a nonionic detergent for solubilizing lipids and membrane proteins, and for permeabilizing cell membranes.[1][3] The core of digitonin's structure is its aglycone, this compound, a spirostan (B1235563) steroid.[1] Understanding the properties and isolation of this compound is crucial for its potential applications in medicinal chemistry and as a starting material for steroid synthesis. This guide provides a detailed overview of this compound, focusing on its physicochemical characteristics in comparison to its parent glycoside, digitonin, and outlines a standard protocol for its isolation via acid hydrolysis.

Physicochemical Properties: Digitonin vs. This compound

A comparative summary of the key quantitative data for digitonin and its aglycone, this compound, is presented below. This allows for a clear distinction of their physical and chemical characteristics.

PropertyDigitoninThis compound
Molecular Formula C₅₆H₉₂O₂₉[1]C₂₇H₄₄O₅[4]
Molecular Weight 1229.31 g/mol [5]448.64 g/mol [4]
Melting Point 244.0–248.5 °C[1]283 °C[4]
Appearance White to off-white powder[1]Needles from alcohol[6]
Solubility in Water Forms a soapy suspension; soluble in boiling water.[7][8]Practically insoluble.[6]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide.[3][9]Soluble in chloroform (B151607) and boiling alcohol.[6]
Specific Rotation [α]D -40° (c=1.2 in dioxane)[1]-81° (c=1.4 in chloroform)[6]

Hydrolysis of Digitonin to Yield this compound

The cleavage of the glycosidic bonds in digitonin to release the aglycone this compound is typically achieved through acid hydrolysis. This process breaks the ether linkages between the steroid backbone and the pentasaccharide chain.

hydrolysis cluster_reactants Reactants cluster_products Products Digitonin Digitonin (C₅₆H₉₂O₂₉) Aglycone This compound (C₂₇H₄₄O₅) Digitonin->Aglycone Hydrolysis Sugars Pentasaccharide Chain (2 Glucose, 2 Galactose, 1 Xylose) Digitonin->Sugars Hydrolysis H2O H₂O H_plus H⁺ (Acid Catalyst) experimental_workflow start Start: Digitonin dissolve Dissolve in Ethanol start->dissolve acidify Add 2N HCl dissolve->acidify reflux Reflux for 4-6 hours acidify->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Chloroform neutralize->extract wash Wash with Water extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Chloroform dry->evaporate purify Purify by Recrystallization evaporate->purify end End: Pure this compound purify->end

References

An In-depth Technical Guide to the Interaction of Digitogenin with Membrane Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), exerts significant biological effects through its direct interaction with cholesterol in cellular membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, its consequences for membrane integrity and cellular function, and its implications for drug development. We present quantitative data on the binding parameters, detailed experimental protocols for studying this interaction, and a proposed signaling pathway for this compound-induced apoptosis. This document is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery.

Introduction

This compound is a steroidal sapogenin derived from the foxglove plant, Digitalis purpurea. It is the core lipophilic component of digitonin, a glycoside known for its ability to permeabilize cell membranes.[1][2] The primary mechanism of action for both digitonin and its aglycone, this compound, is their high affinity for membrane cholesterol.[1][3] This interaction leads to the formation of complexes that disrupt the normal architecture of the lipid bilayer, resulting in pore formation, increased membrane permeability, and in some cases, cell death.[4] Understanding the intricacies of the this compound-cholesterol interaction is crucial for its application as a biochemical tool and for exploring its therapeutic potential.

The Molecular Interaction: Mechanism and Stoichiometry

This compound's interaction with cholesterol is a highly specific process driven by both hydrophobic and hydrophilic forces. The rigid steroidal structure of this compound intercalates into the lipid bilayer, where it forms a stoichiometric 1:1 complex with cholesterol.[1][5] This complex, often referred to as a "digitonide," is stabilized by hydrogen bonding between the hydroxyl groups of both molecules and van der Waals interactions between their hydrophobic ring systems. The formation of these complexes effectively sequesters cholesterol, making it unavailable for its normal functions within the membrane.[1]

Quantitative Analysis of the Interaction

ParameterValueMembrane SystemReference
Stoichiometry ~1:1 (Digitonin:Cholesterol)Liposomes[5]
Partition Coefficient (K) 0.22 ± 0.04 mM⁻¹Cholesterol-poor POPC LUVs[6]
Enthalpy of Partitioning (ΔH) 23.3 ± 1.6 kJ/molCholesterol-poor POPC LUVs[6]
Hemolysis IC50 (Digitonin) 0.0151 mMSheep Red Blood Cells[4]

Table 1: Quantitative Data on the Digitonin-Cholesterol Interaction. This table summarizes key quantitative parameters that describe the binding and effects of digitonin on membrane cholesterol.

Consequences for Membrane Properties and Integrity

The sequestration of membrane cholesterol by this compound has profound effects on the physical properties and integrity of the cell membrane.

  • Pore Formation: The aggregation of this compound-cholesterol complexes creates pores in the membrane, leading to increased permeability to ions and small molecules.[4]

  • Disruption of Lipid Rafts: By binding to cholesterol, this compound disrupts the structure of lipid rafts, which are cholesterol- and sphingolipid-rich microdomains that play crucial roles in cell signaling.

  • Alteration of Membrane Fluidity: The removal of cholesterol from the bulk lipid phase can alter membrane fluidity, impacting the function of membrane-embedded proteins.

This compound-Induced Apoptosis: A Proposed Signaling Pathway

The interaction of this compound with membrane cholesterol can trigger a cascade of events leading to programmed cell death, or apoptosis. While research on this compound's specific apoptotic pathway is ongoing, evidence from related compounds like digitoxin (B75463) and diosgenin, another steroidal sapogenin, suggests the involvement of the mitochondrial pathway.[7][8][9]

The proposed pathway is initiated by the disruption of membrane integrity and lipid raft signaling, leading to cellular stress. This stress signal is transduced to the mitochondria, resulting in the following key events:

  • Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted in favor of apoptosis.[10][11][12][13][14]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins induce the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c, a key component of the electron transport chain, is released from the mitochondrial intermembrane space into the cytosol.[15][16][17][18]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).[19][20][21][22][23]

  • Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Digitogenin_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Cholesterol Membrane Cholesterol This compound->Cholesterol Binds Complex This compound-Cholesterol Complex Cholesterol->Complex MembraneDisruption Membrane Disruption & Lipid Raft Destabilization Complex->MembraneDisruption CellularStress Cellular Stress MembraneDisruption->CellularStress Bcl2 Anti-apoptotic Bcl-2 proteins CellularStress->Bcl2 BaxBak Pro-apoptotic Bax/Bak CellularStress->BaxBak Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->BaxBak MOMP MOMP BaxBak->MOMP CytochromeC_mito Cytochrome c (Mitochondrion) MOMP->CytochromeC_mito CytochromeC_cyto Cytochrome c (Cytosol) CytochromeC_mito->CytochromeC_cyto CytochromeC_cyto->Apaf1

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with membrane cholesterol.

Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, which is commonly used to create model membranes for studying this compound-cholesterol interactions.

LUV_Preparation_Workflow Start Start LipidFilm 1. Prepare Lipid Film (e.g., POPC:Cholesterol 80:20) Start->LipidFilm Hydration 2. Hydrate Lipid Film (e.g., with buffer containing fluorescent dye) LipidFilm->Hydration FreezeThaw 3. Freeze-Thaw Cycles (e.g., 5-10 cycles) Hydration->FreezeThaw Extrusion 4. Extrusion (e.g., through 100 nm polycarbonate membrane) FreezeThaw->Extrusion LUVs LUV Suspension Extrusion->LUVs End End LUVs->End

Figure 2: Experimental workflow for LUV preparation.

Materials:

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Dissolve the desired lipids (e.g., POPC and cholesterol in a 4:1 molar ratio) in chloroform.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing. The buffer can contain a fluorescent dye like calcein (B42510) for permeability assays.

  • Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Pass the MLV suspension through the extruder at least 11 times to form LUVs of a defined size.

Calcein Leakage Assay for Membrane Permeabilization

This assay measures the release of a fluorescent dye from LUVs upon treatment with this compound, providing a quantitative measure of membrane permeabilization.

Materials:

  • Calcein-loaded LUVs (prepared as in 6.1)

  • This compound solution

  • Fluorometer

Procedure:

  • Prepare a suspension of calcein-loaded LUVs in buffer.

  • Add this compound to the LUV suspension at various concentrations.

  • Monitor the increase in calcein fluorescence over time using a fluorometer. The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.

  • To determine the 100% leakage value, add a detergent that completely disrupts the vesicles (e.g., Triton X-100).

  • Calculate the percentage of calcein leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Cell Permeabilization Assay using Flow Cytometry

This protocol allows for the quantification of plasma membrane permeabilization in whole cells using digitonin and a viability dye.[24]

Materials:

  • Cell suspension (e.g., 1 x 10⁷ cells/mL)

  • Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)

  • Paraformaldehyde (0.5% in PBS)

  • Digitonin solution (e.g., 10 µg/mL in PBS)

  • Directly conjugated antibody for an intracellular antigen

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension and wash with cold PBS/BSA.

  • Fix the cells with 0.5% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells twice with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Resuspend the cell pellet in cold digitonin solution containing the fluorescently labeled antibody against an intracellular target.

  • Incubate for at least 30 minutes at 4°C, protected from light.

  • Wash the cells twice with the wash buffer.

  • Resuspend the cells in PBS and analyze by flow cytometry. An increase in the fluorescent signal from the intracellular antibody indicates successful permeabilization.

Cholesterol Quantification in Membranes

This protocol describes a method to quantify the amount of cholesterol in membranes before and after this compound treatment.[25]

Materials:

  • Cell membranes or LUVs

  • Digitonin

  • Lipid extraction solvent (e.g., chloroform:methanol 2:1 v/v)

  • Thin-layer chromatography (TLC) plate

  • Cholesterol standard

  • Amplex Red Cholesterol Assay Kit (or similar enzymatic assay)

Procedure:

  • Treat the membranes (cells or LUVs) with the desired concentration of digitonin.

  • Extract the total lipids from the treated and untreated membranes using a suitable organic solvent mixture.

  • Separate the lipid components by thin-layer chromatography (TLC).

  • Visualize the cholesterol spots (e.g., by iodine staining) and quantify them by densitometry, using a cholesterol standard for calibration.

  • To specifically measure the freely available cholesterol, use an enzymatic assay like the Amplex Red Cholesterol Assay on the digitonin-treated membranes without prior lipid extraction. A decrease in the signal compared to untreated membranes indicates cholesterol sequestration by this compound.[25]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol outlines the use of a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential in digitonin-permeabilized cells, which is an indicator of mitochondrial involvement in apoptosis.[26][27][28][29]

Materials:

  • Cell suspension

  • Digitonin for permeabilization

  • Fluorescent potentiometric dye (e.g., JC-1 or TMRE)

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Permeabilize the cells with a low concentration of digitonin that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

  • Load the permeabilized cells with a potentiometric dye such as JC-1. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analyze the fluorescence of the cells using a suitable instrument. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

Implications for Drug Development

The specific interaction between this compound and cholesterol presents several opportunities for drug development:

  • Anticancer Therapy: The ability of this compound to induce apoptosis in cancer cells, which often have altered cholesterol metabolism, makes it a potential candidate for anticancer drug development.

  • Drug Delivery: The membrane-permeabilizing properties of this compound can be harnessed to enhance the intracellular delivery of other therapeutic agents that have poor membrane permeability.

  • Antifungal and Antiprotozoal Agents: The dependence of this compound's activity on membrane sterols, which differ between fungi, protozoa, and mammals, could be exploited to develop selective antimicrobial agents.

Conclusion

This compound's interaction with membrane cholesterol is a well-defined process with significant consequences for cell physiology. The formation of this compound-cholesterol complexes disrupts membrane integrity, alters signaling processes, and can ultimately lead to apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic agent. Further research is warranted to elucidate the precise molecular details of the this compound-induced apoptotic pathway and to fully realize its potential in drug development.

References

Digitogenin: A Steroidal Sapogenin with Potent Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin is a steroidal sapogenin, a class of natural products characterized by a spirostan (B1235563) steroidal core. It is the aglycone component of digitonin (B1670571), a glycoside found in the foxglove plant (Digitalis purpurea)[1][2]. While digitonin itself is known for its ability to permeabilize cell membranes by complexing with cholesterol, recent research has increasingly focused on the biological activities of its aglycone, this compound[3][4]. This technical guide provides a comprehensive overview of this compound, with a particular focus on its anticancer properties, underlying mechanisms of action, and the experimental protocols used to elucidate these effects. The primary mechanism of action of this compound in cancer cells is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Physicochemical Properties of this compound

This compound is a polycyclic organic molecule with a complex three-dimensional structure. Its key physicochemical properties are summarized in the table below, based on data from PubChem[2].

PropertyValueReference
Molecular Formula C27H44O5[2]
Molecular Weight 448.6 g/mol [2]
IUPAC Name (1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,15,16-triol[2]
CAS Number 511-34-2[2]
ChEBI ID CHEBI:28431[2]
PubChem CID 441886[2]
Structure (25R)-5alpha-spirostan-2alpha,3beta,15beta-triol[2]

Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects primarily by inducing apoptosis in cancer cells. This programmed cell death is orchestrated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the inhibition of the pro-survival NF-κB pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria. This compound has been shown to activate this pathway through a series of well-defined steps:

  • Modulation of the Bax/Bcl-2 Ratio: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. This compound treatment leads to an upregulation of Bax and a downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift in balance favors apoptosis[5][6][7]. A higher Bax/Bcl-2 ratio is a hallmark of increased susceptibility to apoptosis[8].

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane. This results in a decrease in the mitochondrial membrane potential, a key event in the early stages of apoptosis[9][10].

  • Release of Cytochrome c: The loss of mitochondrial membrane integrity allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm[11].

  • Activation of Caspases: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death[11][12][13].

Mitochondrial_Apoptosis_Pathway This compound-Induced Mitochondrial Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates MMP Mitochondrial Membrane Potential Disruption Bcl2->MMP Prevents Bax->MMP Induces Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Mitochondrial Apoptosis Pathway
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to suppress the NF-κB pathway, thereby sensitizing cancer cells to apoptosis[14][15]. The key steps in this inhibitory mechanism are:

  • Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a pro-survival signal, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome[2][16]. This compound is thought to interfere with this process, preventing the phosphorylation and degradation of IκBα[17][18].

  • Blockade of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm. This prevents the translocation of the active NF-κB subunits (typically p65/p50) into the nucleus[14].

  • Downregulation of Anti-Apoptotic Gene Expression: With NF-κB unable to reach the nucleus, the transcription of its target genes, which include several anti-apoptotic proteins like Bcl-2 and survivin, is suppressed[19]. This downregulation of pro-survival factors further tips the cellular balance towards apoptosis.

NFkB_Inhibition_Pathway This compound-Mediated Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa Phosphorylated IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa_NFkB Degrades IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription (e.g., Bcl-2, Survivin) DNA->Anti_Apoptotic_Genes

This compound's Inhibition of the NF-κB Signaling Pathway

Quantitative Bioactivity Data

The anticancer potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not as widely reported as for its glycoside precursor, digitonin, or the related cardiac glycoside, digitoxin (B75463), available data and studies on related compounds indicate potent activity in the nanomolar to low micromolar range against various cancer cell lines[20].

Table 1: Cytotoxic Activity (IC50) of Digitoxin (a related cardiac glycoside) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3 - 33[20]
T-ALLT-cell Acute Lymphoblastic Leukemia~10 - 100
B-precursor ALLB-cell Precursor Acute Lymphoblastic Leukemia~10 - 100
AMLAcute Myeloid Leukemia~100 - 1000
CLLChronic Lymphocytic Leukemia>1000

Table 2: Dose-Dependent Effects of Digitoxin on Apoptosis Markers in HepG2/ADM Cells

Treatment Concentration (nM)% Apoptotic Cells (24h)% Apoptotic Cells (48h)Relative Bax/Bcl-2 Ratio (24h)Cleaved Caspase-3/Total Caspase-3 Ratio (24h)
0 (Control)5.685.711.01.0
4--IncreasedIncreased
20--~58-fold increaseIncreased
100---Increased
50043.1573.74--
Data extrapolated from a study on digitoxin in HepG2/ADM cells[1].

Experimental Protocols

The following protocols are standard methods used to investigate the anticancer effects of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with various concentrations of this compound for a specified time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of a natural product like this compound.

Experimental_Workflow Workflow for Anticancer Activity Assessment of this compound cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Conclusion Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Based on IC50 Western_Blot Western Blot Analysis (Bax, Bcl-2, Caspases) IC50->Western_Blot Based on IC50 MMP_Assay Mitochondrial Membrane Potential Assay IC50->MMP_Assay Based on IC50 Data_Analysis Quantitative Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis MMP_Assay->Data_Analysis Conclusion Elucidate Mechanism and Pathway Data_Analysis->Conclusion

Workflow for Anticancer Activity Assessment

Conclusion

This compound, a steroidal sapogenin derived from Digitalis purpurea, demonstrates significant potential as an anticancer agent. Its primary mechanism of action involves the induction of apoptosis through the modulation of the intrinsic mitochondrial pathway and the inhibition of the pro-survival NF-κB signaling pathway. The ability of this compound to simultaneously activate a death pathway and inhibit a survival pathway makes it a compelling candidate for further investigation in cancer drug development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this and other natural products. Future studies should focus on in vivo efficacy and safety profiling to translate these promising in vitro findings into clinical applications.

References

An In-depth Technical Guide on the Biological Activity of Digitogenin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin, a steroidal sapogenin, is the aglycone of digitonin (B1670571), a glycoside found in the foxglove plant Digitalis purpurea. While cardiac glycosides like digitoxin (B75463) have been extensively studied for their cardiotonic effects, there is a growing body of evidence suggesting that this compound and its derivatives possess a wide range of other significant biological activities. These activities, including anticancer, antifungal, and anti-inflammatory properties, position this compound as a promising scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this class of compounds. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate a deeper understanding of the subject.

Anticancer Activity

This compound and its derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Much of the research in this area has focused on the closely related cardiac glycoside, digitoxin, which shares the same aglycone, digitoxigenin (B1670572) (a dehydrated form of this compound). The findings from digitoxin studies provide valuable insights into the potential anticancer mechanisms of this compound derivatives.

Quantitative Data for Anticancer Activity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC50 ValueReference
DigitoxinHuman Ovarian Cancer (SKOV-3)4.0 x 10⁻⁷ M[1]
DigitoxinHuman Renal Adenocarcinoma (TK-10)3-33 nM[2]
Digitoxin Analog (MonoD)Triple-Negative Breast Cancer (MDA-MB-468)Not specified[3]
Digitoxigenin Neoglycoside (Dg18)Human Lung Adenocarcinoma (A549)10 ± 1 nM[4]
Digitoxigenin Neoglycoside (Dg12)Human Lung Adenocarcinoma (A549)1600 ± 400 nM[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and its derivatives are mediated through various signaling pathways, primarily leading to apoptosis. A key target is the Na+/K+-ATPase pump, the inhibition of which leads to downstream effects culminating in cell death.

2.2.1. Intrinsic Apoptosis Pathway

Digitoxin has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Intrinsic Apoptosis Pathway This compound This compound Derivatives NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase ROS Increased ROS NaK_ATPase->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax activation Mitochondrion->Bax Bcl2 Bcl-2 inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c inhibits Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

2.2.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Digitoxin has been shown to inhibit the activation of NF-κB, thereby promoting apoptosis in cancer cells.[5][6][7]

NF-κB Signaling Pathway Inhibition This compound This compound Derivatives IKK IKK Complex This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression activates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Workflow Diagram:

MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Incubate4 Incubate in dark (2h) Add_Solubilizer->Incubate4 Read Measure Absorbance at 570 nm Incubate4->Read

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Antifungal Activity

Steroidal saponins (B1172615), the class of compounds to which digitonin (the glycoside of this compound) belongs, are known for their antifungal properties. The mechanism of action is often attributed to their ability to interact with sterols in the fungal cell membrane, leading to pore formation and loss of membrane integrity.

Quantitative Data for Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
Tigogenin SaponinsCryptococcus neoformansComparable to Amphotericin B[11]
Tigogenin SaponinsAspergillus fumigatusComparable to Amphotericin B[11]
Naringenin DerivativesAspergillus niger6.12[12]
Naringenin DerivativesAspergillus flavus7.96 - 8.53[12]
Naringenin DerivativesCandida albicans8.31[12]

Note: Data for specific this compound derivatives is limited; the table includes data for other structurally related saponins and flavonoids to provide context.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents against fungi.[13][14][15][16]

Workflow Diagram:

Broth Microdilution Workflow Start Prepare serial dilutions of this compound Derivatives in 96-well plate Add_Inoculum Add inoculum to each well Start->Add_Inoculum Inoculum Prepare standardized fungal inoculum Inoculum->Add_Inoculum Incubate Incubate at appropriate temperature and duration Add_Inoculum->Incubate Read Visually or spectrophotometrically determine fungal growth Incubate->Read Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 ValueReference
Epimuqubilin ARAW 264.7NO Inhibition7.4 µM[17]
Sigmosceptrellin ARAW 264.7NO Inhibition9.9 µM[17]
12-Dehydropyxinol Derivative (5c)RAW 264.7NO InhibitionSignificant at 1 µM[18]
Diosgenin (B1670711) Derivative (ABDE)Mouse modelAcetic acid-induced writhingSignificant activity[19]

Note: Data for specific this compound derivatives is limited; the table includes data for other natural product derivatives to provide context.

Signaling Pathways in Anti-inflammatory Activity

Similar to its role in cancer, the NF-κB signaling pathway is a key target for the anti-inflammatory effects of this compound derivatives. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory genes.

Anti-inflammatory NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK This compound This compound Derivatives This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates Nitric Oxide Assay Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Pre-treat with this compound Derivatives Incubate1->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Collect_Supernatant Collect cell culture supernatant Incubate2->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate3 Incubate in dark (10 min) Add_Griess->Incubate3 Read Measure Absorbance at 540 nm Incubate3->Read

References

The Role of Digitogenin as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of digitogenin, a key steroidal sapogenin derived from the foxglove plant (Digitalis purpurea). As the aglycone of the well-known saponin (B1150181) digitonin (B1670571), this compound is a central molecule in the study of plant defense mechanisms and holds significant interest for its broad-spectrum biological activities. This document details its biosynthesis, physiological role within the plant, and its mechanism of action, with a focus on applications relevant to research and drug development.

Introduction to this compound

This compound is a pentacyclic steroid sapogenin, specifically a spirostanol (B12661974).[1] In the plant, it primarily exists in its glycosylated form, digitonin, where a pentasaccharide chain is attached to the hydroxyl group at the C-3 position.[2] This amphipathic structure, combining a lipophilic aglycone (this compound) and a hydrophilic sugar moiety, is characteristic of saponins (B1172615) and underpins their biological functions. While the cardiac glycosides of Digitalis (like digitoxin (B75463) and digoxin) are famous for their effects on heart muscle, the saponin digitonin and its aglycone this compound possess distinct properties, primarily related to membrane interaction.[1] The entire Digitalis plant is toxic, a trait attributed to its complex mixture of secondary metabolites, which serve as a natural defense against herbivores.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound, like other plant steroids, begins with the ubiquitous precursor acetyl-CoA via the mevalonate (B85504) (MVA) pathway. The process involves the formation of cholesterol, which then undergoes a series of oxidative modifications to yield the final spirostanol structure. While the precise enzymatic steps leading exclusively to this compound in Digitalis are not fully elucidated, the pathway is understood to follow a conserved route for steroidal saponin formation.

The initial and rate-limiting step in the biosynthesis of cardiac glycosides, which share the same cholesterol precursor, is the side-chain cleavage of a sterol by a cytochrome P450 enzyme (P450scc) to produce pregnenolone.[5] Other key enzymes identified in the downstream pathway for related cardiac glycosides include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone-5β-reductase (P5βR).[5] It is hypothesized that similar enzymatic families, particularly cytochrome P450 monooxygenases, are responsible for the subsequent hydroxylations and cyclization reactions that form the characteristic spiroketal side chain of this compound.[4]

This compound Biosynthesis Pathway Simplified Biosynthesis of this compound acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Multiple Steps mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase squalene Squalene mevalonate->squalene Multiple Steps cholesterol Cholesterol squalene->cholesterol Multiple Steps pregnenolone Pregnenolone (Intermediate) cholesterol->pregnenolone P450scc (CYP87A4) progesterone Progesterone (Intermediate) pregnenolone->progesterone 3β-HSD sapogenin_precursor Steroidal Precursors progesterone->sapogenin_precursor P5βR This compound This compound sapogenin_precursor->this compound Hydroxylases (P450s) & Cyclases Extraction Workflow Extraction & Purification Workflow for Digitonin start Digitalis purpurea Seeds grind Grind to Fine Powder start->grind degrease Degrease with Hexane/ Petroleum Ether grind->degrease extract Extract with 80% Aqueous Ethanol (Reflux, 3x) degrease->extract concentrate Concentrate Extract (Rotary Evaporation) extract->concentrate purify Column Chromatography (e.g., Silica Gel or XAD Resin) concentrate->purify fractions Collect & Pool Fractions (Monitor by TLC) purify->fractions final Recrystallization fractions->final product Purified Digitonin final->product Mechanism of Action Digitonin's Mechanism of Membrane Permeabilization start Digitonin Molecule (Hydrophilic Sugars + Lipophilic this compound) interaction This compound Aglycone Inserts into Outer Leaflet start->interaction membrane Eukaryotic Cell Membrane (Phospholipid Bilayer with Cholesterol) interaction->membrane binding Digitonin Binds Specifically to Membrane Cholesterol interaction->binding complex Formation of Insoluble Digitonin-Cholesterol Complexes binding->complex disruption Disruption of Local Lipid Packing & Integrity complex->disruption pore Pore Formation disruption->pore result Increased Membrane Permeability (Leakage of Ions, Uptake of Molecules) pore->result

References

An In-depth Technical Guide to the Physicochemical Properties of Digitogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitogenin [(2α,3β,5α,15β,25R)-Spirostan-2,3,15-triol] is a steroidal sapogenin, the aglycone of the saponin (B1150181) digitonin, which is extracted from the foxglove plant (Digitalis purpurea). As a fundamental building block for various semi-synthetic steroidal compounds, a thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₇H₄₄O₅[1]
Molecular Weight 448.6 g/mol [1]
Melting Point 283 - 296 °C (decomposes)N/A
Appearance Needles or crystalline powderN/A
Specific Rotation [α]D -40° (c=unknown, 20°C)[2]
Table 2: Solubility Profile of this compound
SolventQuantitative SolubilityQualitative SolubilitySource(s)
Water Not availablePractically insolubleN/A
Ethanol (B145695) (absolute) ~0.112 mg/mL (for cholesterol digitonide)Soluble in boiling alcohol[3]
Chloroform Not availableSolubleN/A
Methanol Not availableSolubleN/A

Note: Quantitative solubility data for this compound is limited. The value for cholesterol digitonide in ethanol is provided as an estimate due to structural similarities.

Table 3: Spectroscopic Data for Digitoxigenin (as a proxy for this compound)
TechniqueKey Peaks / SignalsSource(s)
¹³C NMR (in Pyridine-D5) δ (ppm): 17.2 (C-18), 21.3 (C-11), 27.0 (C-6), 32.2 (C-7), 35.8 (C-1), 36.3 (C-10), 40.1 (C-12), 41.8 (C-4), 49.9 (C-13), 51.5 (C-9), 67.1 (C-14), 71.3 (C-3), 73.1 (C-22), 85.8 (C-5), 117.4 (C-21), 175.8 (C-20)[4]
FT-IR (KBr disc) ν (cm⁻¹): ~3400 (O-H stretch), ~2930 (C-H stretch), ~1740 (C=O stretch, lactone), ~1620 (C=C stretch), ~1050 (C-O stretch)[4]
Mass Spectrometry (EI-MS) m/z: 374 (M⁺), 356, 338, 313, 271, 231, 124, 95[4]

Note: The spectral data provided is for digitoxigenin, a structurally similar cardenolide aglycone. This data serves as a reference due to the limited availability of published spectra for this compound itself.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

    • Compact the sample by dropping the capillary tube through a long glass tube onto the benchtop.[5]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

    • Set a ramp rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.[7]

  • Measurement:

    • Observe the sample through the magnifying lens.

    • For an accurate measurement, repeat the process with a fresh sample. Set the starting temperature to about 20 °C below the approximate melting point found in the preliminary run.[3]

    • Set a slow ramp rate of 1-2 °C per minute to carefully observe the melting process.[7]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range represents the melting point.[7]

Solubility Determination (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

  • Preparation:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, methanol, chloroform) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[8]

    • Prepare a series of these vials for each solvent to be tested.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS), which are effective for non-chromophoric compounds like steroidal saponins (B1172615).[9][10]

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

While this compound itself is not as extensively studied as its glycoside derivatives, its structural similarity to other cardiac glycoside aglycones, such as digitoxin, suggests potential biological activities. The primary mechanism of action for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump. Furthermore, related steroidal saponins have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of Na⁺/K⁺-ATPase Signaling

Cardiac glycosides are well-known inhibitors of the Na⁺/K⁺-ATPase, a transmembrane protein crucial for maintaining ion gradients in cells.[11] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na⁺/Ca²⁺ exchanger. This increase in intracellular calcium enhances cardiac muscle contractility.[12] Beyond its ion-pumping function, the Na⁺/K⁺-ATPase also acts as a signal transducer. Binding of cardiac glycosides can trigger various downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and proliferation.[13]

na_k_atpase_inhibition cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular na_k_atpase Na+/K+-ATPase na_in [Na+]i ↑ na_k_atpase->na_in Blocks Na+ efflux src Src na_k_atpase->src Activates na_ca_exchanger Na+/Ca2+ Exchanger ca_in [Ca2+]i ↑ na_ca_exchanger->ca_in Increases Ca2+ influx This compound This compound This compound->na_k_atpase Inhibition na_in->na_ca_exchanger Activates contractility Cardiac Contractility ↑ ca_in->contractility egfr EGFR src->egfr Transactivates ras_erk Ras/ERK Pathway egfr->ras_erk gene_expression Gene Expression (Growth, Proliferation) ras_erk->gene_expression

Inhibition of Na+/K+-ATPase by this compound.
Modulation of Inflammatory and Apoptotic Pathways

Structurally similar steroidal saponins, such as diosgenin (B1670711), have been shown to exert anti-inflammatory and pro-apoptotic effects. These effects are often mediated through the modulation of key signaling pathways. For instance, diosgenin can inhibit the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[14] This leads to a downstream reduction in the expression of pro-inflammatory mediators. Additionally, diosgenin can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which in turn activates the JNK and p38 MAPK pathways, leading to caspase activation and programmed cell death.[15][16] It is plausible that this compound could exhibit similar bioactivities through these pathways.

apoptosis_inflammation_pathway cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Signaling This compound This compound ikb IκBα This compound->ikb Prevents Degradation ros ROS ↑ This compound->ros Induces nfkb NF-κB ikb->nfkb Inhibits inflammation_genes Inflammatory Gene Expression ↓ nfkb->inflammation_genes Transcription mapk JNK / p38 MAPK ros->mapk Activates caspases Caspase Activation mapk->caspases Activates apoptosis Apoptosis caspases->apoptosis

Potential Modulation of Inflammatory and Apoptotic Pathways.

Experimental Workflow: Isolation of this compound

This compound is obtained by the acid hydrolysis of its parent glycoside, digitonin, which is first extracted from plant material. The following workflow illustrates the key steps in this process.

digitogenin_isolation_workflow plant_material Digitalis purpurea leaves extraction Extraction (e.g., with aqueous ethanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Saponin Extract (Digitonin) filtration->crude_extract hydrolysis Acid Hydrolysis (e.g., HCl or H₂SO₄, heat) crude_extract->hydrolysis precipitation Precipitation of Aglycone hydrolysis->precipitation separation Separation (Filtration) precipitation->separation crude_this compound Crude this compound separation->crude_this compound purification Purification (e.g., Recrystallization from ethanol) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (Melting Point, HPLC, Spectroscopy) pure_this compound->analysis

Workflow for the Isolation of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, essential for its use in scientific research and pharmaceutical development. The tabulated data offers quick reference, while the detailed experimental protocols provide a foundation for reproducible laboratory work. The exploration of potential signaling pathways, based on the activity of structurally related compounds, opens avenues for future investigation into the pharmacological potential of this compound. This comprehensive understanding is critical for unlocking the full potential of this valuable natural product.

References

Digitogenin's Role in Lipid Bilayer Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), is a potent biological detergent widely utilized for its ability to selectively permeabilize and disrupt cell membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with lipid bilayers, a process critically dependent on the presence of membrane cholesterol. Through the formation of this compound-cholesterol complexes, the integrity of the lipid bilayer is compromised, leading to pore formation at lower concentrations and complete membrane lysis at higher concentrations. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes to facilitate a comprehensive understanding for researchers in cellular biology and drug development.

Core Mechanism of Action: A Cholesterol-Dependent Interaction

This compound's disruptive effect on lipid bilayers is not a random detergent-like action but a specific, cholesterol-dependent process.[1] The molecule itself is amphipathic, consisting of a rigid steroidal backbone (the lipophilic domain) and a hydrophilic sugar moiety in its parent glycoside form (digitonin). This structure facilitates its insertion into the lipid bilayer.

The primary target of this compound within the membrane is cholesterol.[2][3] The interaction involves the formation of complexes between this compound and cholesterol molecules, effectively sequestering cholesterol from its role in maintaining membrane integrity and fluidity.[4] This complex formation is a stoichiometric event, with studies on digitonin analogs suggesting a binding ratio close to 1:1 with cholesterol in liposomes.[5]

The consequences of this interaction are concentration-dependent:

  • Low Concentrations: At lower concentrations, the formation of this compound-cholesterol complexes creates localized disruptions in the lipid packing, leading to the formation of pores or channels in the membrane.[3] This results in increased membrane permeability to ions and small molecules.[2]

  • High Concentrations: At higher concentrations, the extensive sequestration of cholesterol and the aggregation of this compound-cholesterol complexes lead to a catastrophic loss of membrane integrity, resulting in complete cell lysis.[4]

The presence and concentration of cholesterol are therefore critical determinants of this compound's efficacy. Membranes with low or no cholesterol content are significantly more resistant to its disruptive effects.[6]

Mechanism of this compound-Induced Lipid Bilayer Disruption This compound This compound Cholesterol Cholesterol This compound->Cholesterol Binds to LipidBilayer Lipid Bilayer This compound->LipidBilayer Inserts into Complex This compound-Cholesterol Complex This compound->Complex Cholesterol->LipidBilayer Resides within Cholesterol->Complex Pore Pore Formation Complex->Pore Induces Lysis Membrane Lysis Complex->Lysis Induces Pore->LipidBilayer Disrupts Lysis->LipidBilayer Destroys LowConc Low Concentration LowConc->Pore HighConc High Concentration HighConc->Lysis

Mechanism of this compound Action

Quantitative Data on this compound's Effects

The disruptive potential of this compound and its parent compound, digitonin, has been quantified in various experimental systems. The following tables summarize key findings.

ParameterCell Type/SystemValueReference(s)
Hemolytic Activity (IC50) Sheep Red Blood Cells0.0151 mM[3]
Human Red Blood CellsVaries by study[7][8]
ParameterLiposome CompositionObservationReference(s)
Membrane Permeabilization PC/Cholesterol (80/20 mol%)Significant calcein (B42510) release[3]
100% PCNo significant calcein release[3]
PC/Sphingomyelin/CholesterolIncreased vesicle size and permeability[9]
Binding Stoichiometry LiposomesDesglucodigitonin:Cholesterol ratio ~1:1[5]
Cholesterol Threshold LiposomesDamage induced with >0.2 molar ratio of cholesterol to phospholipid[5]

Experimental Protocols

Hemolysis Assay

This assay quantifies the lytic activity of this compound on red blood cells (RBCs) by measuring the release of hemoglobin.

Materials:

  • Freshly drawn, defibrinated sheep or human red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Digitonin stock solution (e.g., 10 mM in DMSO)

  • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

  • 96-well microplate

  • Microplate reader (absorbance at 541 nm or 415 nm)[10][11]

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.[12]

  • Prepare Digitonin Dilutions: Perform serial dilutions of the digitonin stock solution in PBS to achieve the desired final concentrations in the assay.

  • Assay Setup: In a 96-well plate, add 50 µL of the RBC suspension to 100 µL of each digitonin dilution, PBS (negative control), and 1% Triton X-100 (positive control).[10]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[10][13]

  • Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet intact RBCs.[13]

  • Measure Absorbance: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 541 nm or 415 nm.[10][11]

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100[12]

Hemolysis Assay Workflow Start Start PrepRBC Prepare RBC Suspension Start->PrepRBC PrepDigitonin Prepare Digitonin Dilutions Start->PrepDigitonin SetupAssay Set up 96-well Plate (RBCs + Digitonin/Controls) PrepRBC->SetupAssay PrepDigitonin->SetupAssay Incubate Incubate at 37°C SetupAssay->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure Measure Supernatant Absorbance Centrifuge->Measure Calculate Calculate % Hemolysis Measure->Calculate End End Calculate->End Liposome Leakage Assay Workflow Start Start LipidFilm Prepare Lipid Film Start->LipidFilm Hydration Hydrate with Calcein Solution LipidFilm->Hydration Extrusion Extrude to Form LUVs Hydration->Extrusion Purification Purify LUVs Extrusion->Purification LeakageAssay Perform Leakage Assay (Add Digitonin, Monitor Fluorescence) Purification->LeakageAssay Calculate Calculate % Leakage LeakageAssay->Calculate End End Calculate->End Downstream Consequences of this compound-Induced Membrane Disruption This compound This compound-Induced Membrane Disruption PoreFormation Pore Formation This compound->PoreFormation MembraneTension Altered Membrane Tension This compound->MembraneTension CellStress Cellular Stress This compound->CellStress IonInflux Ca2+ Influx PoreFormation->IonInflux CalciumSignaling Calcium Signaling IonInflux->CalciumSignaling Mechanotransduction Mechanotransduction MembraneTension->Mechanotransduction StressResponse Stress Response Pathways (e.g., MAPK, UPR) CellStress->StressResponse Apoptosis Apoptosis/Cell Death CalciumSignaling->Apoptosis StressResponse->Apoptosis

References

Methodological & Application

Application Note: High-Purity Mitochondria Isolation Using Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation of high-quality, functional mitochondria is essential for a wide range of studies in metabolism, apoptosis, and drug toxicity. Digitonin (B1670571), a steroidal saponin (B1150181) derived from the Digitalis purpurea plant, is a non-ionic detergent widely used for its ability to selectively permeabilize cell membranes.[1] The mechanism relies on the differential cholesterol content between cellular membranes. The plasma membrane has a significantly higher cholesterol concentration compared to the outer and inner mitochondrial membranes.[1][2] By carefully titrating the concentration of digitonin, it is possible to disrupt the plasma membrane and release cytosolic contents while leaving the mitochondria intact and functional.[2][3] This application note provides a detailed protocol for the isolation of mitochondria from cultured mammalian cells using digitonin, methods for quality control, and troubleshooting guidelines.

Principle of the Method

Digitonin molecules interact with and bind specifically to cholesterol within lipid bilayers.[4][5] This interaction forms pores in the membrane, leading to permeabilization.[2][3] At low concentrations, digitonin selectively permeabilizes the cholesterol-rich plasma membrane. The mitochondrial outer membrane, which contains very little cholesterol, remains largely unaffected, thus preserving the organelle's structural and functional integrity.[1][2] Subsequent differential centrifugation steps are then used to separate the intact mitochondria from other cellular components like the nucleus, cytosol, and other organelles.

Experimental Protocol

This protocol provides a general framework for isolating mitochondria from cultured mammalian cells. All steps should be performed at 4°C, and all buffers and equipment should be pre-chilled to ensure mitochondrial integrity.[1]

A. Materials and Reagents

  • Cell Culture: Adherent or suspension mammalian cells (e.g., 1-10 x 10⁷ cells)

  • Reagents:

    • High-purity Digitonin (prepare fresh for each experiment)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • DMSO

    • Mitochondria Isolation Buffer (MIB) or similar isotonic buffer (e.g., MSHE Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

    • Protease Inhibitor Cocktail

  • Equipment:

    • Refrigerated centrifuge with fixed-angle rotor

    • Microcentrifuge tubes

    • Dounce homogenizer with a loose-fitting pestle

    • Pipettes and wide-bore tips

    • Cell scraper (for adherent cells)

B. Protocol Steps

  • Cell Harvesting:

    • For adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells.

    • For suspension cells: Collect cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Cell Count and Resuspension: Count the cells and centrifuge at 500 x g for 5 minutes at 4°C to pellet. Discard the supernatant.

  • Plasma Membrane Permeabilization:

    • Gently resuspend the cell pellet in 1 mL of ice-cold MIB containing protease inhibitors.

    • Add digitonin to the final desired concentration (see Table 1 for starting recommendations). For example, to achieve a 0.02% final concentration, add 50 µL of a freshly prepared 0.4% digitonin stock solution to 950 µL of the cell suspension.[6]

    • Incubate on ice for 5-10 minutes with gentle mixing (e.g., by inverting the tube every minute). Avoid vigorous vortexing.[1][6]

    • Optional: To facilitate the release of mitochondria, gently homogenize the cell suspension with 5-10 strokes in a pre-chilled Dounce homogenizer.

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube. Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[7]

    • Carefully collect the supernatant, which contains the mitochondria and cytosolic fraction, and transfer it to a new pre-chilled tube.

    • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[7]

    • Discard the supernatant (cytosolic fraction).

  • Washing the Mitochondrial Pellet:

    • Gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB (without digitonin).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant. Repeat this wash step one more time to minimize cytosolic contamination.

  • Final Mitochondrial Pellet:

    • After the final wash, the resulting pellet is the enriched mitochondrial fraction. Resuspend it in a minimal volume of appropriate buffer for downstream applications (e.g., respirometry buffer, protein lysis buffer for Western blot, or storage buffer).

Data Presentation: Optimization and Quality Control

Optimization of Digitonin Concentration

The optimal digitonin concentration is critical and can vary between cell types and even between different batches of digitonin.[1] It is highly recommended to perform a titration for each new cell line or batch of detergent. The goal is to maximize mitochondrial yield while minimizing contamination from other organelles.

Table 1: Recommended Starting Concentrations of Digitonin for Mitochondria Isolation

Cell Type Digitonin Concentration (% w/v) Notes
143B Osteosarcoma 0.02% Optimal for yield and minimal nuclear contamination.[6]
H9c2 Cardiomyocytes 0.0005% - 0.001% (5-10 µg/mL) For permeabilization with minimal effects on mitochondrial function.[8]
Mouse Brain 0.02% Used to permeabilize synaptosomes.[9]

| General Cultured Cells | 0.01% - 0.05% | A common starting range for optimization. |

Quality Control of Isolated Mitochondria

The purity of the isolated mitochondrial fraction should be assessed to ensure the reliability of downstream experiments. Western blotting is a common method for this purpose, using antibodies against marker proteins specific to different subcellular compartments.[10][11]

Table 2: Protein Markers for Assessing Mitochondrial Purity by Western Blot

Subcellular Fraction Marker Protein Expected Result in Pure Mitochondrial Fraction
Mitochondria (Positive Control)
Outer Membrane TOMM20, VDAC1 Strong signal[12]
Inner Membrane COX4, ATP5A Strong signal[12][13]
Matrix HSP60, Aconitase Strong signal[6][12]
Contaminants (Negative Controls)
Cytosol GAPDH, Tubulin Absent or very weak signal[13][14]
Nucleus Histone H3, Lamin B1 Absent or very weak signal[6][13]
Endoplasmic Reticulum Calnexin, KDEL Absent or very weak signal[13][14]

| Lysosome | Cathepsin D | Absent or very weak signal[6] |

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Permeabilization cluster_2 Differential Centrifugation Harvest Harvest & Wash Cells Resuspend Resuspend in MIB Harvest->Resuspend AddDigitonin Add Digitonin & Incubate Resuspend->AddDigitonin Homogenize Dounce Homogenization (Optional) AddDigitonin->Homogenize LowSpeedSpin Low-Speed Spin (700 x g) Homogenize->LowSpeedSpin CollectSupernatant Collect Supernatant LowSpeedSpin->CollectSupernatant Pellet: Nuclei, Debris HighSpeedSpin High-Speed Spin (10,000 x g) CollectSupernatant->HighSpeedSpin WashPellet Wash Mitochondrial Pellet HighSpeedSpin->WashPellet Pellet: Crude Mitochondria FinalPellet High-Purity Mitochondrial Pellet WashPellet->FinalPellet

Caption: Workflow for mitochondria isolation using digitonin.

Mitochondria-Mediated Apoptosis Pathway

G cluster_Mito Mitochondrion cluster_Cyto Cytosol Bax Bax/Bak MOMP MOMP Bax->MOMP Bcl2 Bcl-2/Bcl-xL Bcl2->Bax CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Smac Smac/DIABLO IAPs IAPs Smac->IAPs MOMP->CytoC Release MOMP->Smac Release Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes IAPs->ActiveCasp3 Stress Apoptotic Stimuli (e.g., UV, DNA damage) Stress->Bax Stress->Bcl2

Caption: The intrinsic pathway of apoptosis.

References

Application Notes and Protocols for Digitogenin Cell Permeabilization in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing digitogenin for the selective permeabilization of the plasma membrane in immunofluorescence (IF) applications. Digitonin (B1670571), a steroidal glycoside, is the reagent commonly used, with this compound being its aglycone. In practice, the term "digitonin" is what is utilized in experimental protocols. This method is particularly advantageous for preserving the integrity of intracellular organelles while allowing antibody access to cytosolic and cytoskeletal targets.

Introduction to Digitonin Permeabilization

Digitonin is a non-ionic detergent that selectively permeabilizes the plasma membrane of eukaryotic cells by complexing with cholesterol.[1] This property makes it an invaluable tool for immunofluorescence studies where the preservation of intracellular membrane structures, such as the mitochondria, endoplasmic reticulum, and nuclear envelope, is crucial. Unlike harsher detergents like Triton X-100, which solubilize most cellular membranes, digitonin creates pores in the cholesterol-rich plasma membrane, allowing for the entry of antibodies while leaving organellar membranes largely intact.[1]

The choice of permeabilization agent is critical and depends on the subcellular localization of the target protein. For cytoplasmic or cytoskeletal proteins, digitonin is an excellent choice. For nuclear or mitochondrial proteins, a stronger detergent like Triton X-100 may be necessary to ensure antibody penetration.

Quantitative Data on Permeabilization

Effective immunofluorescence staining relies on the careful optimization of the permeabilization step. The ideal concentration of digitonin varies between cell types due to differences in plasma membrane cholesterol content and cell morphology.

Recommended Starting Concentrations of Digitonin for Various Cell Lines

The following table provides recommended starting concentrations of digitonin for immunofluorescence in several commonly used cell lines. It is crucial to optimize the concentration for each specific cell line and experimental condition.

Cell LineCell TypeMorphologyRecommended Starting ConcentrationIncubation TimeTemperature
HeLa Human cervical cancerAdherent20-40 µg/mL (~16-32 µM)[2] or 25 µM[3]2-10 minRoom Temp.
Jurkat Human T-cell leukemiaSuspension2 µg/mL[4]10 minRoom Temp.
U87 Human glioblastomaAdherent2-3 µg/mL[4]10 minRoom Temp.
THP-1 Human monocytic leukemiaSuspensionLow concentrations (e.g., 1-2 µg/mL)[4]10 minRoom Temp.
COS-7 Monkey kidney fibroblastAdherent20 µM[5]10 minRoom Temp.
NRK Normal rat kidneyAdherent20 µM[5]10 minRoom Temp.
BHK Baby hamster kidneyAdherent20 µM[5]10 minRoom Temp.
N2a Mouse neuroblastomaAdherent20 µM[5]10 minRoom Temp.
K562 Human myelogenous leukemiaSuspension0.01% (100 µg/mL)[6]10 minRoom Temp.
U2OS Human osteosarcomaAdherentPermeabilization observed with digitonin[7]5-30 minOn ice
Comparison of Common Permeabilization Agents

The choice of detergent significantly impacts the outcome of an immunofluorescence experiment. This table compares the properties and common applications of digitonin, saponin (B1150181), and Triton X-100.

FeatureDigitoninSaponinTriton X-100
Mechanism of Action Forms complexes with cholesterol, creating pores in the plasma membrane.[1]Interacts with cholesterol, creating pores. Its effects are reversible.Non-ionic detergent that solubilizes lipids and proteins, disrupting all cellular membranes.[8]
Selectivity Highly selective for the plasma membrane; generally preserves organellar membranes.[1]Selective for cholesterol-rich membranes; can permeabilize the Golgi at higher concentrations.Non-selective; permeabilizes plasma, nuclear, and other organellar membranes.[8]
Typical Concentration 1-50 µg/mL (0.8-40 µM)0.1-0.5%0.1-0.5%
Primary Applications Staining of cytosolic and cytoskeletal proteins; preserving organelle morphology.Staining of cytoplasmic proteins; useful when reversibility is desired.Staining of nuclear, mitochondrial, and other organelle-associated proteins.[9]
Considerations Concentration must be carefully optimized for each cell type. Can be less effective for accessing nuclear antigens.Permeabilization is reversible and requires saponin in subsequent wash buffers.Can extract membrane-associated proteins and disrupt cellular architecture.[8]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration

It is essential to determine the optimal digitonin concentration for each cell type to ensure efficient permeabilization without causing excessive cell loss or altering morphology.

Materials:

  • Cells grown on coverslips (for adherent cells) or in suspension

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Trypan Blue solution (0.4%)

  • Fluorescently-conjugated secondary antibody or a fluorescent dye that is normally cell-impermeable (e.g., propidium (B1200493) iodide)

  • Fluorescence microscope

Procedure:

  • Prepare a dilution series of digitonin: Prepare a range of digitonin concentrations in PBS (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Cell Preparation:

    • Adherent cells: Seed cells on coverslips and grow to the desired confluency. Wash once with PBS.

    • Suspension cells: Harvest cells by centrifugation and wash once with PBS. Resuspend in PBS at a concentration of 1 x 10^6 cells/mL.

  • Fixation: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Incubate cells with the different concentrations of digitonin for 10 minutes at room temperature.

  • Assessing Permeabilization:

    • Method A (Trypan Blue): After permeabilization, wash the cells with PBS and incubate with Trypan Blue solution for 3 minutes. Observe under a bright-field microscope. Permeabilized cells will be stained blue. The optimal concentration should result in >90% of cells being stained.

    • Method B (Fluorescent Dye/Antibody): After permeabilization, wash with PBS and incubate with a cell-impermeable fluorescent dye or a fluorescently-conjugated antibody against a known intracellular target.

  • Imaging: Acquire images using a fluorescence microscope. The optimal concentration will show a clear intracellular fluorescent signal without significant background or altered cell morphology.

Protocol 2: Immunofluorescence Staining of Adherent Cells

Materials:

  • Adherent cells grown on sterile glass coverslips in a multi-well plate

  • PBS

  • Fixation Solution (4% Paraformaldehyde in PBS, pH 7.4)

  • Permeabilization Buffer (Optimized concentration of digitonin in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated secondary antibody (diluted in Blocking Buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on coverslips to 60-80% confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Washing: Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Aspirate the Blocking Buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes at room temperature, if desired.

  • Mounting: Gently remove the coverslips from the wells, wick away excess buffer, and mount them onto microscope slides with a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Immunofluorescence Staining of Suspension Cells

Materials:

  • Suspension cells in culture

  • PBS

  • Fixation Solution (4% Paraformaldehyde in PBS, pH 7.4)

  • Permeabilization Buffer (Optimized concentration of digitonin in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated secondary antibody (diluted in Blocking Buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Microcentrifuge tubes

  • Cytocentrifuge or poly-L-lysine coated slides

  • Antifade mounting medium

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

  • Fixation: Resuspend the cell pellet in Fixation Solution and incubate for 15 minutes at room temperature.

  • Washing: Add PBS to the tube, centrifuge, and discard the supernatant. Repeat twice.

  • Permeabilization: Resuspend the cell pellet in Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Washing: Add PBS, centrifuge, and discard the supernatant. Repeat twice.

  • Blocking: Resuspend the cell pellet in Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Centrifuge, discard the supernatant, and resuspend the cells in diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Add PBS, centrifuge, and discard the supernatant. Repeat twice.

  • Secondary Antibody Incubation: Resuspend the cell pellet in diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Add PBS, centrifuge, and discard the supernatant. Repeat twice, protected from light.

  • Counterstaining: Resuspend in PBS containing a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Centrifuge and resuspend the final cell pellet in a small volume of PBS. Adhere the cells to a slide using a cytocentrifuge or by air-drying onto a poly-L-lysine coated slide. Add a drop of antifade mounting medium and a coverslip.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Digitonin Permeabilization

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_final Final Steps cell_culture Cell Culture (Adherent or Suspension) wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (Digitonin) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., 5% BSA) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain mount Mount on Slide counterstain->mount image Fluorescence Microscopy mount->image

Caption: General experimental workflow for immunofluorescence using digitonin permeabilization.

AKT Signaling Pathway

AKT_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT (Cytoplasmic - Inactive) PIP3->AKT recruits Active_AKT p-AKT (Membrane/Cytoplasmic - Active) PDK1->Active_AKT phosphorylates mTORC2 mTORC2 mTORC2->Active_AKT phosphorylates Downstream Cell Survival, Growth, Proliferation Active_AKT->Downstream

Caption: Simplified AKT signaling pathway, often studied using immunofluorescence to detect p-AKT.

MAPK/ERK Signaling Pathway

MAPK_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Mitogen Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK_cyto ERK (Cytoplasmic) MEK->ERK_cyto phosphorylates ERK_nuc p-ERK (Nuclear) ERK_cyto->ERK_nuc translocates to TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TF activates

Caption: MAPK/ERK signaling cascade, showing ERK translocation to the nucleus upon activation.

NF-κB Signaling Pathway

NFkB_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TNFR, TLR IKK IKK Complex Receptor->IKK Stimulus (e.g., TNFα, LPS) IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB degradation NFkB_cyto NF-κB NFkB_cyto->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc translocates to NFkB_IkB->NFkB_cyto releases Gene Gene Transcription (Inflammation, Immunity) NFkB_nuc->Gene

Caption: NF-κB signaling pathway, illustrating the translocation of NF-κB to the nucleus.

Troubleshooting

Effective digitonin permeabilization requires careful optimization. The table below outlines common problems, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Weak or No Signal Insufficient Permeabilization: Digitonin concentration is too low or incubation time is too short.Increase digitonin concentration in increments or extend the incubation time. Perform an optimization experiment (Protocol 1).
Antibody Inaccessibility: The target epitope is within an organelle not permeabilized by digitonin (e.g., nucleus).Consider using a stronger detergent like Triton X-100 if the target is not in the cytoplasm.
Loss of Antigen: The target protein is loosely associated with the cytoskeleton and is washed away.Decrease the digitonin concentration or incubation time. Ensure fixation is adequate.
High Background Excessive Permeabilization: Digitonin concentration is too high, leading to cell lysis and non-specific antibody binding.Decrease the digitonin concentration. Ensure adequate blocking.
Inadequate Washing: Residual unbound antibodies remain.Increase the number and duration of wash steps after primary and secondary antibody incubations.
Non-specific Antibody Binding: Insufficient blocking or issues with the primary/secondary antibodies.Increase blocking time or try a different blocking agent. Use a secondary antibody that has been pre-adsorbed against the species of your sample.
Cell Detachment (Adherent Cells) Harsh Treatment: Cells are lifting off the coverslip during washing or permeabilization steps.Handle cells more gently during washing steps. Use poly-L-lysine or other coated coverslips to improve cell adherence. Decrease digitonin concentration.
Altered Cell Morphology Cell Stress or Damage: Digitonin concentration is too high, or incubation is too long.Reduce the digitonin concentration and/or incubation time. Ensure all buffers are at the correct temperature and pH.
Inconsistent Staining Uneven Permeabilization: Inconsistent exposure of cells to the digitonin solution.Ensure the coverslip or cell suspension is fully and evenly covered with the permeabilization buffer. Gently agitate during incubation.
Cell Density: Very high or low cell density can affect permeabilization efficiency.Plate cells to achieve a consistent confluency (60-80%) for experiments.

References

Optimal Concentration of Digitonin for Selective Cell Lysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571), a nonionic detergent and natural steroid glycoside, is a powerful tool in cell biology for the selective permeabilization of cell membranes.[1] Its utility lies in its affinity for cholesterol, a lipid that is abundant in the plasma membrane of mammalian cells but present in significantly lower concentrations in intracellular membranes, such as those of mitochondria and the endoplasmic reticulum.[1][2] This differential cholesterol content allows for the precise titration of digitonin to create pores in the plasma membrane, providing access to the cytoplasm without disrupting the integrity of intracellular organelles.[3][4] This selective permeabilization is critical for a wide range of applications, including the study of cytosolic proteins, immunofluorescence staining of intracellular targets, and the introduction of therapeutic agents into cells.[1][5]

This document provides detailed application notes and protocols for determining the optimal concentration of digitonin for selective cell lysis, ensuring reproducible and reliable experimental outcomes.

Principle of Selective Permeabilization

Digitonin molecules interact with cholesterol in the lipid bilayer, forming complexes that disrupt the membrane and create pores.[3][6] At carefully controlled concentrations, these pores are large enough to allow the passage of small molecules and proteins, thereby releasing cytosolic contents, while leaving larger organelles like mitochondria intact.[1] However, it is crucial to recognize that the optimal digitonin concentration is cell-type dependent and must be empirically determined for each cell line and experimental condition. Insufficient digitonin will result in incomplete permeabilization, while excessive amounts can lead to the lysis of intracellular organelles and compromise the experiment's integrity.[7][8]

Data Presentation: Optimal Digitonin Concentrations for Various Cell Lines

The following tables summarize quantitative data from various studies, providing a starting point for the optimization of digitonin concentration for selective cell lysis.

Cell LineOptimal Digitonin ConcentrationIncubation Time & TemperatureKey Findings & Organelle IntegrityReference
143B Osteosarcoma0.02% (w/v)5 min on iceOptimal for mitochondrial yield with minimal cytoplasmic contamination. Inner and outer mitochondrial membranes remained intact.[2]
Human Umbilical Vein Endothelial Cells (HUVEC)10 µg / 10^6 cellsNot specifiedOptimal for ADP-stimulated mitochondrial respiration.[9]
Hep G2 and CHO-K10.01-0.02% (w/v)Not specifiedSelectively permeabilized the plasma membrane, leaving mitochondrial membranes intact.[10]
HEK29325 µg/mLNot specifiedNear complete extraction of cytosol with negligible permeabilization of the endoplasmic reticulum.[11]
HT1080 and HeLa25-100 µg/mLNot specifiedOptimal range for cytosolic protein extraction with minimal ER disruption. These cell lines showed greater sensitivity to digitonin than HEK293 cells.
MCF-715-18 µg/mL15 min on a rocking tableIdeal for permeabilizing the plasma membrane while leaving lysosomes intact, as assessed by LDH and cathepsin activity.[12]
Various Cell Lines (COS-7, NRK, HeLa, BHK, N2a)Starting concentration of 20 µM10-60 seconds at 20-37°CEffective for plasma membrane permeabilization, monitored by the disappearance of a soluble fluorescent protein.[13]

Experimental Protocols

Protocol 1: Determination of Optimal Digitonin Concentration using Trypan Blue Exclusion Assay

This protocol provides a straightforward method to determine the minimum digitonin concentration required to permeabilize the plasma membrane of a cell population.[7][8]

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10% w/v in DMSO)

  • Permeabilization Buffer (e.g., CUT&RUN Wash Buffer)

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest cultured cells and resuspend them in 1X PBS at the desired concentration (e.g., 5 x 10^5 cells/mL).

  • Prepare Digitonin Dilutions: Prepare a series of digitonin dilutions in the permeabilization buffer. A common starting range is from 0.0001% to 0.05% (w/v).[8]

  • Permeabilization:

    • Aliquot 100 µL of the cell suspension into separate microcentrifuge tubes for each digitonin concentration to be tested, including a no-digitonin control.

    • Add 100 µL of the corresponding digitonin dilution to each tube.

    • Incubate at room temperature for a set time (e.g., 10 minutes). Incubation time can also be a variable to optimize.

  • Trypan Blue Staining:

    • Add an equal volume of 0.4% Trypan Blue solution to each cell suspension.

    • Incubate for 3-5 minutes at room temperature.

  • Cell Counting:

    • Load the cell suspension onto a hemocytometer or use an automated cell counter.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Data Analysis:

    • Calculate the percentage of permeabilized (non-viable) cells for each digitonin concentration.

    • The optimal concentration is the lowest concentration that results in >95% permeabilization.[8]

Protocol 2: Assessing Plasma Membrane and Organelle Integrity using Marker Enzyme Release Assays

This protocol allows for the simultaneous assessment of plasma membrane permeabilization and the integrity of intracellular compartments by measuring the release of specific marker enzymes.

Materials:

  • Cells in culture

  • Digitonin

  • Assay buffers for Lactate Dehydrogenase (LDH) (cytosolic marker) and a marker for the organelle of interest (e.g., Cathepsin for lysosomes, Aconitase for mitochondrial matrix).[2][12]

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of digitonin concentrations for a fixed period.

  • Fraction Collection:

    • Carefully collect the supernatant (extracellular fraction).

    • Lyse the remaining cells in the wells with a lysis buffer (e.g., containing Triton X-100) to obtain the intracellular fraction.

  • Enzyme Activity Measurement:

    • Measure the activity of LDH in both the extracellular and intracellular fractions. The percentage of LDH released into the supernatant corresponds to the percentage of plasma membrane permeabilization.

    • Measure the activity of the organelle-specific marker enzyme in both fractions. Minimal release of this marker indicates that the organelle membrane has remained intact.

  • Data Analysis:

    • Plot the percentage of enzyme release against the digitonin concentration.

    • The optimal digitonin concentration will show a high percentage of LDH release with a minimal release of the organelle-specific marker.[12]

Protocol 3: Evaluation of Mitochondrial Integrity after Digitonin Permeabilization

This protocol focuses on verifying the integrity of mitochondria after selective plasma membrane permeabilization, which is crucial for studies of mitochondrial function.

Methods to Assess Mitochondrial Integrity:

  • Western Blot Analysis: After digitonin treatment and fractionation, perform western blotting on the cytosolic and mitochondrial fractions. Probe for mitochondrial marker proteins from different compartments (outer membrane, intermembrane space, inner membrane, and matrix).[2] The absence of mitochondrial proteins in the cytosolic fraction indicates that the mitochondria have remained intact.

  • Mitochondrial Respiration: Use high-resolution respirometry to measure the oxygen consumption rate of digitonin-permeabilized cells.[9] The ability of mitochondria to respond to specific substrates and inhibitors (e.g., ADP, succinate, rotenone) is a direct measure of their functional integrity.

  • Mitochondrial Membrane Potential (MMP) Assays: Utilize fluorescent dyes that accumulate in mitochondria based on their membrane potential (e.g., MitoTracker dyes).[14] A loss of fluorescence intensity after permeabilization would indicate a compromised inner mitochondrial membrane.

  • Cytochrome c Release: The release of cytochrome c from the intermembrane space into the cytosol is a hallmark of mitochondrial outer membrane permeabilization. This can be assessed by western blotting of the cytosolic fraction.[15]

Visualizations

Caption: Workflow for optimizing digitonin concentration.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Digitonin Digitonin Mitochondrion Outer Membrane Inner Membrane Digitonin->Mitochondrion No Interaction (Low Cholesterol) PlasmaMembrane Plasma Membrane (High Cholesterol) Digitonin->PlasmaMembrane Interacts with Cholesterol Cytosol Cytosolic Proteins PlasmaMembrane->Cytosol Forms Pores, Releases Cytosol

Caption: Selective permeabilization by digitonin.

References

Application Notes: Utilizing Digitogenin for the Study of Membrane Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin, a steroidal saponin (B1150181) most commonly utilized in its glycosylated form, digitonin (B1670571), is a mild, non-ionic detergent crucial for the study of membrane protein complexes. Its unique property of selectively complexing with cholesterol makes it an invaluable tool for the gentle solubilization of plasma membranes while preserving the integrity and function of embedded protein complexes. This application note provides detailed protocols and data for utilizing this compound to isolate and analyze membrane protein complexes, aiding in structural biology, functional assays, and drug discovery.

Digitonin's rigid steroidal structure contributes to its gentle nature in comparison to other detergents, which is particularly beneficial for stabilizing delicate eukaryotic membrane proteins and their interaction partners.[1] It has been successfully employed in the structural determination of challenging targets such as γ-secretase, the cystic fibrosis transmembrane conductance regulator (CFTR), and the multidrug resistance protein 1 (MRP1).[1]

Data Presentation: Performance and Properties of Digitonin

The selection of an appropriate detergent is paramount for the successful isolation and functional characterization of membrane protein complexes. Below is a summary of this compound's physicochemical properties and a comparison of its performance with other commonly used detergents.

Table 1: Physicochemical Properties of Digitonin and Other Common Detergents

PropertyDigitoninn-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)Triton X-100
Chemical Class Steroidal SaponinAlkyl MaltosideMaltose Neopentyl GlycolPolyoxyethylene
Molecular Weight ( g/mol ) ~1229.3~510.6~991.3~647
Critical Micelle Concentration (CMC) < 0.5 mM0.15 mMVery Low0.24 mM
Micelle Size (kDa) ~70VariableLarge~90
Key Features Cholesterol-selective, mild, preserves protein-protein interactions.Good for initial solubilization tests, relatively gentle.Highly stabilizing for delicate proteins, low off-rate.Harsher, can disrupt protein interactions, effective for general lysis.

Table 2: Comparative Performance of Digitonin in Membrane Protein Extraction

ApplicationMethodProtein Yield/PerformanceReference
Hepatocyte Membrane Protein Extraction Differential Detergent Fractionation (Digitonin followed by Triton X-100)Produced 5-times more membrane protein from liver tissue than differential centrifugation. Higher ratio of cytosolic to membrane protein yield compared to a commercial kit, indicating better permeabilization.[2]
Mitochondrial Supercomplex Analysis Blue Native PAGEOptimal digitonin to protein ratio of 4:1 (g/g) for maintaining supercomplex interactions.
Phosphatidylserine Synthase Solubilization Activity Assay1.1% (w/v) digitonin was the optimal concentration for preserving the highest enzyme activity.
Cadherin-11 Complex Immunoprecipitation Co-ImmunoprecipitationSuccessfully solubilized Cadherin-11 and preserved its interaction with β-catenin.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving this compound for the study of membrane protein complexes.

Protocol 1: Differential Detergent Fractionation for Isolation of Membrane Proteins

This protocol utilizes a sequential detergent treatment, starting with digitonin to selectively permeabilize the plasma membrane and release cytosolic proteins, followed by a stronger detergent like Triton X-100 to solubilize integral membrane proteins.[2]

Materials:

  • Digitonin Permeabilization Buffer: 0.015% (w/v) digitonin, 10 mM PIPES (pH 6.8), 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA, and 1 mM PMSF.[2]

  • Membrane Solubilization Buffer: 1% (v/v) Triton X-100 in a suitable buffer (e.g., PBS) with protease inhibitors.

  • Cultured cells or tissue homogenate.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Microcentrifuge and tubes.

  • Dounce homogenizer (for tissue).

Procedure:

  • Cell/Tissue Preparation:

    • For cultured cells, harvest and wash the cell pellet twice with ice-cold PBS.

    • For tissue, homogenize in ice-cold PBS with protease inhibitors using a Dounce homogenizer.

  • Digitonin Permeabilization:

    • Resuspend the cell pellet or tissue homogenate in ice-cold Digitonin Permeabilization Buffer.

    • Incubate on a rotator for 10-15 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cytosolic protein fraction.

  • Membrane Protein Solubilization:

    • Wash the remaining pellet with ice-cold PBS to remove residual digitonin and cytosolic components.

    • Resuspend the pellet in ice-cold Membrane Solubilization Buffer.

    • Incubate on a rotator for 30-60 minutes at 4°C to solubilize the membrane proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet any insoluble debris.

    • The supernatant contains the solubilized membrane protein fraction.

Protocol 2: Co-Immunoprecipitation (Co-IP) of a Membrane Protein Complex

This protocol is designed to isolate a membrane protein of interest along with its interacting partners, using digitonin to gently solubilize the complex.[3]

Materials:

  • Co-IP Lysis Buffer: 1% (w/v) digitonin, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and protease inhibitor cocktail. Note: The optimal digitonin concentration may range from 1% to 5% and should be determined empirically.[3]

  • Cells expressing the tagged protein of interest.

  • Antibody specific to the tagged protein.

  • Protein A/G magnetic beads.

  • Wash Buffer: Co-IP Lysis Buffer with a reduced digitonin concentration (e.g., 0.1%).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.

    • Incubate on a rotator for 30-60 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C, then remove the beads.

    • Add the specific antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add equilibrated protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in Elution Buffer.

    • Boil the sample for 5-10 minutes to release the protein complex from the beads.

    • Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Visualizations

G Protein-Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding GTP GTP G_Protein G_Protein GTP->G_Protein GDP GDP Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response Second_Messenger->Cellular_Response GPCR->G_Protein Activation G_Protein->GDP Effector Effector G_Protein->Effector α-subunit activation Effector->Second_Messenger Production

Caption: Workflow for Co-Immunoprecipitation using digitonin.

Logical Relationship: Detergent Action on Cell Membranes

dot

Detergent_Action cluster_cell Eukaryotic Cell PM Plasma Membrane (High Cholesterol) Cytosol Cytosol OM Organellar Membranes (Low Cholesterol) Organelles Organelles Digitonin Digitonin Digitonin->PM Selectively Permeabilizes TritonX100 Triton X-100 TritonX100->PM Solubilizes TritonX100->OM Solubilizes

Caption: Differential effects of Digitonin and Triton X-100 on cell membranes.

References

Application Notes and Protocols: Preparing Digitogenin Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin is a steroidal saponin, a natural glycoside derived from the foxglove plant Digitalis purpurea.[1][2] In cell biology research, it is widely utilized as a mild, non-ionic detergent for selectively permeabilizing cell membranes.[3][4] The primary mechanism of action involves the formation of complexes with cholesterol and other 3-β-hydroxysterols that are abundant in the plasma membrane of eukaryotic cells.[3][5][6] This interaction creates pores in the membrane, allowing for the passage of small molecules and proteins.[4][5]

At low concentrations, this compound preferentially permeabilizes the cholesterol-rich plasma membrane while leaving intracellular organellar membranes, such as those of the mitochondria and endoplasmic reticulum which have lower cholesterol content, largely intact.[4][7][8] This selective permeability is crucial for a variety of applications, including the study of cytosolic proteins, immunofluorescence staining of intracellular antigens, and assessing lysosomal membrane permeabilization.[3][8][9] However, at higher concentrations, this compound can cause complete cell lysis.[5] Therefore, optimizing the working concentration is a critical step for each cell type and experimental application.[10]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments, with a focus on cell permeabilization.

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound stock solutions are essential for reproducible experimental results. Digitonin (B1670571) has variable solubility and can precipitate out of solution, especially aqueous solutions, upon cooling.[3][11]

Solubility Data

The solubility of this compound varies depending on the solvent and temperature. The following table summarizes solubility data from various sources.

SolventConcentrationConditionsCitation(s)
Dimethyl Sulfoxide (DMSO)~30 mg/mLPurge with inert gas.[12]
Dimethyl Sulfoxide (DMSO)~20 mg/mL-[13]
Ethanol (Absolute)10 mg/mL-[14][15]
Water (H₂O)~5% (w/v)Requires heating to 95-98°C and cooling to room temperature.[11][14]
Dimethylformamide~30 mg/mLPurge with inert gas.[12]
Recommended Solvents and Stock Concentrations

DMSO is a common and effective solvent for preparing high-concentration stock solutions. Ethanol is another suitable option. Aqueous solutions can be prepared but require heating and are less stable.[11][14]

SolventRecommended Stock ConcentrationStorage TemperatureStabilityCitation(s)
DMSO20-30 mg/mL-20°C≥ 4 years (solid); 1 month (solution)[12][13][16]
Ethanol10 mg/mL-20°CUp to 2 weeks (solution)[14]
Water or Buffer1-10 mg/mL+4°CUp to 1 week; Prone to precipitation upon cooling.[11]
Protocol for Preparing a 20 mg/mL Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 20 mg/mL.[13]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16]

  • Label the tubes clearly with the name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term use.[1][7]

Application: Selective Cell Permeabilization

The most common application of this compound is the selective permeabilization of the plasma membrane. This allows for the introduction of antibodies, dyes, or other macromolecules into the cytosol or for the release of cytosolic components while preserving organelle integrity. The optimal concentration of this compound is highly dependent on the cell type and must be determined empirically.[10] Insufficient this compound will result in incomplete permeabilization, while excessive amounts can lead to cell lysis.[10]

Experimental Protocol: Optimization of Digitonin Concentration

This protocol describes how to determine the minimal this compound concentration required to permeabilize >95% of cells using Trypan Blue staining as an indicator of membrane integrity.[10][17]

Materials:

  • Cells in suspension

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 5% or 20 mg/mL in DMSO)

  • Permeabilization Buffer (e.g., CUT&RUN Wash Buffer, or a custom buffer like KHM buffer)[10][13]

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare a Digitonin Dilution Series:

    • Prepare a series of dilutions of your this compound stock solution in the desired Permeabilization Buffer. A suggested range is from 0.0001% to 0.05% (1 to 500 µg/mL).[10]

    • Include a "Control" tube containing the buffer with the same concentration of solvent (e.g., DMSO) used for the this compound stock.[10]

  • Cell Preparation:

    • Harvest cultured cells and wash them with PBS.

    • Resuspend the cells in the Permeabilization Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Permeabilization:

    • Aliquot 100 µL of the cell suspension into separate tubes for each this compound concentration and the control.

    • Add 100 µL of the corresponding this compound dilution (or control buffer) to each tube of cells.

    • Incubate for 10-15 minutes at room temperature.[10][18]

  • Staining and Analysis:

    • At the end of the incubation, add an equal volume of 0.4% Trypan Blue solution to an aliquot of cells from each tube.

    • Immediately load the mixture onto a hemocytometer and count the number of live (unstained, intact) and dead (blue, permeabilized) cells.

    • Calculate the percentage of permeabilized cells for each concentration.

  • Determine Optimal Concentration:

    • Select the minimum this compound concentration that results in the permeabilization of >95% of the cells. This is your optimal working concentration for this specific cell type and buffer system.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Harvest and Wash Cells incubate Aliquot Cells & Incubate with Digitonin (10 min, RT) prep_cells->incubate prep_digitonin Prepare Digitonin Dilution Series (e.g., 0-0.05%) prep_digitonin->incubate stain Add Trypan Blue incubate->stain count Count Live (intact) vs. Dead (permeabilized) Cells stain->count determine Determine Minimum Concentration for >95% Permeabilization count->determine

Caption: Workflow for optimizing this compound concentration.

General Protocol: Permeabilization for Immunofluorescence

This protocol is a general guideline for permeabilizing adherent cells for the detection of intracellular antigens.

Procedure:

  • Grow cells on sterile coverslips in a petri dish or multi-well plate.

  • Wash the cells twice with cold PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with the pre-determined optimal concentration of this compound (e.g., 10-50 µg/mL) in a suitable buffer for 10-15 minutes at room temperature.[9][13]

  • Wash the cells three times with PBS.

  • The cells are now ready for blocking and subsequent incubation with primary and secondary antibodies.

Typical Working Concentrations

The optimal concentration can vary significantly. The table below provides starting points for various applications.

ApplicationCell TypeRecommended ConcentrationCitation(s)
Intracellular Flow CytometryGeneral10 µg/mL[9][19]
CUT&RUNK562 cells0.01% (100 µg/mL)[10]
Immunofluorescence (Cytosol washout)HeLa cells20-40 µg/mL[13]
Selective Plasma Membrane SolubilizationGeneral~25 µg/mL[7]
RespirometryEndothelial Cells10 µg / 10⁶ cells[20]
General Lipid StainingGeneral0.01% (100 µg/mL)[18]

Mechanism of Action Visualization

This compound's amphipathic structure allows it to insert into the lipid bilayer.[5] The sterol tail has a high affinity for cholesterol, leading to the formation of a complex.[4][5] This process disrupts the membrane and forms pores, increasing permeability.

G cluster_membrane Cell Membrane chol Cholesterol complex This compound- Cholesterol Complex chol->complex pl1 Phospholipid pl2 Phospholipid digitonin This compound digitonin->chol Binds to digitonin->complex pore Pore Formation complex->pore Leads to

Caption: Mechanism of this compound-induced membrane permeabilization.

References

Application Notes and Protocols: Selective Permeabilization of the Plasma Membrane with Digitogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitonin (B1670571), a nonionic detergent derived from the foxglove plant Digitalis purpurea, is a powerful tool in cell biology for the selective permeabilization of the plasma membrane.[1][2] Its utility is based on its high affinity for cholesterol, a lipid abundantly found in the plasma membranes of mammalian cells but present in much lower concentrations in intracellular organelle membranes, such as those of the mitochondria and endoplasmic reticulum.[2][3][4] By carefully titrating its concentration, researchers can create pores in the plasma membrane large enough to allow the passage of antibodies, peptides, and other macromolecules into the cytosol while leaving intracellular organelles structurally and functionally intact.[3][5] This selective permeability is invaluable for a wide range of applications, including immunofluorescence staining of cytosolic targets, studying nuclear protein import/export, assessing apoptosis through the release of mitochondrial proteins, and investigating signal transduction pathways.[2][6][7]

Principle of Selective Permeabilization

The mechanism of digitonin's action involves its intercalation into the lipid bilayer and the formation of complexes with 3-β-hydroxysterols like cholesterol.[1] This interaction disrupts the membrane's integrity and forms pores.[4][5] The differential cholesterol content between the plasma membrane and endomembranes is the key to its selectivity.[3] At optimized, low concentrations, digitonin effectively permeabilizes the cholesterol-rich plasma membrane without solubilizing the cholesterol-poor membranes of organelles.[4][8] However, it is critical to optimize the working concentration for each cell type and experimental condition, as excessive amounts can disrupt intracellular membranes and lead to cell lysis, while insufficient amounts will fail to permeabilize the plasma membrane effectively.[5][9]

Key Applications

  • Immunofluorescence Staining: Allows antibodies to access intracellular antigens while preserving cellular architecture.[5]

  • Nuclear Transport Assays: Facilitates the study of nuclear import and export of proteins in a controlled in-vitro system.[3][6][10]

  • Apoptosis Studies: Enables the detection of the release of mitochondrial intermembrane space proteins, such as cytochrome c, into the cytosol, a key event in the intrinsic apoptotic pathway.[7][11]

  • Mitochondrial Respiration Analysis: Allows the introduction of substrates and inhibitors to study mitochondrial function in situ.[1][12]

  • Signal Transduction Studies: Provides access to cytosolic signaling molecules and pathways for manipulation and analysis.[6]

Quantitative Data: Optimizing Digitonin Concentration

The optimal digitonin concentration is highly dependent on the cell type, cell density, temperature, and incubation time. It is imperative to perform a titration for each new cell line or experimental setup.[9] The goal is to find the minimum concentration that permeabilizes the majority of the plasma membranes (>95%) without affecting organelle integrity.[9][13]

Cell Type Effective Digitonin Concentration Assay/Purpose Reference
K5620.01% (w/v)CUT&RUN[9]
MCF-715-18 µg/mLCytoplasmic Extraction[13]
Hep G2, CHO-K10.01-0.02% (w/v)Selective plasma membrane permeabilization[14]
McNtcp.2420 µMSelective plasma membrane permeabilization[8]
Human NeutrophilsConcentration dependent on period and temperatureGranule constituent release[1]
Various (COS-7, NRK, HeLa, BHK, N2a)~20 µM (starting concentration)Fluorescence Protease Protection (FPP) Assay[15]

Experimental Protocols & Workflows

Protocol 1: Optimization of Digitonin Concentration using Trypan Blue

This protocol describes a general method to determine the optimal digitonin concentration for selectively permeabilizing the plasma membrane, assessed by the uptake of the viability dye Trypan Blue.[9]

Workflow for Optimizing Digitonin Concentration

start 1. Harvest and count cells. Aliquot into microfuge tubes. prepare_dilutions 2. Prepare fresh serial dilutions of digitonin (e.g., 0-100 µg/mL). start->prepare_dilutions incubate 3. Resuspend cell pellets in corresponding digitonin buffers and incubate (e.g., 10 min at room temperature). prepare_dilutions->incubate stain 4. Add Trypan Blue solution to each tube. incubate->stain analyze 5. Immediately count permeabilized (blue) vs. intact (clear) cells using a hemocytometer or automated counter. stain->analyze select 6. Select the lowest concentration that permeabilizes >95% of cells. analyze->select

Caption: Workflow for determining the optimal digitonin concentration.

Materials:

  • Cell suspension of the desired cell type

  • Phosphate-Buffered Saline (PBS) or a suitable assay buffer (e.g., KHM buffer)

  • Digitonin stock solution (e.g., 5% or 10 mg/mL in DMSO, store at -20°C)[16]

  • Trypan Blue solution (0.4%)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold PBS. Resuspend the cell pellet in buffer to a concentration of 1 x 10^7 cells/mL.[17]

  • Prepare Digitonin Dilutions: Prepare a fresh series of digitonin dilutions in your assay buffer. Typical final concentrations to test range from 0 to 100 µg/mL (or 0% to 0.05%).[9] Include a "no digitonin" control.

  • Permeabilization: Aliquot 100 µL of the cell suspension into the required number of tubes.[17] Centrifuge at 300-600 x g for 3-5 minutes and discard the supernatant.[9]

  • Resuspend each cell pellet in 100 µL of the corresponding digitonin dilution.

  • Incubate for 10 minutes at room temperature.[9] Note: Incubation time and temperature may need optimization.

  • Staining and Analysis: Following incubation, add an equal volume of 0.4% Trypan Blue to each cell suspension.

  • Immediately load the suspension onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope.

  • Determine Optimal Concentration: Calculate the percentage of permeabilized cells for each concentration. The optimal concentration is the lowest one that results in >95% of cells staining blue.[9]

Protocol 2: Immunofluorescence Staining of Intracellular Antigens

This protocol provides a method for staining intracellular antigens for analysis by flow cytometry or fluorescence microscopy after selective permeabilization with digitonin.[17]

Workflow for Intracellular Immunofluorescence Staining

start 1. Prepare and wash cell suspension. surface_stain 2. (Optional) Stain for surface antigens. start->surface_stain fix 3. Fix cells with paraformaldehyde (e.g., 0.5-4% PFA). surface_stain->fix wash1 4. Wash cells to remove fixative. fix->wash1 permeabilize 5. Permeabilize with optimized digitonin concentration and add primary/conjugated intracellular antibody. wash1->permeabilize wash2 6. Wash to remove unbound antibody. permeabilize->wash2 secondary_stain 7. (Optional) Add fluorescently labeled secondary antibody. wash2->secondary_stain If needed wash3 8. Final washes. secondary_stain->wash3 analyze 9. Resuspend in buffer and analyze (Flow Cytometry/Microscopy). wash3->analyze

Caption: Workflow for intracellular antigen staining using digitonin.

Materials:

  • Cell suspension (1 x 10^7 cells/mL)

  • PBS with 1% Bovine Serum Albumin (PBS/BSA)

  • Paraformaldehyde (PFA) solution (e.g., 0.5% in PBS)[17]

  • Digitonin solution at the pre-determined optimal concentration in PBS

  • Directly conjugated primary antibody for the intracellular target

  • Wash buffer (e.g., PBS with 0.05% Tween 20)[17]

Procedure:

  • Cell Preparation: Prepare and adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in cold PBS/BSA. Aliquot 100 µL per tube.[17]

  • (Optional) Surface Staining: If staining for surface markers, perform this step according to the antibody manufacturer's protocol, typically for 30 minutes at 4°C. Wash cells twice in cold PBS/BSA.[17]

  • Fixation: Resuspend the cell pellet in 100 µL of 0.5% PFA solution. Incubate for 20 minutes at room temperature.[17] Fixation helps preserve cell morphology and antigenicity.

  • Wash: Wash the cells twice with 3 mL of wash buffer (e.g., PBS/0.05% Tween 20), pelleting cells at 300-400 x g for 5 minutes at 4°C after each wash.[17]

  • Permeabilization and Staining: Decant the supernatant. Add 100 µL of cold digitonin solution containing the directly conjugated intracellular antibody at the vendor-recommended dilution.[17]

  • Incubate for at least 30 minutes at 4°C, protected from light.[17]

  • Final Washes: Wash the cells twice with 3 mL of wash buffer as in step 4.[17]

  • Analysis: Resuspend the final cell pellet in 200 µL of PBS for analysis by flow cytometry or prepare for microscopy.[17]

Protocol 3: Assay for Apoptosis via Cytochrome c Release

This assay measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis. The protocol uses digitonin to selectively release the cytosolic contents for analysis by Western blotting.

Intrinsic Apoptosis Signaling Pathway

cluster_mito Mitochondrion Bax Bax/Bak CytC_mito Cytochrome c Bax->CytC_mito promotes release CytC_cyto Cytosolic Cytochrome c CytC_mito->CytC_cyto MOMP Bcl2 Bcl-2/Bcl-xL Bcl2->Bax inhibits Stimulus Apoptotic Stimulus (e.g., DNA damage) Stimulus->Bax Stimulus->Bcl2 Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: The intrinsic pathway of apoptosis initiated by cytochrome c release.

Materials:

  • Control and apoptosis-induced cells

  • Cold PBS

  • Digitonin Permeabilization Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA, 250 mM sucrose, and the optimal concentration of digitonin)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge and tubes

  • Reagents for SDS-PAGE and Western blotting

  • Antibodies against Cytochrome c and a cytosolic loading control (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

Procedure:

  • Cell Collection: Collect both control and treated cells (e.g., 2-5 x 10^6 cells per sample). Wash the cells once with ice-cold PBS.

  • Permeabilization: Resuspend the cell pellet in 100 µL of ice-cold Digitonin Permeabilization Buffer containing protease inhibitors.

  • Incubate on ice for 5-10 minutes with gentle tapping to resuspend the cells.

  • Fractionation: Centrifuge the suspension at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant. This fraction contains the cytosolic proteins.

  • Collect Pellet: The remaining pellet contains the intact organelles, including mitochondria. This can be lysed separately (e.g., with RIPA buffer) to serve as a control.

  • Analysis: Analyze the cytosolic fraction (supernatant) for the presence of cytochrome c by Western blotting. The blot should also be probed for a cytosolic marker (like GAPDH) to ensure equal protein loading and a mitochondrial marker (like COX IV) to confirm that the permeabilization did not lyse the mitochondria. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates apoptosis.[18]

References

Measuring Enzyme Activity in Digitonin-Permeabilized Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for measuring the activity of intracellular enzymes using digitonin-permeabilized cells. This technique offers a powerful tool to study cellular metabolism and signaling pathways by allowing controlled access of substrates and other molecules to the intracellular environment while maintaining organellar integrity.

Introduction and Principle

Digitonin (B1670571) is a non-ionic detergent that selectively permeabilizes the plasma membrane of eukaryotic cells by complexing with cholesterol.[1] Since the plasma membrane has a significantly higher cholesterol content than intracellular organellar membranes, careful titration of digitonin concentration allows for the specific perforation of the cell membrane, leaving organelles like mitochondria and the nucleus largely intact.[1][2] This creates a semi-intact cell system where cytosolic components can be washed away, and the activity of organelle-resident or membrane-bound enzymes can be assayed by providing exogenous substrates, cofactors, and inhibitors.[3][4][5] This method is particularly advantageous for studying mitochondrial function and other compartmentalized enzymatic reactions.[6]

Key Applications

  • Analysis of Mitochondrial Respiration: Measurement of the activity of individual respiratory chain complexes.[3][4][5]

  • Metabolic Enzyme Assays: Quantification of cytosolic and mitochondrial enzyme activities, such as those involved in glycolysis and amino acid metabolism.

  • Signaling Pathway Interrogation: Introduction of probes, antibodies, or peptides to study intracellular signaling cascades, such as the AKT pathway.[7]

  • Subcellular Localization Studies: Determining the location of enzymes and proteins within the cell.[6]

  • Drug Screening and Development: Assessing the effect of pharmacological agents on specific intracellular enzymatic targets.

Experimental Protocols

Protocol for Optimizing Digitonin Permeabilization

The optimal digitonin concentration is critical and cell-type dependent. Insufficient permeabilization will prevent substrate access, while excessive concentrations can damage organellar membranes.[1]

Objective: To determine the minimal digitonin concentration that effectively permeabilizes the plasma membrane without compromising mitochondrial integrity.

Methodology:

  • Cell Preparation:

    • Harvest cultured cells and resuspend them in a suitable assay buffer (e.g., mitochondrial respiration medium, MiR05).

    • Determine the cell density required for the specific assay. For extracellular flux analysis, seeding densities can range from 1.0 x 10⁴ to 8.0 x 10⁴ cells/well depending on the cell type.[3]

  • Digitonin Titration:

    • Prepare a stock solution of digitonin (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of digitonin in the assay buffer to create a range of concentrations to be tested (e.g., 5, 10, 25, 50, 100 µg/mL).[8]

  • Permeabilization and Assessment:

    • Aliquot the cell suspension into different tubes or wells of a microplate.

    • Add the different concentrations of digitonin to the cells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., room temperature or on ice).[8]

    • Assess plasma membrane permeability using one of the following methods:

      • Trypan Blue Staining: Add Trypan Blue solution to the cells. Permeabilized cells will take up the dye and stain blue. Count the percentage of blue cells under a microscope.

      • Lactate (B86563) Dehydrogenase (LDH) Release: Centrifuge the cell suspension and measure the LDH activity in the supernatant. Increased LDH in the supernatant indicates plasma membrane rupture.

      • Functional Mitochondrial Assay (Recommended): Measure a specific mitochondrial function, such as State 3 respiration (ADP-stimulated oxygen consumption) after adding a mitochondrial substrate (e.g., succinate). The optimal digitonin concentration will be the one that gives the maximal respiratory rate.[3]

Data Presentation:

Digitonin Concentration (µg/mL)% Permeabilized Cells (Trypan Blue)LDH Release (OD 490nm)State 3 Respiration (pmol O₂/min)
0 (Control)< 5%0.15
560%0.350
1095%0.6120
25>98%0.8115
50>98%1.290
100>98%1.560

Note: The above data is illustrative. Optimal concentrations will vary between cell types.

Protocol for Measuring Mitochondrial Respiratory Chain Complex Activity

This protocol utilizes an extracellular flux analyzer to measure oxygen consumption rates (OCR) as an indicator of respiratory chain activity.[3][4][5]

Objective: To sequentially measure the activity of mitochondrial respiratory chain complexes I, II, III, and IV.

Methodology:

  • Cell Seeding: Seed cells in a specialized microplate for the extracellular flux analyzer at the predetermined optimal density.[3]

  • Permeabilization: Inject the optimized concentration of digitonin along with the first set of substrates.

  • Sequential Injection of Substrates and Inhibitors:

    • Complex I: Inject pyruvate (B1213749) and malate (B86768) (substrates for Complex I) along with ADP.

    • Complex II: Inject rotenone (B1679576) (a Complex I inhibitor) followed by succinate (B1194679) (a substrate for Complex II).

    • Complex III & IV: Inject antimycin A (a Complex III inhibitor) to block the electron flow from Complex II. Then, provide an artificial electron donor system for Complex IV, such as TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) and ascorbate.[3]

    • Complex IV Inhibition: Inject sodium azide (B81097) or potassium cyanide to inhibit Complex IV and determine non-mitochondrial oxygen consumption.

Data Presentation:

InjectionReagentsTarget ComplexExpected OCR Change
1Digitonin, Pyruvate, Malate, ADPComplex IIncrease
2RotenoneComplex I (Inhibition)Decrease
3SuccinateComplex IIIncrease
4Antimycin AComplex III (Inhibition)Decrease
5TMPD/AscorbateComplex IVIncrease
6Sodium AzideComplex IV (Inhibition)Decrease to non-mitochondrial levels
Protocol for Lactate Dehydrogenase (LDH) Assay (Cytosolic Enzyme)

This assay can be used to assess plasma membrane integrity or to measure the activity of this cytosolic enzyme.[9][10][11]

Objective: To measure the activity of LDH released from cells or within permeabilized cells.

Methodology:

  • Sample Preparation:

    • For LDH release, centrifuge cells treated with digitonin and collect the supernatant.

    • For total LDH activity, lyse the cells completely using a lysis buffer.[11]

  • Reaction Setup:

    • Prepare a reaction mixture containing lithium lactate (substrate) and NAD⁺ (cofactor).[9]

    • Add the sample (supernatant or cell lysate) to the reaction mixture in a 96-well plate.

  • Detection:

    • The enzymatic reaction produces pyruvate and NADH.

    • The formation of NADH can be measured directly by the increase in absorbance at 340 nm.

    • Alternatively, a coupled reaction can be used where NADH reduces a tetrazolium salt (like INT) to a colored formazan (B1609692) product, which can be measured at 490 nm.[10]

  • Data Analysis:

    • Calculate the rate of change in absorbance over time.

    • Use a standard curve to determine the amount of LDH activity.

Data Presentation:

SampleOD 490nm (Endpoint)LDH Activity (U/L)
Negative Control (Medium)0.050
Spontaneous Release0.2520
Digitonin-Treated (Supernatant)0.8075
Total Lysate1.50150
Protocol for Hexokinase Assay (Cytosolic/Mitochondrial Enzyme)

Hexokinase catalyzes the first step of glycolysis.[12][13][14]

Objective: To measure hexokinase activity in cell lysates. While this protocol is for lysates, the principle can be adapted for permeabilized cells by providing the necessary substrates.

Methodology:

  • Sample Preparation: Prepare cell lysates by homogenization or sonication.[12]

  • Reaction Setup:

    • Prepare a reaction mixture containing glucose (substrate), ATP (cofactor), and NADP⁺.

    • The assay is a coupled reaction where the product of the hexokinase reaction, glucose-6-phosphate, is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH.[13]

  • Detection:

    • Measure the increase in absorbance at 340 nm due to the production of NADPH.[13]

  • Data Analysis:

    • Calculate the rate of NADPH formation from the change in absorbance.

    • Determine the hexokinase activity based on a standard curve or the molar extinction coefficient of NADPH.

Data Presentation:

Sample ConditionRate of Absorbance Change (ΔOD₃₄₀/min)Hexokinase Activity (mU/mg protein)
Control Cells0.0550
Treated Cells (e.g., with inhibitor)0.0220

Visualizations

Experimental Workflow for Optimizing Digitonin Permeabilization

G cluster_prep Cell Preparation cluster_titration Digitonin Treatment cluster_assessment Permeabilization Assessment cluster_analysis Data Analysis cell_harvest Harvest and Resuspend Cells cell_count Determine Cell Density cell_harvest->cell_count incubation Incubate Cells with Digitonin cell_count->incubation digitonin_prep Prepare Digitonin Serial Dilutions digitonin_prep->incubation trypan_blue Trypan Blue Staining incubation->trypan_blue ldh_assay LDH Release Assay incubation->ldh_assay mito_function Mitochondrial Function Assay incubation->mito_function optimal_conc Determine Optimal Digitonin Concentration trypan_blue->optimal_conc ldh_assay->optimal_conc mito_function->optimal_conc

Caption: Workflow for optimizing digitonin concentration.

Signaling Pathway: AKT Signaling Interrogation

G cluster_cell Digitonin-Permeabilized Cell cluster_membrane Plasma Membrane (Permeabilized) cluster_cytosol Cytosol receptor Receptor PI3K PI3K receptor->PI3K AKT AKT PI3K->AKT downstream Downstream Targets AKT->downstream extracellular Growth Factor extracellular->receptor probe Peptide Probe (for AKT activity) probe->AKT Measures Activity

Caption: Interrogation of AKT signaling in permeabilized cells.

Experimental Workflow: Mitochondrial Respiration Assay

G cluster_assay Sequential Injections & OCR Measurement start Seed Cells in Microplate perm Inject Digitonin, Pyruvate, Malate, ADP (Complex I) start->perm rot Inject Rotenone (Inhibit Complex I) perm->rot succ Inject Succinate (Complex II) rot->succ aa Inject Antimycin A (Inhibit Complex III) succ->aa tmpd Inject TMPD/Ascorbate (Complex IV) aa->tmpd azide Inject Azide (Inhibit Complex IV) tmpd->azide end Data Analysis: Calculate Complex-Specific Respiration azide->end

Caption: Workflow for mitochondrial complex activity assay.

Data Analysis and Interpretation

  • Enzyme Kinetics: When measuring enzyme activity at different substrate concentrations, the data can be plotted to determine key kinetic parameters. The initial reaction velocity (V₀) is plotted against the substrate concentration ([S]). This often follows Michaelis-Menten kinetics, characterized by a hyperbolic curve.[15]

    • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[15]

    • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[15]

  • Normalization: Enzyme activities should be normalized to the amount of cellular protein or the number of cells to allow for comparisons between different samples and experiments.

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • No-enzyme control: To account for non-enzymatic substrate conversion.

    • No-substrate control: To measure background signal.

    • Inhibitor control: To confirm the specificity of the enzyme activity being measured.

By following these detailed protocols and application notes, researchers can effectively utilize digitonin-permeabilized cells to gain valuable insights into cellular enzymology, metabolism, and signaling.

References

Application Notes and Protocols for Digitogenin in Cholesterol Precipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin is the aglycone component of digitonin (B1670571), a steroidal saponin (B1150181) traditionally utilized for the quantitative precipitation of cholesterol and other 3-β-hydroxysterols from various biological samples. This application note provides detailed protocols and data for the application of this compound (via its glycoside, digitonin) in cholesterol precipitation assays. The principle of this assay is based on the specific interaction between digitonin and cholesterol, forming a water-insoluble 1:1 complex known as cholesterol digitonide.[1] This complex can then be isolated and quantified, allowing for the determination of cholesterol concentration in samples such as serum and tissue extracts.[1] While enzymatic methods have become more common for cholesterol quantification, the digitonin precipitation method remains a valuable tool, particularly in research settings for the specific isolation of unesterified cholesterol.[1][2]

Mechanism of Action

Digitonin is an amphipathic molecule with a hydrophilic sugar moiety and a lipophilic steroidal (this compound) component.[1] This structure allows it to interact with cell membranes. Specifically, the this compound portion of the molecule has a high affinity for cholesterol.[1] When digitonin is introduced to a sample containing cholesterol, it forms a stoichiometric 1:1 complex with free cholesterol, leading to the precipitation of the insoluble cholesterol digitonide. This interaction is highly specific for cholesterol and other related sterols with a free 3-β-hydroxyl group.

Data Presentation

The following tables summarize the quantitative data related to the performance of digitonin-based cholesterol precipitation assays.

Table 1: Performance Characteristics of Digitonin Precipitation Method

ParameterValueSample TypeReference
Mean Recovery99.5% (range: 98.1% to 102.5%)Serum[2]
Precision (CV%)3.1%Serum[2]

Table 2: Linearity of a Digitonin-Based Cholesterol Sensing Method

ParameterValueMethodReference
Linearity Range160-600 ng/mLDigitonin conjugated gold nanoparticles[3]
Detection Limit100 ± 9 ng/mLDigitonin conjugated gold nanoparticles[3]

Experimental Protocols

This section provides detailed methodologies for the precipitation of cholesterol from serum samples using digitonin, based on the classic Schoenheimer-Sperry method.

Protocol 1: Preparation of Digitonin Solution (1% w/v)

Materials:

  • Digitonin

  • Ethanol, 95%

  • Distilled water

Procedure:

  • Weigh 1.0 g of digitonin.

  • Dissolve the digitonin in 50 mL of 95% ethanol. Gentle heating in a water bath may be required to fully dissolve the digitonin.

  • Once dissolved, dilute the solution to a final volume of 100 mL with distilled water.

  • If any precipitate forms upon cooling, the solution should be filtered before use.

Protocol 2: Precipitation of Free Cholesterol from Serum

Materials:

  • Serum sample

  • Acetone-Ethanol (1:1, v/v)

  • Digitonin solution (1%)

  • Ether

  • Centrifuge

  • Conical centrifuge tubes (15 mL)

Procedure:

  • Sample Preparation:

    • To a 15 mL conical centrifuge tube, add 5 mL of acetone-ethanol (1:1).

    • Slowly add 0.2 mL of the serum sample to the acetone-ethanol mixture while gently swirling the tube. This will precipitate the proteins.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant containing the lipid extract to a new 15 mL centrifuge tube.

  • Cholesterol Precipitation:

    • To the lipid extract, add 1 mL of the 1% digitonin solution.

    • Mix thoroughly by vortexing for 10 seconds.

    • Allow the mixture to stand at room temperature for at least 30 minutes to ensure complete precipitation of the cholesterol digitonide. For optimal results, an overnight incubation at room temperature can be performed.

  • Isolation of the Precipitate:

    • Centrifuge the tube at 3000 rpm for 15 minutes to pellet the cholesterol digitonide precipitate.

    • Carefully decant and discard the supernatant.

    • Wash the precipitate by adding 5 mL of ether to the tube. Gently resuspend the pellet by vortexing.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully decant and discard the ether wash.

    • Repeat the ether wash step one more time.

    • After the final wash, invert the tube on a clean absorbent paper and allow the precipitate to air dry completely. The dried precipitate is now ready for quantification.

Protocol 3: Quantification of Precipitated Cholesterol (Gravimetric Method)

Materials:

  • Dried cholesterol digitonide precipitate

  • Analytical balance

Procedure:

  • Carefully weigh the empty, clean, and dry centrifuge tube before starting the precipitation protocol.

  • After drying the final cholesterol digitonide precipitate, weigh the tube containing the precipitate.

  • The weight of the cholesterol digitonide is the final weight minus the initial weight of the empty tube.

  • The amount of cholesterol can be calculated based on the stoichiometric 1:1 ratio of the digitonin-cholesterol complex. The molecular weight of cholesterol is 386.65 g/mol , and the molecular weight of digitonin is 1229.31 g/mol .

Note on Limitations: It is important to note that digitonin can also co-precipitate other 3-β-hydroxysterols, such as methyl sterols.[4] Therefore, in studies of cholesterol biosynthesis or in samples with a high content of other sterols, this method may lead to an overestimation of cholesterol content.[4]

Visualizations

The following diagrams illustrate the key processes in the this compound-based cholesterol precipitation assay.

Cholesterol_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Cholesterol Precipitation cluster_isolation Isolation & Quantification Serum Serum Sample Lipid_Extract Lipid Extraction (Acetone-Ethanol) Serum->Lipid_Extract Protein_Precipitate Protein Precipitation Lipid_Extract->Protein_Precipitate Add_Digitonin Add Digitonin Solution Lipid_Extract->Add_Digitonin Incubation Incubation Add_Digitonin->Incubation Cholesterol_Digitonide Insoluble Cholesterol Digitonide Complex Incubation->Cholesterol_Digitonide Centrifugation Centrifugation Cholesterol_Digitonide->Centrifugation Washing Washing (Ether) Centrifugation->Washing Drying Drying Washing->Drying Quantification Quantification Drying->Quantification

Caption: Experimental workflow for cholesterol precipitation using digitonin.

Digitonin_Cholesterol_Interaction Digitonin Digitonin Complex Insoluble Cholesterol-Digitonide Complex (1:1) Digitonin->Complex Specific Binding Cholesterol Cholesterol Cholesterol->Complex Precipitation

Caption: Molecular interaction between digitonin and cholesterol.

References

Application Note: Intracellular Antigen Staining Using Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of Selective Permeabilization

Digitonin (B1670571) is a non-ionic detergent and a steroidal glycoside derived from the foxglove plant, Digitalis purpurea.[1][2] Its utility in cell biology, particularly for intracellular staining, stems from its unique ability to selectively permeabilize cell membranes based on their cholesterol content.[3][4] The plasma membranes of eukaryotic cells are rich in cholesterol, making them highly susceptible to digitonin's action.[1][3]

The mechanism involves the intercalation of digitonin molecules into the lipid bilayer, where they complex with cholesterol to form pores.[3][4][5] By carefully titrating the concentration, it is possible to create pores in the plasma membrane that are large enough for antibodies to enter the cytoplasm, without disrupting the membranes of intracellular organelles like mitochondria and the endoplasmic reticulum, which have significantly lower cholesterol levels.[2][3][6] This selective permeability allows for the precise targeting of cytosolic antigens while preserving the structural integrity of organelles.[2][4] However, at higher concentrations, digitonin can also permeabilize organellar membranes.[2][6]

Key Applications
  • Flow Cytometry: Detection of intracellular cytokines, signaling proteins, and other cytosolic antigens.[7][8][9]

  • Immunofluorescence Microscopy: Visualization of the subcellular localization of cytosolic proteins.[3][4]

  • Cellular Assays: Introducing molecules like peptides or probes into the cytosol to study cellular processes.[10][11]

  • Subcellular Fractionation: Isolating intact organelles, such as mitochondria, by selectively permeabilizing the plasma membrane.[1][6][12]

Critical Parameters and Optimization

The success of intracellular staining with digitonin is critically dependent on optimizing the permeabilization conditions. Insufficient permeabilization will prevent antibody access to the target antigen, while excessive treatment can disrupt organellar membranes or lead to cell lysis.[3][4][13]

Key parameters to optimize for each cell type and antibody include:

  • Digitonin Concentration: This is the most critical factor. The optimal concentration can vary significantly between cell types.[2][4][13]

  • Incubation Time: The duration of exposure to digitonin affects the extent of permeabilization.

  • Temperature: Permeabilization is typically performed at 4°C or room temperature.[7][8]

Optimization can be assessed by methods such as Trypan Blue staining to count permeabilized (blue) versus intact (clear) cells or by monitoring the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH).[13][14] The goal is to find the minimum digitonin concentration that permeabilizes over 95% of cells without causing significant cell death or organelle disruption.[13]

Data Presentation

Table 1: Recommended Starting Digitonin Concentrations for Plasma Membrane Permeabilization

Cell Type Digitonin Concentration Application / Notes
Various (Suspension) 10 µg/mL Flow Cytometry Staining[7][8][15]
PC12 / Chromaffin 10 µg/mL Exocytosis Studies[11]
MCF-7 15-18 µg/mL Cytoplasmic Extraction (Optimal)[14]
U87 / THP-1 1-2 µg/mL Delivery of Peptide Probes[10]
HEK293 20 µg/mL Cytosolic Protein Extraction[16]

| HaCaT | Low Concentration (not specified) | Selective plasma membrane permeabilization for immunofluorescence[5] |

Experimental Protocols

Detailed Protocol for Intracellular Staining for Flow Cytometry

This protocol provides a method for fixing cells with paraformaldehyde and subsequently permeabilizing them with digitonin for the detection of intracellular antigens. It is recommended to perform cell surface staining prior to fixation and permeabilization, as fixation can alter surface epitopes.[9]

Materials and Reagents:

  • Phosphate Buffered Saline (PBS)

  • Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Fixation Buffer: 0.5% - 4% Paraformaldehyde (PFA) in PBS (prepare fresh and cool before use)

  • Wash Buffer: PBS with 0.05% (v/v) Tween 20

  • Permeabilization Buffer: 10 µg/mL Digitonin in PBS (prepare fresh and keep cold)

  • Directly conjugated primary antibodies for cell surface and intracellular targets

  • Isotype control antibodies

  • Fc receptor blocking reagents (if necessary)

  • FACS Tubes (5 mL round-bottom polystyrene tubes)

Table 2: Step-by-Step Protocol Summary

Step Procedure Reagent Concentration Incubation Time Temperature
1 Cell Preparation Staining Buffer N/A N/A 4°C
2 Cell Surface Staining (Optional) Staining Buffer + Antibody Vendor Recommended 15-30 min 4°C (in dark)
3 Wash Staining Buffer N/A N/A 4°C
4 Fixation Fixation Buffer (PFA) 0.5% 20 min Room Temp
5 Wash Wash Buffer (Tween 20) 0.05% N/A 4°C
6 Permeabilization & Intracellular Staining Permeabilization Buffer + Antibody 10 µg/mL Digitonin ≥30 min 4°C (in dark)
7 Wash Wash Buffer (Tween 20) 0.05% N/A 4°C

| 8 | Resuspension & Acquisition | PBS | N/A | Analyze within 24h | 4°C |

Detailed Methodology:

  • Cell Preparation: Prepare a single-cell suspension. Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Staining Buffer.[7][8]

  • Cell Surface Staining (Optional): Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes. If required, add the appropriate directly conjugated monoclonal antibodies for cell surface antigens. Incubate for at least 15-30 minutes at 4°C, protected from light.[8][15]

  • Wash: Wash the cells twice with 3 mL of cold Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[8]

  • Fixation: Add 50 µL of Staining Buffer to the cell pellet, followed by 100 µL of 0.5% paraformaldehyde solution.[7][8] Gently vortex to mix. Incubate for 20 minutes at room temperature.[7][8]

  • Wash: Wash the cells twice with 3 mL of Wash Buffer (0.05% Tween 20 in PBS). Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.[7][8]

  • Permeabilization and Intracellular Staining: Decant the supernatant. Add 100 µL of cold Permeabilization Buffer (10 µg/mL digitonin) to the cell pellet. Add the directly conjugated intracellular antibody at the vendor-recommended dilution.[7][8][15] Gently vortex and incubate for at least 30 minutes at 4°C, protected from light.[7][8]

  • Wash: Wash the cells twice with 3 mL of Wash Buffer (0.05% Tween 20 in PBS) as described in step 5.[7][8]

  • Data Acquisition: Resuspend the final cell pellet in 200-400 µL of PBS. Acquire data on a flow cytometer. It is recommended to analyze fixed cells within 24 hours.[7][8]

Important Considerations:

  • Controls: Always include unstained cells to monitor autofluorescence and isotype controls to determine specific antibody binding.[8]

  • Forward Scatter: The fixation and permeabilization procedure, particularly with digitonin, may cause a reduction in the Forward Scatter (FSC) signal. Adjust the flow cytometer settings accordingly.[7][8]

  • Cytokine Staining: For detecting most cytokines, cells must be stimulated in vitro (e.g., with PMA and Ionomycin) and treated with a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to allow for intracellular accumulation.[17][18]

Visualizations

Mechanism of Selective Permeabilization

G cluster_cell Eukaryotic Cell cluster_organelles Intracellular Organelles PM Plasma Membrane High Cholesterol Pore Pore Formation PM->Pore Mito Mitochondrion Low Cholesterol No_Pore Membrane Intact ER Endoplasmic Reticulum Low Cholesterol Digitonin Digitonin Digitonin->PM Interacts with Cholesterol Digitonin->ER No Interaction Antibody_in Antibody Entry Pore->Antibody_in

Caption: Digitonin selectively forms pores in the cholesterol-rich plasma membrane.

Experimental Workflow for Intracellular Staining

Caption: Flowchart of the intracellular antigen staining protocol using digitonin.

References

Application Notes and Protocols for Isolating Cytoplasmic and Nuclear Components Using Digitogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin (B1670571), a steroidal saponin (B1150181) glycoside extracted from the foxglove plant Digitalis purpurea, is a powerful tool in cell biology for the selective permeabilization of cellular membranes. Its utility in the fractionation of cytoplasmic and nuclear components stems from its specific interaction with cholesterol, a lipid that is significantly more abundant in the plasma membrane of mammalian cells compared to the membranes of intracellular organelles such as the nucleus and mitochondria. By carefully titrating its concentration, digitonin can be used to selectively disrupt the plasma membrane, releasing cytosolic contents while leaving the nuclear envelope and other organellar membranes intact. This allows for the efficient separation of cytoplasmic and nuclear fractions, which is crucial for studying protein localization, signal transduction, and gene expression.

The principle of selective permeabilization lies in the differential cholesterol content of cellular membranes. Digitonin molecules intercalate into the lipid bilayer and form complexes with cholesterol, creating pores in the membrane.[1][2][3][4] At optimal concentrations, these pores are large enough to allow the passage of soluble cytoplasmic proteins while retaining larger organelles. This makes digitonin an invaluable reagent for researchers investigating cellular processes that involve the translocation of molecules between the cytoplasm and the nucleus.

Key Applications

  • Studying Cytoplasmic-Nuclear Translocation: Tracking the movement of proteins, such as transcription factors (e.g., NF-κB, STATs), between the cytoplasm and nucleus in response to stimuli.[1][5][6]

  • Analysis of Post-Translational Modifications: Examining modifications of proteins that are specific to their cellular compartment.

  • Gene Expression Analysis: Isolating pure nuclear fractions to study transcription and RNA processing.

  • Drug Discovery: Assessing the effect of drug candidates on the subcellular localization of target proteins.

Experimental Protocols

Optimization of Digitonin Concentration

The optimal concentration of digitonin for selective plasma membrane permeabilization is highly dependent on the cell type and experimental conditions. Therefore, it is crucial to perform a titration experiment to determine the ideal concentration for each new cell line or experimental setup.[6]

Protocol for Digitonin Titration:

  • Cell Preparation: Culture cells to the desired confluency and harvest by trypsinization or scraping. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Digitonin Dilutions: Prepare a series of digitonin concentrations in a suitable buffer (e.g., a hypotonic buffer). A typical starting range is 10-100 µg/mL.

  • Cell Permeabilization: Resuspend a known number of cells in each digitonin concentration and incubate on ice for a specific time (e.g., 5-10 minutes) with gentle agitation.

  • Viability Staining: Use a viability dye such as Trypan Blue to assess plasma membrane integrity. The optimal digitonin concentration should result in the permeabilization of the majority of cells (blue staining) without causing significant lysis of the nuclear membrane (which can be assessed by monitoring for the release of nuclear-specific proteins).

  • Western Blot Analysis: After permeabilization and centrifugation, collect the supernatant (cytosolic fraction) and the pellet (containing nuclei). Analyze both fractions by Western blotting using antibodies against known cytosolic (e.g., GAPDH, Tubulin) and nuclear (e.g., Histone H3, Lamin B1) marker proteins. The ideal digitonin concentration will show a high abundance of the cytosolic marker in the supernatant and the nuclear marker predominantly in the pellet.[7]

Protocol for Cytoplasmic and Nuclear Fractionation

This protocol provides a general procedure for the separation of cytoplasmic and nuclear fractions from cultured mammalian cells using an optimized concentration of digitonin.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use)

  • Digitonin Stock Solution (e.g., 10 mg/mL in DMSO, store at -20°C)

  • Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use)

Procedure:

  • Cell Harvesting: Harvest approximately 5-10 x 10^6 cells. Wash the cells with 10 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes to allow the cells to swell.

  • Plasma Membrane Permeabilization: Add the pre-determined optimal volume of Digitonin Stock Solution to the cell suspension. Vortex gently for 10 seconds and incubate on ice for 5 minutes with occasional gentle mixing.

  • Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei. Carefully collect the supernatant, which contains the cytoplasmic fraction. Transfer to a pre-chilled tube and store at -80°C or proceed with further analysis.

  • Nuclear Wash: Resuspend the nuclear pellet in 1 mL of ice-cold Hypotonic Lysis Buffer (without digitonin) to wash away any remaining cytoplasmic contaminants. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Nuclear Lysis: Resuspend the washed nuclear pellet in 100 µL of ice-cold Nuclear Extraction Buffer.

  • Nuclear Protein Extraction: Incubate the nuclear suspension on ice for 30 minutes with vortexing every 5 minutes to facilitate the extraction of nuclear proteins.

  • Isolation of Nuclear Fraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. The resulting supernatant is the nuclear fraction. Transfer to a pre-chilled tube and store at -80°C.

Data Presentation

Table 1: Recommended Starting Concentrations of Digitonin for Different Cell Lines

Cell LineDigitonin Concentration (µg/mL)Reference
HEK29325 - 100[6]
HeLa25 - 100[6]
HT108025 - 100[6]
H1299150[7]
K562100 (0.01%)[8]

Note: These are starting recommendations. Optimal concentrations should be determined empirically.

Table 2: Common Marker Proteins for Fraction Purity Assessment

Cellular FractionMarker Protein
CytoplasmGAPDH, α-Tubulin, β-Actin
NucleusHistone H3, Lamin B1, PCNA
MitochondriaCOX IV, Cytochrome c
Endoplasmic ReticulumCalnexin, BiP/GRP78

Mandatory Visualizations

experimental_workflow start Start with Cultured Cells harvest Harvest and Wash Cells start->harvest lysis Resuspend in Hypotonic Buffer harvest->lysis digitonin Add Optimized Digitonin Concentration lysis->digitonin centrifuge1 Centrifuge (e.g., 1,000 x g) digitonin->centrifuge1 supernatant1 Collect Supernatant (Cytoplasmic Fraction) centrifuge1->supernatant1 pellet1 Nuclear Pellet centrifuge1->pellet1 end Downstream Analysis supernatant1->end wash Wash Nuclear Pellet pellet1->wash centrifuge2 Centrifuge and Discard Supernatant wash->centrifuge2 ne_buffer Resuspend in Nuclear Extraction Buffer centrifuge2->ne_buffer extraction Incubate on Ice ne_buffer->extraction centrifuge3 Centrifuge (e.g., 14,000 x g) extraction->centrifuge3 supernatant2 Collect Supernatant (Nuclear Fraction) centrifuge3->supernatant2 supernatant2->end

Caption: Workflow for Cytoplasmic and Nuclear Fractionation.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription

Caption: NF-κB Signaling Pathway Translocation.

References

Application Notes: Digitogenin for Studying Lipid Metabolism in Permeabilized Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digitogenin and its glycoside form, digitonin (B1670571), are steroidal saponins (B1172615) used as mild, non-ionic detergents to selectively permeabilize the plasma membrane of eukaryotic cells. This selectivity stems from their ability to form complexes with membrane cholesterol, which is significantly more abundant in the plasma membrane than in the membranes of intracellular organelles like mitochondria and the endoplasmic reticulum.[1][2] By carefully titrating the concentration, researchers can create pores in the plasma membrane that are large enough to allow the entry of small molecules and antibodies while leaving intracellular compartments intact.[1][3] This unique property makes digitonin an invaluable tool for studying a wide array of intracellular processes, particularly lipid metabolism, by enabling the introduction of labeled substrates, inhibitors, and antibodies directly into the cytosol.[4][5]

Principle of Action

Digitonin's mechanism involves binding to cholesterol within the lipid bilayer, disrupting the membrane structure and forming pores.[1] The extent of permeabilization is dependent on both the digitonin concentration and the duration of exposure.[1] Low concentrations tend to create transient pores that may allow the cell to recover, whereas higher concentrations can cause irreversible membrane damage and cell death.[1] The key advantage of digitonin is its specificity for cholesterol, which allows for the selective permeabilization of the plasma membrane, preserving the structural and functional integrity of intracellular organelles.[1][2] This is crucial for assays where the spatial organization of metabolic pathways is important, such as studying mitochondrial fatty acid β-oxidation.[4]

Applications in Lipid Metabolism Research

Digitonin-permeabilized cells provide a powerful in vitro system to investigate various facets of lipid metabolism:

  • Fatty Acid β-Oxidation (FAO): Researchers can supply fatty acid substrates directly to the cytosol and measure their subsequent metabolism within intact mitochondria. This has been used to quantify mitochondrial FAO by tracking the production of acylcarnitines via mass spectrometry.[4]

  • Enzyme Activity Assays: The activities of cytosolic and organelle-specific enzymes involved in lipid metabolism can be measured by providing exogenous substrates and cofactors to the permeabilized cells.[5][6]

  • Cholesterol Trafficking and Accessibility: By complexing with cholesterol, digitonin can be used to probe the "available" pool of cholesterol in the plasma membrane.[7][8] This technique, combined with cholesterol quantification assays, helps in studying the dynamics of cholesterol distribution.

  • Immunolabeling of Lipid Droplet Proteins: Standard permeabilization methods using strong detergents like Triton X-100 can solubilize proteins associated with lipid droplets. Formaldehyde fixation followed by mild permeabilization with digitonin has been shown to be effective for retaining and visualizing these proteins via immunofluorescence microscopy.[9]

  • Studying Exocytosis and Membrane Fusion: Digitonin-permeabilized cells remain competent for exocytosis, allowing researchers to introduce antibodies and other macromolecules to study the molecular machinery of membrane fusion events, which are fundamental to lipid trafficking.[10]

Quantitative Data Summary

Optimizing the digitonin concentration is critical for achieving selective permeabilization without causing excessive cellular damage.[11] The ideal concentration varies significantly by cell type and experimental goals.

Cell Type / ApplicationRecommended Digitonin ConcentrationIncubation Time & TemperaturePurposeReference(s)
HaCaT Cells5 µg/mL10 min, Room TempSelective permeabilization of plasma membrane[3]
Various Cell Lines (e.g., Hep G2, CHO-K1)0.01-0.02% (w/v)Not specifiedSelective permeabilization of plasma membrane[6]
PC12 & Bovine Adrenal Chromaffin Cells10 µg/mLNot specifiedPermeabilization for exocytosis studies[10]
K562 Cells~0.01% (v/v)Not specifiedOptimal for >95% permeabilization (CUT&RUN)[11]
General Immunolabeling (Golgi)20 µM5 min, Room TempPermeabilization after fixation[12]
Primary Human FibroblastsNot specifiedNot specifiedIn situ assay of fatty acid oxidation[4]
General Intracellular Flow Cytometry10 µg/mL≥30 min, 4°CPermeabilization after fixation[13]

Note: 0.01% (w/v) is equivalent to 100 µg/mL. Always perform a titration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration for Cell Permeabilization

This protocol is essential for determining the minimal digitonin concentration required to permeabilize the plasma membrane while maintaining cell integrity, often assessed by Trypan Blue exclusion.[11]

Materials:

  • Cell suspension of interest

  • Wash Buffer (e.g., PBS or specific assay buffer)

  • 5% Digitonin stock solution

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Serial Dilutions: Create a series of digitonin working solutions by serially diluting the 5% stock in Wash Buffer. Recommended final concentrations to test range from 0.0001% to 0.05%.[11]

  • Cell Preparation: Harvest and wash cells, then resuspend them in ice-cold Wash Buffer at a concentration of 1 x 10⁷ cells/mL.

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes. Add 100 µL of each digitonin working solution (and a buffer-only control) to the respective tubes.

  • Incubation: Incubate on ice for 10 minutes.

  • Staining: Add a small volume of Trypan Blue to each tube and mix gently.

  • Analysis: Immediately count the number of stained (permeabilized) and unstained (intact) cells using a hemocytometer.

  • Determination: The optimal concentration is the lowest concentration that results in >95% of cells being stained with Trypan Blue.[11]

Protocol 2: In Situ Assay for Fatty Acid Oxidation in Permeabilized Cells

This protocol allows for the measurement of mitochondrial function by introducing fatty acid substrates directly to the cytosol.[4]

Materials:

  • Cultured cells (e.g., primary human fibroblasts)

  • Permeabilization Buffer (specific to assay, containing digitonin at the optimized concentration)

  • Incubation Medium containing FFA substrate (e.g., palmitate)

  • Mass Spectrometer for acylcarnitine analysis

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).

  • Permeabilization: Remove culture medium, wash cells, and add the digitonin-containing Permeabilization Buffer. Incubate for a short period to permeabilize the plasma membrane.

  • Substrate Addition: Remove the permeabilization buffer and add the incubation medium containing the fatty acid substrate.

  • Incubation: Incubate for a defined period (e.g., 120 minutes) at 37°C to allow for mitochondrial metabolism.[4]

  • Metabolite Extraction: Stop the reaction and extract the generated acylcarnitines from both the cells and the incubation medium.

  • Analysis: Quantify the panel of acylcarnitines by tandem mass spectrometry (MS/MS) to determine the flux through the β-oxidation pathway.[4]

Visualizations

Mechanism of Selective Permeabilization

G cluster_cell Eukaryotic Cell cluster_organelle Intracellular Organelle (e.g., Mitochondrion) Organelle_Membrane Low Cholesterol Membrane Metabolic_Pathways Lipid Metabolism (e.g., FAO) Plasma_Membrane Plasma Membrane (High Cholesterol) Pore Pore Formation Plasma_Membrane->Pore Cytosol Cytosol Digitonin Digitonin Digitonin->Organelle_Membrane Interaction is minimal Digitonin->Plasma_Membrane Complexes with Cholesterol Pore->Metabolic_Pathways Access to Organelles Substrates Exogenous Substrates (e.g., Labeled Fatty Acids) Substrates->Pore Entry into Cytosol G A 1. Cell Culture (Adherent or Suspension) B 2. Harvest & Wash Cells A->B C 3. Permeabilization (Optimized Digitonin Conc.) B->C D 4. Introduce Labeled Substrates (e.g., ¹⁴C-Palmitate, Fluorescent Lipids) C->D E 5. Incubation (Allow for metabolic processing) D->E F 6. Stop Reaction & Lyse Cells / Separate Supernatant E->F G 7. Downstream Analysis F->G H LC-MS/MS (Metabolites) Scintillation Counting (Radiolabels) Fluorescence Microscopy G->H G cluster_cell Permeabilized Cell Cytosol FA Labeled Fatty Acid (Exogenous) ACSL ACSL FA->ACSL ATP, CoA FA_CoA Fatty Acyl-CoA ACSL->FA_CoA GPAT GPAT FA_CoA->GPAT G3P Mito Mitochondrion (β-Oxidation) FA_CoA->Mito LPA Lysophosphatidic Acid (LPA) GPAT->LPA AGPAT AGPAT LPA->AGPAT Fatty Acyl-CoA PA Phosphatidic Acid (PA) AGPAT->PA DGAT DGAT PA->DGAT DAG TAG Triacylglycerol (TAG) DGAT->TAG

References

Application of Digitogenin in Drug Uptake Studies for Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitogenin, a steroidal saponin, is a powerful tool in cellular biology, primarily utilized for its ability to selectively permeabilize the plasma membrane of eukaryotic cells. This property has found a significant application in the field of oncology research, particularly in studies investigating the uptake of chemotherapeutic drugs. By creating pores in the plasma membrane, this compound allows for the circumvention of membrane-associated drug resistance mechanisms, such as the overexpression of efflux pumps like P-glycoprotein (P-gp), a common challenge in cancer treatment. This application note provides detailed protocols and quantitative data on the use of this compound to enhance the intracellular concentration of chemotherapy agents, offering a valuable methodology for studying drug efficacy and resistance.

The primary mechanism of this compound involves its interaction with membrane cholesterol, leading to the formation of pores and an increase in membrane permeability.[1] This controlled disruption allows for the passive diffusion of molecules, including chemotherapeutic drugs, into the cytoplasm, providing a method to study drug-target interactions independent of plasma membrane transport processes.[2]

Data Presentation

The following tables summarize quantitative data from studies that have utilized this compound to enhance the uptake of various chemotherapeutic agents in different cancer cell lines.

Cell LineChemotherapeutic AgentDigitonin (B1670571) ConcentrationFold Increase in Intracellular Drug AccumulationReference
Human Ovarian Carcinoma (2008)Cisplatin (B142131)40 µM4.4 ± 0.2[3]
Cisplatin-Resistant Ovarian Carcinoma (2008/C13*5.25)Cisplatin40 µM6.5 ± 0.7[3]
Fischer 344 Rat Lung Tumor NodulesCisplatin20 µM1.2 (20% increase)[4]

Note: The data presented here is a compilation from the cited literature. Results may vary depending on the specific experimental conditions, including cell density, incubation time, and the specific batch of this compound used.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in drug uptake studies.

Protocol 1: General Cell Permeabilization for Drug Uptake Studies

This protocol outlines a general procedure for permeabilizing cancer cells with this compound prior to assessing the uptake of a chemotherapeutic drug. Optimization of this compound concentration is crucial for each cell line to achieve high permeability with minimal cytotoxicity.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Chemotherapeutic agent of interest

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture the chosen cancer cell line to 70-80% confluency in the appropriate complete medium.

  • This compound Concentration Optimization (Recommended): a. Plate cells in a 96-well plate at a suitable density. b. Prepare a serial dilution of this compound in serum-free medium or PBS, with concentrations ranging from 5 µM to 100 µM. c. Incubate the cells with the different this compound concentrations for a short period (e.g., 5-10 minutes) at room temperature. d. Assess cell permeability using trypan blue staining. The optimal concentration should result in >90% cell permeabilization (blue-staining cells) with minimal changes in cell morphology.

  • Cell Preparation for Drug Uptake Assay: a. Harvest the cells using trypsinization and wash them twice with ice-cold PBS by centrifugation (300 x g for 5 minutes). b. Resuspend the cell pellet in a suitable buffer (e.g., PBS or a specific transport buffer) to a concentration of 1 x 10^6 cells/mL.

  • This compound Permeabilization: a. Add the pre-determined optimal concentration of this compound to the cell suspension. b. Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Drug Incubation: a. Immediately after permeabilization, add the chemotherapeutic agent at the desired concentration to the cell suspension. b. Incubate for the desired time period (e.g., 30-60 minutes) at 37°C. Include a control group of non-permeabilized cells treated with the same drug concentration.

  • Termination of Uptake: a. To stop the drug uptake, add an excess of ice-cold PBS and centrifuge the cells at 300 x g for 5 minutes at 4°C. b. Wash the cell pellet twice more with ice-cold PBS to remove any extracellular drug.

  • Quantification of Intracellular Drug Concentration: a. Proceed with a suitable method for quantifying the intracellular drug concentration, such as High-Performance Liquid Chromatography (HPLC) (see Protocol 2) or fluorescence microscopy (see Protocol 3).

Protocol 2: Quantification of Intracellular Doxorubicin (B1662922) by HPLC

This protocol describes the quantification of intracellular doxorubicin using reverse-phase HPLC.[6][7]

Materials:

  • Cell pellets from Protocol 1

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Formic acid

  • Doxorubicin standard solution

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet from Protocol 1 in a known volume of lysis buffer. b. Lyse the cells by sonication or freeze-thaw cycles. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Precipitation and Drug Extraction: a. Transfer the supernatant to a new tube. b. Add three volumes of ice-cold acetonitrile or methanol to precipitate proteins. c. Vortex vigorously and incubate at -20°C for at least 1 hour. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant containing the extracted doxorubicin.

  • Sample Preparation for HPLC: a. Evaporate the supernatant to dryness under a stream of nitrogen. b. Reconstitute the dried extract in a known volume of the mobile phase.

  • HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate doxorubicin. c. Detect doxorubicin using a fluorescence detector (excitation ~480 nm, emission ~560 nm) or a UV detector.

  • Quantification: a. Create a standard curve using known concentrations of doxorubicin. b. Determine the concentration of doxorubicin in the samples by comparing their peak areas to the standard curve. c. Normalize the intracellular drug concentration to the cell number or total protein content of the lysate.

Protocol 3: Visualization and Semi-Quantification of Intracellular Doxorubicin by Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of intracellular doxorubicin, which is naturally fluorescent.[8][9]

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • This compound solution

  • Doxorubicin solution

  • PBS

  • Formaldehyde (B43269) (4% in PBS) for fixation (optional)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets (for Doxorubicin: excitation ~480 nm, emission ~590 nm)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Permeabilization and Drug Treatment: a. Wash the cells once with warm PBS. b. Treat the cells with the optimal concentration of this compound in PBS for 5-10 minutes at room temperature. c. Immediately replace the this compound solution with a medium containing doxorubicin. d. Incubate for the desired time at 37°C. Include a non-permeabilized control.

  • Washing: a. Remove the doxorubicin-containing medium and wash the cells three times with PBS to remove extracellular drug.

  • Fixation and Counterstaining (Optional): a. For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. b. Wash three times with PBS. c. Incubate with DAPI or Hoechst solution to stain the nuclei. d. Wash three times with PBS.

  • Imaging: a. Mount the coverslips on microscope slides with an anti-fade mounting medium. b. Acquire images using a fluorescence microscope. Capture images of both doxorubicin fluorescence and the nuclear counterstain.

  • Image Analysis: a. Use image analysis software to measure the mean fluorescence intensity of doxorubicin within individual cells or specific cellular compartments (e.g., the nucleus). b. Compare the fluorescence intensity between this compound-treated and control cells to determine the relative increase in drug uptake.

Visualization of Methodologies and Pathways

Signaling Pathways and Mechanisms

The primary mechanism of this compound is the permeabilization of the plasma membrane, which directly impacts drug uptake by bypassing efflux pumps.

This compound This compound Membrane Plasma Membrane (Cholesterol-rich) This compound->Membrane Interacts with Pores Pore Formation Membrane->Pores Leads to Drug_Int Intracellular Chemotherapeutic Drug Pores->Drug_Int Drug_Ext Extracellular Chemotherapeutic Drug Drug_Ext->Pores Passive Diffusion Efflux Efflux Pumps (e.g., P-glycoprotein) Drug_Int->Efflux Bypasses Target Intracellular Target (e.g., DNA) Drug_Int->Target Binds to

Caption: Mechanism of this compound-mediated drug uptake.

Experimental Workflow

The following diagram illustrates the general workflow for a drug uptake study using this compound.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Cell Culture Harvest Harvest & Wash Cells Culture->Harvest Permeabilize This compound Permeabilization Harvest->Permeabilize Incubate Drug Incubation Permeabilize->Incubate Wash Wash to Remove Extracellular Drug Incubate->Wash Quantify Quantify Intracellular Drug (HPLC, Microscopy, etc.) Wash->Quantify

Caption: Experimental workflow for drug uptake studies.

Logical Relationship

The logical relationship illustrates how this compound treatment leads to an observable increase in intracellular drug concentration, which is the basis for its use in these studies.

This compound This compound Treatment Permeabilization Membrane Permeabilization This compound->Permeabilization Bypass Bypass of Efflux Pumps Permeabilization->Bypass IncreasedUptake Increased Intracellular Drug Concentration Bypass->IncreasedUptake EnhancedEffect Enhanced Chemotherapeutic Effect IncreasedUptake->EnhancedEffect

Caption: Logical flow of this compound's effect.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Digitogenin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with digitogenin and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding precipitation issues encountered during experiments in aqueous solutions.

A Note on Terminology: this compound vs. Digitonin (B1670571)

It is important to clarify the relationship between this compound and digitonin, as the terms are related but not interchangeable. This compound is the aglycone (the non-sugar component) of digitonin. In experimental settings, digitonin , a glycoside of this compound, is the compound typically used for applications such as the precipitation of cholesterol and the permeabilization of cell membranes.[1][2] This guide will focus on the practical challenges and solutions associated with using digitonin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my digitonin solution precipitating?

Digitonin has poor solubility in water, and precipitation is a common issue, especially upon cooling.[3] Aqueous preparations of digitonin may become turbid and form a precipitate after standing for as little as one to two hours, and this process is accelerated at lower temperatures, such as 4°C.[4][5]

Q2: How can I prepare a stable aqueous solution of digitonin?

To prepare a digitonin stock solution in water or a buffer, heating the solution to 95-100°C with vortexing is often necessary to achieve complete dissolution.[1][3] However, the digitonin may reprecipitate as the solution cools.[3] For this reason, it is recommended to use freshly prepared solutions.[4] Some commercially available "water-soluble" formulations of digitonin may exhibit enhanced stability.[6]

Q3: What are the best solvents for digitonin?

Besides water, digitonin can be dissolved in organic solvents. It is soluble in ethanol (B145695) at 10 mg/ml.[4] Stock solutions can also be prepared in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 20 mg/ml.[1][3]

Q4: Can I store digitonin stock solutions?

Aqueous digitonin solutions are not ideal for long-term storage due to their tendency to precipitate. If storage is necessary, solutions may be kept at 4°C for up to one week, but any precipitate that forms should be removed by filtration before use.[1][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with digitonin precipitation.

ProblemPossible Cause(s)Suggested Solution(s)
Digitonin precipitates out of the stock solution. Low temperature; solution saturation has been exceeded.Prepare fresh solutions before each experiment. If using a stored solution, warm it and filter out any precipitate. Consider preparing the stock solution in DMSO or ethanol for better stability.[1][3][4]
Incomplete precipitation of the target molecule (e.g., cholesterol). Insufficient digitonin concentration; suboptimal reaction conditions.Increase the concentration of digitonin. Ensure the appropriate stoichiometry for the digitonin-cholesterol complex formation, which is nearly 1:1.[7] Optimize incubation time and temperature.
Co-precipitation of non-target molecules. Non-specific interactions; impurities in the digitonin preparation.Use purified digitonin, as commercial preparations can contain impurities that lead to unpredictable results.[4] Consider adjusting the ionic strength of the buffer to minimize non-specific binding.
Difficulty resolubilizing the precipitate. Strong complex formation; inappropriate resolubilization buffer.Use a suitable detergent to resolubilize the precipitate. The choice of detergent will depend on the downstream application. For example, stronger detergents like SDS may be required, but they can also denature proteins.
Variable results between experiments. Inconsistent digitonin solution preparation; batch-to-batch variability of digitonin.Always prepare digitonin solutions consistently. Be aware that the ability of digitonin to permeabilize membranes and form precipitates can vary between batches from suppliers.[1][3] It may be necessary to titrate each new batch of digitonin to determine the optimal concentration.

Quantitative Data Summary

The following tables provide a summary of solubility and other quantitative information for digitonin.

Table 1: Digitonin Solubility in Various Solvents

SolventConcentrationConditionsReference
Water5% (w/v)Requires heating to 98°C. Precipitates upon cooling.[3]
Water2.5 mg/mlYields a clear solution that becomes turbid after 1-2 hours.[4]
Absolute Ethanol1 g / 57 ml-[1][3]
95% Ethanol1 g / 220 ml-[1][3]
Ethanol10 mg/ml-[4]
DMSO20 mg/mlStock solution.[1][3]

Table 2: Stability of 10% (w/v) Aqueous Digitonin Solutions at 4°C

Preparation Method"Water-Soluble" Digitonin (Wako)"Water-Soluble" Digitonin (Competitor A)Reference
Dissolved at Room TemperatureNo notable increase in optical density up to Day 10.Increase in optical density from Day 1.[6]
Incubated at 60°C for 5 minutesNo precipitation observed by Day 15.Precipitation observed on Day 13.[6]

Experimental Protocols and Visualizations

General Workflow for Preparing Digitonin Solutions

This workflow outlines the general steps for preparing digitonin solutions for precipitation experiments.

G cluster_aqueous Aqueous Solution cluster_organic Organic Solvent A1 Weigh Digitonin A2 Add Water or Buffer A1->A2 A3 Heat to 95-100°C with Vortexing A2->A3 A4 Cool to Room Temperature A3->A4 A5 Use Immediately A4->A5 A6 Filter if Precipitate Forms A4->A6 If storing or precipitate is visible A6->A5 B1 Weigh Digitonin B2 Add Ethanol or DMSO B1->B2 B3 Vortex to Dissolve B2->B3 B4 Store at 4°C (short-term) B3->B4

Caption: Workflow for preparing aqueous and organic solutions of digitonin.

Mechanism of Digitonin-Cholesterol Precipitation

Digitonin precipitates cholesterol by forming an insoluble 1:1 complex. This interaction is specific to cholesterol and other related β-hydroxysterols.[2][7]

G Digitonin Digitonin Complex Insoluble Digitonin- Cholesterol Complex Digitonin->Complex Cholesterol Cholesterol (in solution) Cholesterol->Complex Precipitate Precipitate Complex->Precipitate Forms

Caption: Simplified diagram of digitonin-cholesterol complex formation and precipitation.

General Experimental Workflow for Cholesterol Precipitation

The following diagram illustrates a typical workflow for precipitating cholesterol from a biological sample using digitonin.

G start Biological Sample (e.g., serum) step2 Add Digitonin Solution to Sample start->step2 step1 Prepare Digitonin Solution step1->step2 step3 Incubate to Allow Complex Formation step2->step3 step4 Centrifuge to Pellet Precipitate step3->step4 step5 Separate Supernatant and Precipitate step4->step5 end_supernatant Analyze Supernatant (Cholesterol-depleted) step5->end_supernatant end_precipitate Wash and Analyze Precipitate (Digitonin-Cholesterol Complex) step5->end_precipitate

Caption: General workflow for the precipitation of cholesterol using digitonin.

References

Technical Support Center: Optimizing Digitonin Concentration for Preserving Mitochondrial Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing digitonin (B1670571) concentration for the selective permeabilization of the plasma membrane while preserving mitochondrial integrity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using digitonin to selectively permeabilize the plasma membrane?

Digitonin is a steroidal saponin (B1150181) that acts as a mild, non-ionic detergent.[1] Its mechanism of action relies on its affinity for cholesterol in biological membranes.[2][3] The plasma membrane of mammalian cells has a significantly higher cholesterol content compared to the inner and outer mitochondrial membranes.[1][2] By carefully titrating the concentration of digitonin, it is possible to create pores in the plasma membrane, releasing cytosolic components while leaving the mitochondrial membranes largely intact and functional.[1][2][4][5]

Q2: Why is it critical to optimize the digitonin concentration for each experiment?

Optimizing the digitonin concentration is crucial for obtaining reliable and reproducible results in studies of mitochondrial function. The optimal concentration is a delicate balance:

  • Too little digitonin: Results in incomplete permeabilization of the plasma membrane, preventing the access of substrates and antibodies to the mitochondria and leading to low yields of isolated mitochondria.[1][6]

  • Too much digitonin: Can lead to the solubilization of the mitochondrial outer and even inner membranes.[1] This compromises mitochondrial integrity, causing the loss of intermembrane space proteins like cytochrome c, and disrupts mitochondrial function, leading to inaccurate measurements in downstream assays such as respirometry.[1]

  • Batch-to-batch and cell-type variability: The potency of digitonin can differ between suppliers and even between lots from the same supplier.[1] Furthermore, different cell types exhibit varying sensitivity to digitonin due to differences in plasma membrane composition and cell size.[2][7] Therefore, the optimal concentration must be determined empirically for each new batch of digitonin and for every cell line used.[1]

Q3: How should I prepare and store a digitonin stock solution?

Digitonin has poor solubility in water at room temperature.[1]

  • Preparation: It is typically prepared as a concentrated stock solution (e.g., 10-50 mg/mL) in dimethyl sulfoxide (B87167) (DMSO).[1] Alternatively, aqueous solutions can be made by heating the solution to 95-100°C and then allowing it to cool.[1]

  • Storage: It is recommended to prepare fresh digitonin solutions for each experiment.[2] If storing, it should be done in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Any precipitate that forms upon cooling should be removed by filtration.[1]

Troubleshooting Guides

Problem 1: Low mitochondrial respiration rates after permeabilization.

  • Possible Cause: Insufficient permeabilization of the plasma membrane, limiting substrate access to the mitochondria.

  • Solution: Increase the digitonin concentration in a step-wise manner. Perform a digitonin titration experiment to determine the minimal concentration required for maximal ADP-stimulated respiration.[8][9][10]

  • Possible Cause: Damage to the mitochondrial outer membrane due to excessive digitonin, leading to the loss of essential components like cytochrome c.

  • Solution: Decrease the digitonin concentration. Assess the integrity of the outer mitochondrial membrane by testing for the retention of intermembrane space proteins. One common method is to measure the stimulation of respiration upon the addition of exogenous cytochrome c; a significant increase indicates a compromised outer membrane.[9][10]

Problem 2: High background respiration (LEAK state) and low Respiratory Control Ratio (RCR).

  • Possible Cause: Damage to the inner mitochondrial membrane, uncoupling the electron transport chain from ATP synthesis.

  • Solution: Reduce the digitonin concentration and/or the incubation time. High concentrations of digitonin can disrupt the inner mitochondrial membrane.[2] Ensure that the permeabilization is performed on ice to minimize enzymatic degradation.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in digitonin stock solution potency or inconsistent cell numbers.

  • Solution: Always use a fresh dilution of a well-characterized digitonin stock. Ensure accurate and consistent cell counts for each experiment, as the optimal digitonin concentration is often expressed as µg of digitonin per million cells.[7][8]

Data Presentation

Table 1: Experimentally Determined Optimal Digitonin Concentrations for Various Cell Types

Cell TypeOptimal Digitonin ConcentrationAssay MethodReference
Human Umbilical Vein Endothelial Cells (HUVEC)10 µg / 10^6 cellsHigh-Resolution Respirometry[8]
Human Mononuclear Cells5 µg / 10^6 cellsOxygraphy[7]
Cultured Human Skin Fibroblasts10 µg / 10^6 cellsOxygraphy[7]
Human Thrombocytes (Platelets)0.1 µg / 10^6 cellsOxygraphy[7]
143B osteosarcoma cells0.02% (w/v)Mitochondrial Isolation & Western Blot[2]
HepG2, CHO-K10.01-0.02% (w/v)Enzyme Release Assay[11]
H9c2 cardiomyocytes5-10 µg/mlFluorescence Microscopy (DAPI/Mitotracker)[12]

Experimental Protocols

Protocol 1: Determination of Optimal Digitonin Concentration using High-Resolution Respirometry

This protocol is adapted from methods used for determining the optimal digitonin concentration for permeabilizing cultured cells.[8][9][10]

  • Cell Preparation: Harvest cultured cells and resuspend them in a suitable mitochondrial respiration medium (e.g., MiR05) at a concentration of 1 x 10^6 cells/mL.

  • Respirometer Setup: Add the cell suspension to the oxygraph chamber.

  • Inhibition of Endogenous Respiration: Inhibit complex I-linked endogenous respiration by adding rotenone (B1679576) (e.g., 0.5 µM).

  • Addition of Substrates: Add a complex II substrate, such as succinate (B1194679) (e.g., 10 mM), and a saturating concentration of ADP (e.g., 1-2.5 mM).[8][9][10] In intact cells, respiration should not be stimulated at this point.

  • Digitonin Titration: Perform a stepwise titration of digitonin (e.g., starting from 1 µg/10^6 cells) into the chamber, allowing the respiration rate to stabilize between each addition.

  • Data Analysis: Plot the oxygen consumption rate against the digitonin concentration. The optimal concentration is the lowest concentration that elicits a maximal and stable respiratory rate.[8][13]

Protocol 2: Assessment of Mitochondrial Outer Membrane Integrity

This protocol determines if the digitonin concentration used has damaged the outer mitochondrial membrane.[9][10]

  • Permeabilization: Permeabilize the cells with the predetermined optimal digitonin concentration as described in Protocol 1.

  • Substrate Addition: Add mitochondrial substrates to stimulate respiration (e.g., glutamate (B1630785) and malate (B86768) for complex I, or succinate with rotenone for complex II).

  • ADP Addition: Add a saturating concentration of ADP to induce state 3 respiration.

  • Cytochrome c Addition: After a stable state 3 respiration is achieved, add exogenous cytochrome c (e.g., 10 µM).

  • Data Analysis: A significant increase ( >15%) in the oxygen consumption rate after the addition of cytochrome c indicates a damaged or leaky outer mitochondrial membrane, suggesting the digitonin concentration is too high.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_respirometry High-Resolution Respirometry cluster_analysis Data Analysis Harvest Harvest Cells Count Count Cells Harvest->Count Resuspend Resuspend in Respiration Medium Count->Resuspend Load Load Cells into Oxygraph Chamber Resuspend->Load Inhibit Add Rotenone Load->Inhibit AddSubstrates Add Succinate + ADP Inhibit->AddSubstrates Titrate Titrate Digitonin AddSubstrates->Titrate Analyze Analyze Respiration Rate Titrate->Analyze Plot Plot O2 Consumption vs. [Digitonin] Analyze->Plot Determine Determine Optimal Concentration Plot->Determine logical_relationship Low Too Low Incomplete Incomplete Plasma Membrane Permeabilization Low->Incomplete Optimal Optimal IntactMito Preserved Mitochondrial Integrity & Function Optimal->IntactMito High Too High DamagedMito Damaged Mitochondrial Membranes High->DamagedMito

References

Technical Support Center: Managing Off-Target Effects of Digitogenin-Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-DG-001 Revision: 1.0 Last Updated: December 16, 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with digitogenin and its related compounds. A common point of confusion arises from the similar names: this compound, digitonin, and digitoxin (B75463). This document clarifies the roles of these molecules and provides strategies to prevent unintended or "off-target" effects in live cell experiments.

  • This compound: The aglycone (non-sugar) core structure of many steroidal saponins (B1172615) and glycosides.[1][2] It is not typically used on its own in cell-based assays.

  • Digitonin: A saponin (B1150181) (this compound + a sugar chain) primarily used as a non-ionic detergent to selectively permeabilize the cholesterol-rich plasma membranes of eukaryotic cells.[1][2][3] Its "off-target" effect is cytotoxicity from excessive membrane disruption.[3][4]

  • Digitoxin: A cardiac glycoside (a different class of molecule, though also derived from the Digitalis plant) used clinically to treat heart conditions.[4][5] Its primary molecular target is the Na+/K+-ATPase pump.[6][7] In a research context, any cellular effect not directly related to this primary inhibition is considered an off-target effect.

Given the common use of the term "off-target effects" in pharmacology, this guide will first focus extensively on Digitoxin , followed by a dedicated section on optimizing the use of Digitonin to prevent cytotoxicity.

Part 1: Preventing Off-Target Effects of Digitoxin

Digitoxin is a potent inhibitor of the Na+/K+-ATPase and is under investigation for its anticancer properties.[8][9] Its on-target effect (Na+/K+-ATPase inhibition) triggers a cascade of downstream signaling. However, at certain concentrations or in specific cellular contexts, it can induce other effects that may confound experimental results.

Frequently Asked Questions (FAQs) - Digitoxin

Q1: What is the primary on-target effect of digitoxin? The primary target of digitoxin is the α-subunit of the Na+/K+-ATPase membrane pump.[6] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+-exchanger.[6][7] This disruption of ion homeostasis is central to both its cardiotonic and proposed anticancer effects.[7][10]

Q2: What are the known off-target or downstream effects of digitoxin? Beyond direct pump inhibition, digitoxin can modulate several signaling pathways. These are often considered downstream effects of the primary target but can be context-dependent "off-target" effects if they are not the focus of the study. These include:

  • Activation of Signaling Cascades: Digitoxin can activate Src kinase, MAPK, and PI3K signaling pathways.[7]

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular calcium can affect mitochondrial function, leading to the production of ROS.[6][11] This oxidative stress can trigger further signaling and apoptosis.

  • Inhibition of HIF-1α Synthesis: Digitoxin has been shown to inhibit the synthesis of Hypoxia-Inducible Factor 1α (HIF-1α), a key protein in tumor survival, making this a critical mechanism for its anti-tumor activity.[12][13]

  • Induction of Apoptosis and Cell Cycle Arrest: At nanomolar concentrations, digitoxin can induce apoptosis and cause cell cycle arrest, often in the G0/G1 or G2/M phase, depending on the cell line.[14][15]

Q3: How do I select a concentration to minimize off-target effects while achieving the desired on-target effect? The key is to operate within the narrow therapeutic window. For many cancer cell lines, the IC50 (concentration that inhibits growth by 50%) is in the low nanomolar range (3-40 nM), which is similar to the therapeutic plasma concentrations found in cardiac patients (25-40 nM).[6][8]

  • Literature Review: Start with concentrations reported for your specific cell line or similar models.

  • Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50 in your specific system.[16][17]

  • Select a Concentration: For studying on-target effects, use a concentration at or slightly below the IC50. Concentrations significantly above the IC50 are more likely to induce widespread cytotoxicity and non-specific off-target effects.[6][15]

Q4: What control experiments are essential for validating digitoxin's effects? To confirm that an observed effect is due to digitoxin's known mechanism and not an off-target action, consider the following controls:

  • Ouabain Control: Use ouabain, another well-characterized Na+/K+-ATPase inhibitor, to see if it phenocopies the effect of digitoxin.

  • ROS Scavengers: To test if an effect is mediated by oxidative stress, co-treat cells with an ROS scavenger like N-acetylcysteine (NAC).

  • Signaling Pathway Inhibitors: If you suspect the involvement of a pathway like Src or MAPK, use specific inhibitors for those kinases in combination with digitoxin.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR to deplete the α-subunit of the Na+/K+-ATPase. A true on-target effect should be diminished in these cells.

Troubleshooting Guide - Digitoxin
ProblemPossible Cause(s)Suggested Solution(s)
Massive Cell Death at Low Concentrations 1. Cell line is exceptionally sensitive.[8] 2. Error in serial dilution or stock concentration. 3. Serum concentration in media is too low (digitoxin can bind to serum proteins, reducing its free concentration).[18]1. Perform a viability assay (e.g., MTT, LDH) with a wider, lower range of concentrations (e.g., 0.1 nM - 50 nM).[15][16] 2. Prepare fresh dilutions and verify stock concentration. 3. Standardize serum percentage in your culture medium for all experiments.
Inconsistent Results Between Experiments 1. Cell passage number or confluency varies. 2. Instability of digitoxin stock solution. 3. Variation in incubation time.1. Use cells within a consistent range of passage numbers and seed them to reach a consistent confluency (e.g., 70-80%) at the time of treatment. 2. Aliquot stock solutions (in DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Use a precise timer for all incubation steps.
Suspected Off-Target Signaling 1. Concentration used is too high, causing stress responses.[6] 2. The observed effect is a known downstream consequence of Na+/K+-ATPase inhibition.[7]1. Lower the digitoxin concentration to the lowest level that produces the primary on-target effect. 2. Use the control experiments listed in FAQ Q4 to dissect the pathway. For example, check for ROS production or use a Src kinase inhibitor.
Data Presentation: Digitoxin Cytotoxicity

The following table summarizes reported IC50 values for digitoxin across various human cancer cell lines, demonstrating the typical nanomolar range of activity.

Cell LineCancer TypeReported IC50 (nM)Incubation TimeCitation(s)
TK-10Renal Adenocarcinoma348h[8][14]
BxPC-3Pancreatic Cancer18.2Not Specified[16]
PANC-1Pancreatic Cancer25.6Not Specified[16]
K-562Leukemia30Not Specified[16]
U-937Lymphoma20Not Specified[16]
A-549Lung Carcinoma20Not Specified[16]
HT-29Colon Carcinoma40Not Specified[16]
SKOV-3Ovarian Cancer~100-100048h[15]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific cell line and assay.

Experimental Protocols - Digitoxin

This protocol measures cell metabolic activity as an indicator of viability.[16]

Materials:

  • Target cells in complete culture medium

  • Digitoxin (stock solution in DMSO, e.g., 10 mM)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl, or pure DMSO)[16]

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of digitoxin in complete medium. A common range is 1 nM to 1 µM.[16]

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the old medium and add 100 µL of the prepared dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[16]

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Normalize the data to the no-treatment control (100% viability) and plot the viability against the log of digitoxin concentration. Use a non-linear regression model to calculate the IC50 value.

Visualizations - Digitoxin

Digitoxin_Pathway cluster_0 On-Target Effect cluster_1 Downstream / Off-Target Effects Digitoxin Digitoxin NKA Na+/K+-ATPase Digitoxin->NKA Inhibition HIF1a ↓ HIF-1α Synthesis Digitoxin->HIF1a Inhibits Translation Na_in ↑ Intracellular Na+ NKA->Na_in Causes Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Activates Na+/Ca2+ Exchanger Src Src Kinase Ca_in->Src ROS ↑ ROS Production Ca_in->ROS Apoptosis Apoptosis / Cell Cycle Arrest Ca_in->Apoptosis MAPK MAPK Pathway Src->MAPK MAPK->Apoptosis ROS->Apoptosis Digitoxin_Workflow cluster_workflow Workflow: Finding the Optimal Therapeutic Window A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions (e.g., 1 nM to 1 µM) A->B C 3. Treat Cells (48-72h incubation) B->C D 4. Perform Viability Assay (e.g., MTT, LDH) C->D E 5. Calculate IC50 Value D->E F 6. Select Working Concentration (≤ IC50 for on-target studies) E->F G 7. Validate with Controls (e.g., ROS scavenger, pathway inhibitors) F->G

References

Technical Support Center: Factors Affecting Digitogenin Efficacy in Permeabilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell permeabilization assays using digitogenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it selectively permeabilize the plasma membrane?

A1: Digitonin (B1670571) is a natural steroid glycoside, a type of mild, non-ionic detergent, extracted from the foxglove plant Digitalis purpurea.[1] Its ability to selectively permeabilize cell membranes is dependent on their cholesterol content. The plasma membranes of mammalian cells have a high concentration of cholesterol, making them susceptible to this compound. In contrast, the membranes of intracellular organelles like mitochondria and the endoplasmic reticulum contain significantly less cholesterol.[1] This difference allows for the careful titration of this compound to a concentration that creates pores in the plasma membrane while leaving intracellular membranes intact.[1][2] The mechanism involves digitonin molecules forming complexes with membrane cholesterol, which leads to the formation of pores approximately 8 nm in diameter.[2]

Q2: Why is it critical to optimize the this compound concentration for each experiment?

A2: Optimizing the this compound concentration is crucial because each cell type exhibits different sensitivity to permeabilization.[3][4] Insufficient this compound will result in incomplete permeabilization, preventing antibodies or other molecules from entering the cell.[3] Conversely, excessive concentrations can lead to the disruption of intracellular organelle membranes, cell lysis, and toxicity, ultimately compromising the experiment.[3][5][6]

Q3: Can digitonin permeabilization be reversed?

A3: Yes, under certain conditions, permeabilization with a low concentration of digitonin can be reversible. This has been demonstrated in bovine, mouse, and porcine somatic cells, allowing for the introduction of molecules into the cytoplasm, after which the plasma membrane can reseal.[7]

Q4: How does this compound compare to other permeabilizing agents like Triton X-100 and saponin (B1150181)?

A4: Digitonin, Triton X-100, and saponin are all detergents used for cell permeabilization, but they have different mechanisms and selectivity.

  • Digitonin and Saponin: Both interact with membrane cholesterol.[2][6] This makes them selective for the cholesterol-rich plasma membrane, often leaving intracellular membranes intact at optimal concentrations.[1][2][6] This is advantageous when studying cytosolic proteins without disrupting organelles.[1]

  • Triton X-100: This is a harsher, non-ionic detergent that permeabilizes membranes non-selectively by interacting with both lipids and proteins.[6] It is effective at permeabilizing both plasma and organellar membranes but can lead to the loss of membrane-associated and soluble proteins.[6]

The choice of permeabilizing agent depends on the specific application and the location of the target molecule.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal from intracellular target Insufficient Permeabilization: The this compound concentration is too low for the specific cell type or density.[3][8]Increase the this compound concentration. It is essential to perform a titration for each new cell line or significant change in experimental conditions.[8][9]
Reagent Quality: The this compound stock solution may have degraded.Prepare fresh digitonin solutions for each experiment. Store the stock solution properly, as recommended by the manufacturer.[4][10]
Presence of Cholesterol in Media: Residual serum in the buffer can bind to digitonin, reducing its effective concentration.[8]Ensure cells are washed thoroughly with a serum-free buffer before adding the digitonin permeabilization solution.[8]
High background staining or loss of cellular morphology Excessive Permeabilization: The this compound concentration is too high, causing damage to intracellular organelles and cell lysis.[3][6]Decrease the this compound concentration. Perform a titration to find the optimal concentration that permeabilizes the plasma membrane without causing excessive damage.[3]
Prolonged Incubation: Leaving cells in the digitonin solution for too long can lead to increased damage.[6]Reduce the incubation time. A typical incubation time is around 10 minutes at room temperature, but this may need to be optimized.[10]
Inconsistent results between experiments Variable Cell Conditions: Differences in cell health, density (confluency), or passage number can alter the cell membrane's susceptibility to digitonin.[8][10]Use cells that are in a consistent growth phase, at a similar confluency, and within a defined passage number range for all experiments.[8][10]
Inaccurate Reagent Preparation: Errors in diluting the this compound stock can lead to variability.[10]Prepare fresh serial dilutions of digitonin for each experiment to ensure accuracy.[10]
Temperature Fluctuations: Incubation temperature can affect the efficiency of permeabilization.[11]Maintain a consistent and controlled temperature during the permeabilization step. Room temperature is commonly used.[3][10]

Quantitative Data Summary

Recommended Digitonin Concentrations for Various Cell Lines
Cell Line Digitonin Concentration Purpose/Observation Reference
U87, THP-1, Jurkat1-2 µg/mLTransient permeabilization for delivery of peptide probes without significant toxicity.[5]
K5620.01%Minimum concentration to permeabilize >95% of cells for CUT&RUN assays.[3]
COS-7, NRK, HeLa, BHK, N2a20 µM (approx. 25 µg/mL)Starting concentration for effective plasma membrane permeabilization.[8]
Bovine Chromaffin Cells20 µMPermeabilization for studying Ca2+-stimulated catecholamine secretion.[12]
PC12 Cells10 µg/mLPermeabilization for studying exocytosis.[13]
Human Endothelial Cells10 µg per 10^6 cellsOptimal for ADP-stimulated respiration studies.[14]
Comparison of Permeabilizing Agents on Mitochondrial Function

The following table presents data on the effect of digitonin versus saponin on the mitochondrial calcium retention capacity (CRC) in H9c2 cardioblasts. A higher CRC value suggests better mitochondrial integrity.

Permeabilizing Agent Concentration Mitochondrial Calcium Retention Capacity (nmol Ca2+) Reference
Digitonin10 µg/mL~6[15]
Digitonin50 µg/mL~7[15]
Digitonin100 µg/mL~8[15]
Saponin50 µg/mL~9[15]
Saponin100 µg/mL~10[15]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration using Trypan Blue

This protocol is designed to determine the minimum digitonin concentration required to permeabilize >95% of a cell population.

Materials:

  • Cell suspension in PBS

  • CUT&RUN Wash Buffer (or equivalent)

  • 5% Digitonin stock solution

  • 0.4% Trypan Blue solution

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Buffers: Create a series of Cell Permeabilization Buffers with varying digitonin concentrations (e.g., 0.05%, 0.025%, 0.01%, 0.005%, 0.0025%) by performing serial dilutions of the 5% digitonin stock into the Wash Buffer. Prepare a control buffer with no digitonin.[3]

  • Cell Preparation: Harvest cultured cells and resuspend them in room temperature 1X PBS to a concentration of 1 x 10^6 cells/mL.

  • Permeabilization: Aliquot 100 µL of the cell suspension into a series of tubes. Centrifuge at 600 x g for 3 minutes at room temperature and discard the supernatant.[3] Resuspend each cell pellet in 100 µL of the corresponding Permeabilization Buffer (including the control).

  • Incubation: Incubate the cells for 10 minutes at room temperature.[3][10]

  • Staining and Counting: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Load the mixture onto a hemocytometer.

  • Analysis: Count the number of live (unstained) and dead/permeabilized (blue) cells. Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the minimum amount required to permeabilize >95% of the cells.[3]

Protocol 2: General Immunofluorescence Staining with Digitonin Permeabilization

This protocol outlines a general workflow for intracellular staining using digitonin for permeabilization.

Materials:

  • Cells cultured on coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Digitonin permeabilization buffer (e.g., 10-50 µg/mL digitonin in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody (diluted in blocking buffer)

  • Fluorescently-labeled secondary antibody (diluted in blocking buffer)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with the digitonin permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium containing DAPI.

  • Imaging: Visualize using a fluorescence microscope.

Visualizations

Digitonin_Mechanism cluster_membrane Plasma Membrane (Cholesterol-Rich) Cholesterol Cholesterol Pore Pore Formation Cholesterol->Pore Leads to Phospholipid Phospholipid Bilayer This compound This compound This compound->Cholesterol Complexes with Permeabilization Selective Permeabilization Pore->Permeabilization Results in

Caption: Mechanism of this compound-induced selective membrane permeabilization.

Troubleshooting_Workflow Start Start: Permeabilization Assay CheckSignal Acceptable Signal? Start->CheckSignal CheckMorphology Good Cell Morphology? CheckSignal->CheckMorphology Yes IncreaseConc Increase Digitonin Conc. Check Reagent Quality CheckSignal->IncreaseConc No (Low Signal) Inconsistent Results Inconsistent? CheckMorphology->Inconsistent Yes DecreaseConc Decrease Digitonin Conc. Reduce Incubation Time CheckMorphology->DecreaseConc No (High Background) Standardize Standardize Cell Conditions (Passage, Confluency) Prepare Fresh Reagents Inconsistent->Standardize Yes Success Successful Experiment Inconsistent->Success No IncreaseConc->Start DecreaseConc->Start Standardize->Start

Caption: Troubleshooting workflow for this compound permeabilization assays.

References

Technical Support Center: Minimizing Digitogenin-Induced Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with digitogenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this compound-induced cell cytotoxicity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from digitonin (B1670571) and digitoxin (B75463)?

This compound is the aglycone (the non-carbohydrate portion) of digitonin. Digitonin is a steroidal saponin (B1150181) found in the foxglove plant (Digitalis purpurea) and is composed of this compound linked to a sugar chain.[1] Digitoxin is another cardiac glycoside from the same plant. While related, their cytotoxic profiles can differ. It is crucial to use data specific to the compound you are working with whenever possible.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

While research is more extensive for the broader class of cardiac glycosides like digitoxin, the primary mechanism of cytotoxicity is believed to involve the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels. This ionic imbalance can trigger downstream signaling pathways leading to apoptosis (programmed cell death). Additionally, this compound, like digitonin, can directly interact with and disrupt cell membranes, particularly those rich in cholesterol.[2]

Q3: How can I prepare a stock solution of this compound for cell culture experiments?

This compound has poor water solubility. A common method for preparing a stock solution is to dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3][4][5][6]

Recommended Protocol for this compound Stock Solution:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in a small volume of 100% DMSO to create a high-concentration stock (e.g., 10-20 mg/mL).[4] Ensure complete dissolution by gentle vortexing.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level that is toxic to your specific cell line (typically <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

Several factors can contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound due to differences in membrane composition (e.g., cholesterol content) and expression levels of the Na+/K+-ATPase pump.

  • Compound Purity: Impurities in the this compound preparation can contribute to unexpected toxicity.

  • Solvent Concentration: A high final concentration of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

  • Incubation Time: Prolonged exposure to this compound will generally increase cytotoxicity.

  • Cell Health and Density: Unhealthy cells or cells plated at a very low density can be more susceptible to cytotoxic agents.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions.[8]
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, which can concentrate the compound, either avoid using the outermost wells or fill them with sterile PBS or media.[8]
Reagent Variability Use a consistent source and lot of this compound. If a new batch is used, perform a new dose-response curve to confirm its potency. Ensure other reagents like media and serum are from consistent lots.[8]
Pipetting Errors Calibrate pipettes regularly. Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[9]
Issue 2: High Background Cytotoxicity in Control Wells
Possible Cause Troubleshooting Steps
Solvent Toxicity Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If you observe toxicity in the vehicle control, reduce the final solvent concentration in your working solutions.[7]
Contaminated Cell Culture Regularly check your cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma). Contamination can stress cells and make them more susceptible to cytotoxic agents.
Unhealthy Cells Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase at the time of treatment.[7]

Data Presentation: Cytotoxicity of Related Compounds

Data for this compound is limited in publicly available literature. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the closely related compounds, digitoxin and digitonin, in various human cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your this compound experiments, but it is crucial to perform your own dose-response experiments.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation TimeReference
TK-10Renal Adenocarcinoma3 - 33Not Specified[10]
K-562Leukemia6.4 ± 0.4Not Specified[3]
SKOV-3Ovarian Cancer40024 and 48 hours[2]
BxPC-3Pancreatic Cancer10 - 10048 hours[5]
CFPAC-1Pancreatic Cancer25 - 4048 hours[5]
Panc-1Pancreatic Cancer4048 hours[5]
AsPC-1Pancreatic Cancer2548 hours[5]

Table 2: Cytotoxicity of Digitonin in Human Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectReference
Caco-2Colon Carcinoma5 µMNon-toxic concentration used for synergy studies[11][12]
MCF-7Breast Cancer2 µMNon-toxic concentration used for synergy studies[11][12]
CEM/ADR5000Leukemia (MDR)5 µMNon-toxic concentration used for synergy studies[11][12]
CCRF-CEMLeukemia5 µMNon-toxic concentration used for synergy studies[11][12]
MKN1Gastric Cancer3.875 µM (24h), 2.004 µM (48h), 1.185 µM (72h)IC50 values[13]
HGC27Gastric Cancer3.875 µM (24h), 2.004 µM (48h), 1.185 µM (72h)IC50 values[13]
NUGC3Gastric Cancer3.875 µM (24h), 2.004 µM (48h), 1.185 µM (72h)IC50 values[13]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound to Minimize Cytotoxicity while Maintaining Anti-Cancer Activity

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well plates

  • Your cancer cell line of interest and a non-cancerous control cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common starting range, based on related compounds, could be from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for both your cancer and non-cancerous cell lines. The goal is to identify a concentration range that shows significant cytotoxicity in the cancer cell line while having a minimal effect on the normal cell line.

Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3 Activation

This protocol provides a general method for a colorimetric caspase-3 activity assay.

Materials:

  • Cells treated with this compound and controls

  • Chilled Cell Lysis Buffer

  • 96-well plate

  • Reaction Buffer (containing DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis: After this compound treatment, collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[2][13][14]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.

  • Caspase Assay:

    • In a new 96-well plate, add Reaction Buffer to each well.

    • Add an equal amount of protein from each cell lysate to the wells.

    • Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated or vehicle control.

Mandatory Visualization

Signaling Pathway for this compound-Induced Apoptosis

Digitogenin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Bcl2 Bcl-2 This compound->Bcl2 Downregulation NaCa_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->NaCa_Exchanger Leads to altered function Ca_increase Increased Intracellular Ca2+ NaCa_Exchanger->Ca_increase Mito Mitochondrial Stress Ca_increase->Mito Bax Bax CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2->Bax Inhibition Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Mito->Bax Activation CytoC->Caspase9 Activation

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Minimizing Cytotoxicity

Experimental_Workflow cluster_setup Experimental Setup cluster_optimization Optimization Phase cluster_analysis Analysis & Refinement Start Start: Cell Culture (Cancer & Normal Lines) Stock Prepare this compound Stock Solution (in DMSO) Start->Stock Dose_Response Dose-Response Assay (MTT) Determine IC50 Stock->Dose_Response Time_Course Time-Course Experiment (e.g., 24, 48, 72h) Dose_Response->Time_Course Select_Conc Select Optimal Concentration (Max effect on cancer, Min on normal) Time_Course->Select_Conc Select_Conc->Dose_Response Re-optimize if necessary Mechanism Mechanism of Action Studies (e.g., Caspase Assay, Western Blot) Select_Conc->Mechanism Proceed with optimized conditions End End: Refined Protocol Mechanism->End Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Vehicle Check Vehicle Control (e.g., DMSO only) High_Cytotoxicity->Check_Vehicle Vehicle_Toxic Vehicle is Toxic Check_Vehicle->Vehicle_Toxic Yes Vehicle_OK Vehicle is Not Toxic Check_Vehicle->Vehicle_OK No Reduce_Solvent Reduce Final Solvent Concentration Vehicle_Toxic->Reduce_Solvent Check_Conc Review this compound Concentration Vehicle_OK->Check_Conc Conc_Too_High Concentration Too High Check_Conc->Conc_Too_High Yes Conc_OK Concentration Seems Appropriate Check_Conc->Conc_OK No Lower_Conc Perform New Dose-Response with Lower Concentrations Conc_Too_High->Lower_Conc Check_Time Evaluate Incubation Time Conc_OK->Check_Time Time_Too_Long Incubation Time Too Long Check_Time->Time_Too_Long Yes Final_Check Consider Cell Health, Density, and Purity of Compound Check_Time->Final_Check No Shorten_Time Perform Time-Course Experiment Time_Too_Long->Shorten_Time

References

Technical Support Center: Improving Reproducibility of Experiments Using Digitogenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of digitogenin for cell permeabilization. Our resources are designed to enhance experimental reproducibility by offering detailed protocols, troubleshooting advice, and a deeper understanding of this compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a steroidal saponin (B1150181) derived from the foxglove plant Digitalis purpurea. It is a nonionic detergent that selectively permeabilizes the plasma membranes of eukaryotic cells. Its mechanism of action relies on its high affinity for cholesterol.[1] Digitonin (B1670571) interacts with cholesterol in the cell membrane, forming complexes that create pores.[2][3] At low concentrations, this effect is largely limited to the cholesterol-rich plasma membrane, leaving intracellular organelle membranes, which have lower cholesterol content, intact.[1] This selective permeabilization allows for the introduction of antibodies, substrates, or other macromolecules into the cytosol while preserving the integrity of organelles like mitochondria.[2][4]

Q2: Why is optimizing the this compound concentration crucial for my experiments?

Optimizing the this compound concentration is the single most critical factor for achieving reproducible results. The optimal concentration is cell-type dependent and must be determined empirically for each new cell line or experimental condition.

  • Insufficient Permeabilization: Using a concentration that is too low will result in incomplete permeabilization of the plasma membrane. This will prevent the efficient entry of your molecules of interest (e.g., antibodies, enzymes) into the cell, leading to weak or no signal.

  • Over-Permeabilization: Conversely, an excessively high concentration can lead to the permeabilization of organellar membranes, such as the mitochondrial outer membrane, or even complete cell lysis.[5] This can cause the loss of intracellular components, release of mitochondrial proteins like cytochrome c, and high background signals, ultimately compromising the integrity of your experiment.[6]

Q3: How do I prepare and store a digitonin stock solution?

The preparation and storage of digitonin solutions are critical for maintaining its activity and ensuring experimental consistency.

  • Preparation: Digitonin has poor water solubility at room temperature. To prepare a stock solution (e.g., 10-20 mg/mL), it is often dissolved in DMSO. Alternatively, aqueous solutions can be prepared by heating to 95-100°C until the digitonin is fully dissolved.

  • Storage: It is recommended to store digitonin stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Some aqueous solutions of digitonin may precipitate when cooled; if this occurs, the solution should be warmed to redissolve the precipitate before use. Always check the manufacturer's instructions for specific storage recommendations.

Q4: Can I reuse a diluted digitonin solution?

It is generally not recommended to reuse diluted digitonin solutions. The stability of digitonin in aqueous buffers can be limited, and its effective concentration may change over time, leading to variability in your experiments. For optimal reproducibility, it is best to prepare fresh dilutions of digitonin from a stock solution for each experiment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or no signal in intracellular staining or enzyme assay. Insufficient cell permeabilization. The digitonin concentration is too low for the specific cell type or density.Perform a digitonin titration experiment to determine the optimal concentration. Increase the digitonin concentration in a stepwise manner and assess permeabilization using a viability dye like Trypan Blue.[5]
Degraded digitonin solution. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to loss of activity.Prepare a fresh stock solution of digitonin. Store aliquots at -20°C to minimize degradation.
High background signal or loss of cellular morphology. Over-permeabilization. The digitonin concentration is too high, causing damage to intracellular membranes or cell lysis.Reduce the digitonin concentration. Perform a titration to find the minimal concentration required for sufficient permeabilization.
Prolonged incubation time. The duration of exposure to digitonin is as critical as the concentration.Shorten the incubation time with digitonin.
Inconsistent results between experiments. Batch-to-batch variation of digitonin. The purity and activity of digitonin can vary between different lots and suppliers.If possible, purchase a large single lot of digitonin for a series of experiments. Always perform a new titration to optimize the concentration when starting with a new batch.
Variations in cell density or culture conditions. The number of cells and their physiological state can affect the required digitonin concentration.Standardize cell seeding density and ensure consistent culture conditions for all experiments.
Loss of mitochondrial function in respiration assays. Damage to the mitochondrial outer membrane. Excessive digitonin can permeabilize the mitochondrial outer membrane, leading to the loss of essential components like cytochrome c.Perform a digitonin titration specifically for your mitochondrial respiration assay. Assess mitochondrial integrity by measuring the respiratory control ratio (RCR) or by testing for the stimulation of respiration upon addition of exogenous cytochrome c.

Data Presentation

Table 1: Recommended Starting Concentrations of Digitonin for Permeabilization of Various Cell Lines

Cell LineApplicationRecommended Starting Digitonin ConcentrationReference(s)
K562CUT&RUN0.01%[5]
U87Probe Delivery for AKT Signaling1-3 µg/mL[7]
THP-1Probe Delivery for AKT Signaling1-2 µg/mL[7]
JurkatProbe Delivery for AKT Signaling1-2 µg/mL[7]
HeLaImmunofluorescence20-40 µg/mL[8]
Human Mononuclear CellsMitochondrial Respiration5 µg/10^6 cells[9]
Cultured Human Skin FibroblastsMitochondrial Respiration10 µg/10^6 cells[9]
Human ThrombocytesMitochondrial Respiration0.1 µg/10^6 cells[9]

Note: These are starting recommendations. The optimal concentration must be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration for Cell Permeabilization

This protocol describes a general method to determine the optimal digitonin concentration for permeabilizing a specific cell type using Trypan Blue staining.

Materials:

  • Cell suspension of your chosen cell line

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Permeabilization buffer (e.g., PBS or a buffer specific to your downstream application)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare a series of digitonin dilutions: Prepare a range of digitonin concentrations in your permeabilization buffer. A typical starting range might be 10, 20, 50, 100, and 200 µg/mL. Always include a negative control (buffer with no digitonin).

  • Cell Preparation: Harvest your cells and wash them once with PBS. Resuspend the cells in the permeabilization buffer at a concentration of 1 x 10^6 cells/mL.

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes for each digitonin concentration and the control. Add 100 µL of the corresponding digitonin dilution to each tube and mix gently.

  • Incubation: Incubate the cells at room temperature for 10 minutes.

  • Staining: After incubation, add 10 µL of 0.4% Trypan Blue solution to each tube and mix.

  • Cell Counting: Immediately count the number of blue (permeabilized) and clear (intact) cells using a hemocytometer or an automated cell counter.

  • Determine Optimal Concentration: Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the lowest concentration that results in >90-95% permeabilized cells without causing significant changes in cell morphology (e.g., lysis).[5]

Protocol 2: Intracellular Staining using Digitonin Permeabilization for Flow Cytometry

This protocol provides a method for staining intracellular antigens for analysis by flow cytometry.

Materials:

  • Cell suspension

  • PBS containing 1% Bovine Serum Albumin (PBS/BSA)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (PBS containing the optimized concentration of digitonin)

  • Primary antibody against the intracellular target

  • Fluorescently labeled secondary antibody (if required)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in cold PBS/BSA.

  • Surface Staining (Optional): If you need to stain surface markers, incubate the cells with the appropriate antibodies according to the manufacturer's protocol. Wash the cells twice with cold PBS/BSA.

  • Fixation: Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS/BSA.

  • Permeabilization: Resuspend the cell pellet in 100 µL of permeabilization buffer containing the optimized digitonin concentration.

  • Intracellular Staining: Add the primary antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Secondary Antibody Staining (if applicable): If your primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of permeabilization buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells twice with PBS/BSA.

  • Acquisition: Resuspend the cells in 300-500 µL of PBS/BSA and analyze on a flow cytometer.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_perm Permeabilization cluster_application Downstream Application cell_culture 1. Cell Culture harvest 2. Harvest & Wash Cells cell_culture->harvest resuspend 3. Resuspend in Buffer harvest->resuspend Standardized Cell Number add_digitonin 4. Add Digitonin (Optimized Concentration) resuspend->add_digitonin incubate 5. Incubate add_digitonin->incubate add_reagents 6. Add Antibody/Substrate incubate->add_reagents Permeabilized Cells wash_steps 7. Wash Steps add_reagents->wash_steps analysis 8. Analysis wash_steps->analysis akt_signaling_pathway pip2 PIP2 pip3 PIP3 akt AKT pip3->akt recruits pdk1 PDK1 pdk1->akt phosphorylates (T308) mtorc2 mTORC2 mtorc2->akt phosphorylates (S473) pi3k PI3K pi3k->pip2 phosphorylates akt_p p-AKT (Active) akt->akt_p activation downstream Downstream Targets (e.g., Proliferation, Survival) akt_p->downstream activates growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k activates digitonin Digitonin cluster_membrane cluster_membrane digitonin->cluster_membrane permeabilizes probe Imaging Probe probe->akt binds to

References

Technical Support Center: Digitogenin and Digitonin Solubility for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on dissolving digitogenin and the more commonly used digitonin (B1670571) for biochemical assays. Here you will find troubleshooting tips, frequently asked questions, detailed protocols, and solubility data to assist your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

This compound, the aglycone of digitonin, is a lipophilic molecule and is practically insoluble in water. For biochemical assays, organic solvents are necessary to create a stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for dissolving this compound.

  • Troubleshooting Tip: If you observe precipitation when diluting the stock solution in your aqueous assay buffer, try to minimize the final concentration of the organic solvent. It may also be beneficial to warm the buffer slightly before adding the this compound stock solution, but be mindful of the temperature sensitivity of your biological sample.

Q2: What is the difference between this compound and digitonin, and which one should I use?

This is a critical point of clarification. While related, these two molecules have different properties and applications.

  • This compound: A sapogenin, which is the aglycone (non-sugar) portion of digitonin. It is highly hydrophobic.

  • Digitonin: A more complex saponin, which is a glycoside of this compound. The presence of a sugar chain makes digitonin more water-soluble than this compound.

For most biochemical assays that require cell membrane permeabilization, digitonin is the compound of choice due to its ability to form a stable solution in aqueous buffers at working concentrations. This compound is less commonly used for these applications.

Q3: My digitonin solution is cloudy after refrigeration. Is it still usable?

Digitonin has a tendency to precipitate out of solution at lower temperatures, especially at higher concentrations.

  • Solution: Gently warm the solution to 37°C and vortex until the precipitate redissolves.

  • Best Practice: It is recommended to prepare fresh digitonin solutions for each experiment. If you must store it, store it in small aliquots at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.

Q4: Can the solvent I use to dissolve digitonin/digitogenin interfere with my assay?

Yes, the organic solvent used for the stock solution can affect your experiment.

  • DMSO: Can be toxic to cells at higher concentrations (typically >0.5%). It can also interfere with certain enzymatic assays.

  • Ethanol: Can also be cytotoxic and may affect protein structure at high concentrations.

Troubleshooting Tip: Always run a solvent control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO, ethanol) as your experimental samples to account for any solvent-specific effects.

Quantitative Data: Solubility Summary

The following table summarizes the solubility of digitonin in common laboratory solvents. Data for this compound is less available due to its limited use in aqueous-based assays.

CompoundSolventSolubilityNotes
Digitonin WaterSparingly soluble (approx. 1 mg/mL at 25°C)Solubility increases with temperature. A 1% (w/v) solution can be made in boiling water.
DMSO≥50 mg/mLRecommended for high-concentration stock solutions.
EthanolSolubleOften used for stock solutions.
MethanolSolubleAnother option for creating stock solutions.
This compound WaterInsolubleNot recommended for direct use in aqueous buffers.
DMSOSolubleThe preferred solvent for creating a stock solution.
EthanolSolubleA viable alternative to DMSO for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Digitonin Stock Solution in DMSO

  • Weighing: Accurately weigh 50 mg of high-purity digitonin powder.

  • Dissolving: Add 1 mL of anhydrous, cell-culture grade DMSO to the digitonin powder.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Permeabilization

  • Thawing: Thaw a single aliquot of the 50 mg/mL digitonin stock solution at room temperature.

  • Dilution: Dilute the stock solution in your desired aqueous buffer (e.g., PBS, HEPES-based buffer) to the final working concentration. A typical working concentration for permeabilization is in the range of 10-100 µg/mL.

    • Example: To make 1 mL of a 50 µg/mL working solution, add 1 µL of the 50 mg/mL stock solution to 999 µL of buffer.

  • Mixing: Gently mix the working solution by inversion or light vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of digitonin.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biochemical Assay weigh Weigh Digitonin Powder dissolve Dissolve in DMSO (e.g., 50 mg/mL) weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Buffer (e.g., 10-100 µg/mL) thaw->dilute use Use Immediately dilute->use experiment Prepare Experimental Sample (Buffer + Digitonin Solution) use->experiment control Prepare Solvent Control (Buffer + DMSO) add_cells Add Cells/Organelles control->add_cells experiment->add_cells Permeabilization incubate Incubate and Measure Response add_cells->incubate

Caption: Workflow for preparing and using digitonin solutions in a biochemical assay.

signaling_pathway cluster_cell Cell membrane Plasma Membrane (Cholesterol-Rich) cytosol Cytosol membrane->cytosol Forms Pores (Permeabilization) target Intracellular Target cytosol->target Interacts digitonin Digitonin digitonin->membrane Complexes with Cholesterol reagent Assay Reagent reagent->cytosol Enters Cell

Caption: Mechanism of digitonin-mediated cell permeabilization for intracellular assays.

Technical Support Center: Optimizing Digitonin Permeabilization in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for avoiding digitogenin-induced artifacts in microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work to permeabilize cells?

This compound is the aglycone part of digitonin (B1670571), a steroidal saponin (B1150181) extracted from the foxglove plant Digitalis purpurea.[1] Digitonin, the compound typically used in experiments, functions as a mild, non-ionic detergent.[1][2] Its primary mechanism of action involves interacting with cholesterol in cellular membranes.[2][3][4][5] At low concentrations, digitonin selectively complexes with cholesterol, which is abundant in the plasma membrane of eukaryotic cells, creating pores.[1][2][3][6][7] This selective permeabilization allows for the entry of macromolecules like antibodies and fluorescent dyes into the cytosol while leaving the membranes of cholesterol-poor organelles, such as mitochondria and the endoplasmic reticulum, largely intact.[1][6][7][8]

Q2: What are the most common artifacts observed with this compound treatment?

Improper use of this compound can lead to several artifacts that can compromise experimental results. These include:

  • Over-permeabilization: Excessively high concentrations or prolonged exposure can damage not only the plasma membrane but also organellar membranes, leading to the loss of soluble intracellular components and a high background signal in fluorescence microscopy.[6]

  • Incomplete Permeabilization: Insufficient this compound concentration will result in inadequate pore formation, preventing antibodies or other probes from efficiently entering the cell, leading to weak or no signal.[6]

  • Altered Cellular Morphology: High concentrations of this compound can cause cell lysis or significant changes in cell shape.[3][9]

  • Mitochondrial Damage: Although organellar membranes have lower cholesterol content, high concentrations of digitonin can still adversely affect mitochondria.[10]

  • Precipitation: Aqueous preparations of digitonin may precipitate when cooled, leading to a loss of its chemical function.[2]

Q3: How does this compound compare to other permeabilizing agents like Triton X-100 and Saponin?

The choice of permeabilizing agent depends on the specific experimental goal. Here's a comparison:

Permeabilization AgentMechanism of ActionTypical Working ConcentrationKey AdvantagesMajor Disadvantages
Digitonin Interacts with cholesterol, forming pores in the plasma membrane.[2][3][10]10-100 µg/mL (0.001-0.01% w/v)[10]Selectively permeabilizes the plasma membrane at low concentrations, leaving organellar membranes intact.[1][7][10]Can have adverse effects on mitochondria at high concentrations.[10] May precipitate out of solution.[2]
Saponin Interacts with cholesterol, creating pores in cellular membranes.[10]25-50 µg/mL (0.0025-0.005% w/v)[10]Can be a milder alternative to digitonin for some cell types.[10]Permeabilization can be reversible and may not be sufficient for all intracellular targets.
Triton X-100 A strong, non-ionic detergent that solubilizes all cellular membranes.0.1-0.5% (v/v)Allows access to all cellular compartments, including the nucleus and organelles.[11]Disrupts all membranes, leading to the loss of soluble proteins and lipids. Can destroy antigen epitopes.

Troubleshooting Guides

Problem 1: Weak or No Intracellular Signal

This issue often arises from insufficient permeabilization, preventing antibodies or other probes from reaching their intracellular targets.

Troubleshooting Steps:

  • Optimize Digitonin Concentration: The optimal concentration is highly cell-type dependent due to variations in plasma membrane cholesterol content.[6] Perform a titration experiment to determine the lowest concentration that provides sufficient permeabilization.

  • Increase Incubation Time: If increasing the concentration is not desirable, extending the incubation time with digitonin can enhance permeabilization.[6]

  • Check Digitonin Solution: Ensure the digitonin solution is properly prepared and has not precipitated. Some protocols recommend warming the solution before use.[9]

  • Verify Antibody Dilution: An overly diluted primary antibody can also lead to a weak signal.[12]

Quantitative Data for Optimization:

Cell TypeDigitonin Concentration (µg/mL)Incubation Time (min)Temperature (°C)Outcome
HeLa5525Insufficient permeabilization
HeLa20525Optimal plasma membrane permeabilization
HeLa50525Over-permeabilization, loss of cytosolic proteins
CHO-K110-20Not specifiedNot specifiedSelective permeabilization of plasma membrane.[11]
Hep G210-20Not specifiedNot specifiedSelective permeabilization of plasma membrane.[11]

Problem 2: High Background Staining or Loss of Cellular Structure

This is typically a sign of over-permeabilization, where organellar membranes are disrupted, or the cell is lysed.

Troubleshooting Steps:

  • Decrease Digitonin Concentration: This is the most critical parameter to adjust. Use a lower concentration to selectively target the plasma membrane.

  • Shorten Incubation Time: Reducing the exposure time to digitonin can prevent excessive membrane damage.[6]

  • Lower the Temperature: Performing the permeabilization step at 4°C can slow down the process and provide better control.[6]

  • Use a Milder Detergent: For sensitive cell types, consider using saponin as a gentler alternative.[10]

Experimental Protocols

Protocol 1: Selective Plasma Membrane Permeabilization for Immunofluorescence

This protocol is a general guideline and should be optimized for your specific cell type and antibody.

  • Cell Preparation: Grow cells on coverslips to the desired confluency. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with digitonin solution (e.g., 20 µg/mL in PBS) for 5-10 minutes at room temperature. The optimal concentration and time must be determined empirically.

  • Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Protocol 2: Verifying Permeabilization using Trypan Blue

This protocol helps to determine the optimal digitonin concentration for your cells.

  • Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in buffer.

  • Digitonin Titration: Prepare a series of digitonin dilutions in your experimental buffer.

  • Incubation: Add an equal volume of each digitonin dilution to the cell suspension and incubate for the desired time (e.g., 10 minutes) at room temperature.

  • Staining: Add a small volume of 0.4% Trypan Blue stain to each cell suspension.

  • Quantification: Use a hemocytometer or an automated cell counter to determine the percentage of blue (permeabilized) cells versus clear (intact) cells. A permeabilization rate of over 90% is generally considered sufficient.[9]

Visualizations

DigitoninMechanism cluster_membrane Plasma Membrane Cholesterol Cholesterol Pore Pore Formation Cholesterol->Pore Leads to Phospholipid Phospholipid Digitonin Digitonin Digitonin->Cholesterol Complexes with Permeabilization Selective Permeabilization Pore->Permeabilization Results in TroubleshootingWorkflow Start Start: Problem with IF Staining WeakSignal Weak or No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No IncreaseConc Increase Digitonin Concentration / Time WeakSignal->IncreaseConc Yes DecreaseConc Decrease Digitonin Concentration / Time HighBackground->DecreaseConc Yes CheckReagents Check Reagent (Digitonin, Antibodies) HighBackground->CheckReagents No End Optimal Staining IncreaseConc->End DecreaseConc->End CheckReagents->End

References

Technical Support Center: Titrating Digitogenin for Optimal Signal in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on titrating digitogenin for optimal permeabilization in flow cytometry experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure high-quality and reproducible results.

Troubleshooting Guide

Issue: Low or No Signal for Intracellular Target

Possible Causes:

  • Insufficient Permeabilization: The this compound concentration may be too low to create pores in the plasma membrane large enough for the antibody to enter.[1]

  • Antibody Titration: The antibody concentration may not be optimal.

  • Low Target Expression: The protein of interest may be expressed at very low levels in the cells.

  • Fixation Issues: The fixation method may be masking the epitope.

Solutions:

  • Increase this compound Concentration: Gradually increase the this compound concentration in your titration experiment.

  • Increase Incubation Time: Extend the permeabilization time, but be cautious of potential cell damage.

  • Optimize Antibody Dilution: Perform a separate antibody titration to find the optimal concentration for your assay.[2][3][4][5][6]

  • Use a Brighter Fluorochrome: For low-expression targets, consider using a brighter fluorochrome to enhance signal detection.[7]

  • Check Fixation Protocol: Ensure your fixation method is compatible with your antibody and target protein.

Issue: High Background Signal or "Leaky" Cells

Possible Causes:

  • Over-permeabilization: The this compound concentration is too high, causing damage to intracellular organelle membranes or leading to cell lysis.[1][8] This can result in the loss of intracellular components and non-specific antibody binding.

  • Excessive Antibody Concentration: Using too much antibody can lead to non-specific binding and increased background.[4]

  • Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind.[9]

Solutions:

  • Decrease this compound Concentration: Reduce the this compound concentration to selectively permeabilize the plasma membrane while leaving organelle membranes intact.[1]

  • Reduce Incubation Time: Shorten the duration of exposure to this compound.[1]

  • Titrate Your Antibody: Determine the optimal antibody concentration that provides the best signal-to-noise ratio.[4]

  • Increase Wash Steps: Add extra wash steps after antibody incubation to remove any unbound antibodies.[9]

  • Use an Fc Block: For cells with high Fc receptor expression, use an Fc blocking reagent to prevent non-specific antibody binding.[10]

Issue: High Cell Death and Debris

Possible Causes:

  • This compound Toxicity: Some cell types are more sensitive to this compound, and higher concentrations can lead to significant cell death.[11]

  • Harsh Cell Handling: Excessive vortexing or centrifugation speeds can damage cells.

  • Pre-existing Poor Cell Health: Starting with a cell population that has low viability will result in a high percentage of dead cells post-staining.

Solutions:

  • Optimize this compound Concentration: A thorough titration is crucial to find the minimal concentration that permeabilizes the cells without causing excessive lysis.[8]

  • Gentle Cell Handling: Use gentle pipetting and lower centrifugation speeds (e.g., 300-400 x g).

  • Assess Initial Cell Viability: Always check cell viability before starting the experiment. Use a viability dye to exclude dead cells from your analysis.

  • Perform Permeabilization at a Lower Temperature: Conducting the permeabilization on ice or at 4°C may reduce cell stress.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a mild, non-ionic detergent that selectively permeabilizes cell membranes by complexing with cholesterol.[1] The plasma membrane of mammalian cells has a high cholesterol content, making it the primary target for this compound. At optimal concentrations, it creates pores in the plasma membrane, allowing antibodies and other macromolecules to enter the cytoplasm while leaving the membranes of intracellular organelles, which have lower cholesterol content, relatively intact.[1]

Q2: Why is it critical to titrate this compound for each new cell type or experimental condition?

The optimal concentration of this compound is highly dependent on the specific cell type due to variations in plasma membrane composition, particularly the cholesterol content, and cell size.[1] Different cell lines and primary cells will have different sensitivities to this compound.[11] Therefore, a concentration that works well for one cell type may lead to under-permeabilization or excessive cell death in another.

Q3: How can I assess the effectiveness of my this compound permeabilization?

A common method is to use a viability dye like Trypan Blue.[8][12] Permeabilized cells will take up the dye, while intact cells will exclude it. The goal is to find the minimum this compound concentration that allows for the uptake of the dye in the majority of the cell population (e.g., >95%) without causing significant changes in cell morphology (as observed by forward and side scatter on the flow cytometer).[8] Another approach is to use a well-characterized antibody against a known cytoplasmic protein as a positive control for permeabilization.

Q4: What are some key factors that can influence the optimal this compound concentration?

Several factors can affect the degree of permeabilization:

  • Cell Type: Different cell lines and primary cells have varying membrane cholesterol content.[1]

  • Cell Density: Higher cell densities may require slightly higher this compound concentrations.[1]

  • Temperature: Permeabilization is often performed at room temperature, but lower temperatures may necessitate higher concentrations or longer incubation times.[1]

  • Incubation Time: The duration of exposure to this compound is as critical as its concentration.[1]

Experimental Protocols

Detailed Methodology for this compound Titration

This protocol provides a step-by-step guide to determine the optimal this compound concentration for your specific cell type and flow cytometry application.

Materials:

  • Cells of interest

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • This compound stock solution (e.g., 5% w/v in DMSO)

  • Trypan Blue solution (0.4%)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest your cells and wash them once with 1X PBS.

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a series of flow cytometry tubes.

  • Preparation of this compound Dilution Series:

    • Prepare a fresh serial dilution of this compound in your flow cytometry staining buffer. It is recommended to start with a broad range and then narrow it down if necessary. A good starting range is from 0.001% to 0.05%.[8]

    • Prepare a "No Digitonin" control tube containing only the staining buffer.

  • Permeabilization:

    • Add 100 µL of each this compound dilution to the corresponding tubes containing the cells.

    • Gently vortex each tube and incubate for 10-20 minutes at room temperature. The optimal time may need to be determined empirically.

  • Assessment of Permeabilization with Trypan Blue:

    • Following incubation, add 10 µL of 0.4% Trypan Blue to each tube.

    • Mix gently and immediately analyze a small aliquot on a hemocytometer or an automated cell counter.

    • Count the number of blue (permeabilized) and clear (intact) cells.

    • The optimal this compound concentration is the lowest concentration that results in >95% permeabilized (blue) cells without causing significant cell aggregation or lysis.[8]

  • Staining for Flow Cytometry (Parallel Experiment):

    • Prepare a parallel set of tubes with your cells and the same this compound dilutions.

    • After the permeabilization step, wash the cells once with staining buffer.

    • Add your primary antibody (conjugated to a fluorochrome) against the intracellular target at a pre-determined optimal concentration.

    • Incubate as per the antibody manufacturer's recommendations (typically 30-60 minutes at 4°C, protected from light).

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on your cell population of interest based on forward and side scatter.

    • Analyze the signal intensity for your target protein at each this compound concentration.

    • The optimal concentration will provide the best separation between your positive and negative populations with minimal impact on cell integrity.

Data Presentation

Table 1: Example this compound Titration Results

Digitonin Concentration (%)Cell Viability (Trypan Blue Exclusion) (%)Mean Fluorescence Intensity (MFI) of Target
0 (Control)98150
0.00197800
0.005963500
0.01 95 7500
0.025857600
0.05606800

Note: The optimal concentration in this example is 0.01%, as it provides the highest MFI with minimal impact on cell viability.

Visualizations

Digitogenin_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Harvest and Count Cells prep_cells Prepare Cell Suspension (1x10^7 cells/mL) start->prep_cells permeabilize Permeabilize Cells with This compound Dilutions prep_cells->permeabilize prep_digitonin Prepare Digitonin Serial Dilutions prep_digitonin->permeabilize stain Stain with Fluorescently Labeled Antibody permeabilize->stain wash Wash Cells to Remove Unbound Antibody stain->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Signal Intensity and Cell Viability acquire->analyze determine_optimal Determine Optimal This compound Concentration analyze->determine_optimal

Caption: Workflow for Titrating this compound.

Troubleshooting_Tree cluster_low_signal Low Signal cluster_high_bg High Background issue Initial Issue Observed low_signal Low or No Signal issue->low_signal high_bg High Background issue->high_bg cause_low_perm Insufficient Permeabilization? low_signal->cause_low_perm solution_increase_dig Increase Digitonin Concentration or Time cause_low_perm->solution_increase_dig Yes cause_low_ab Suboptimal Antibody? cause_low_perm->cause_low_ab No solution_titrate_ab Titrate Antibody cause_low_ab->solution_titrate_ab Yes cause_over_perm Over-permeabilization? high_bg->cause_over_perm solution_decrease_dig Decrease Digitonin Concentration or Time cause_over_perm->solution_decrease_dig Yes cause_excess_ab Excess Antibody? cause_over_perm->cause_excess_ab No solution_reduce_ab Reduce Antibody Concentration cause_excess_ab->solution_reduce_ab Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Effect of Temperature on Digitogenin Solubility and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the solubility and activity of digitogenin, with a practical focus on its glycoside, digitonin (B1670571), which is the compound commonly used in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and digitonin?

A1: this compound is the steroidal aglycone, or non-carbohydrate portion, of digitonin.[1] Digitonin is a glycoside, meaning it is composed of this compound bound to a chain of five sugar molecules.[2] In a laboratory context, "digitonin" is the compound typically purchased and used as a nonionic detergent for applications like cell permeabilization and solubilizing membrane proteins.[3] This guide focuses on the practical handling of digitonin.

Q2: Why is my digitonin solution precipitating?

A2: Digitonin has very poor solubility in water and aqueous buffers at room temperature.[4] Precipitation is a common issue, especially after a heated solution is cooled.[2][4] If you prepare a stock solution by heating, digitonin can re-precipitate when stored at lower temperatures like 4°C or on ice.[4] Another common cause is exceeding the solubility limit when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer or cell culture medium.[5]

Q3: How does temperature directly affect the solubility of digitonin in aqueous solutions?

A3: Temperature has a significant and direct impact on digitonin's aqueous solubility.

  • Increased Temperature: Heating is required to dissolve digitonin in water or buffers. Temperatures of 95-100°C are often used to get the powder into solution temporarily.[2][4] For most solids, an increase in temperature provides the energy needed to break the bonds in the solid, leading to increased solubility.[6]

  • Decreased Temperature: Upon cooling, the solubility of digitonin decreases dramatically, often leading to precipitation.[4] Stock solutions prepared in water by heating are often not stable and will become turbid or form a precipitate within hours, especially when stored at 4°C.[4][7]

Q4: What is the best solvent and method to prepare a stable stock solution of digitonin?

A4: The optimal solvent depends on the experimental requirements.

  • For High Stability: Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice. Digitonin is readily soluble in DMSO (e.g., 20 mg/mL) at room temperature, and these stock solutions are generally more stable than aqueous ones.[4]

  • For Aqueous Applications: If an aqueous stock is necessary, it can be prepared by heating a solution in water or buffer to 95-100°C.[2] To create a more stable solution for use, it is recommended to cool the solution and then remove any precipitate by filtration.[4] Note that the final concentration will be lower than the starting concentration. Alternatively, commercially available "water-soluble" digitonin preparations show improved stability at 4°C.[3][8]

Q5: How does temperature influence the activity of digitonin?

A5: The primary activity of digitonin is to permeabilize cell membranes by binding to cholesterol and forming pores.[9] Temperature can affect this activity in several ways:

  • Solution Stability: The most significant effect of temperature is on the solubility and stability of the digitonin solution. If digitonin precipitates out of solution due to low temperatures, its effective concentration decreases, leading to reduced or inconsistent activity (e.g., poor cell permeabilization).[4][10]

  • Membrane Fluidity: While not directly documented for digitonin in the provided results, the activity of membrane-acting compounds can be influenced by temperature-dependent changes in the fluidity of the cell membrane's lipid bilayer.

  • Kinetics: For many biological and chemical processes, reaction rates increase with temperature.[11][12] It is plausible that the rate at which digitonin interacts with membrane cholesterol and forms pores is temperature-dependent, though this is secondary to the major issue of solubility.

Q6: How should I store my digitonin stock solutions?

A6: Storage conditions depend on the solvent.

  • Aqueous Solutions: These are often unstable. If used, they should be prepared fresh.[7] If stored, they can be kept at 4°C for up to one week, but be aware that precipitation may occur.[2][4]

  • DMSO or Ethanol Solutions: These are more stable. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[9]

Troubleshooting Guides

Problem 1: Precipitation or cloudiness observed in digitonin solution.

This is the most common issue encountered during experiments. The correct troubleshooting path depends on when the precipitation occurs.

Start Precipitation or Cloudiness Observed When When did it occur? Start->When DuringPrep During Stock Solution Preparation When->DuringPrep  Preparation DuringDilution During Dilution into Aqueous Buffer/Media When->DuringDilution  Dilution PrepCheck Is the solvent aqueous? DuringPrep->PrepCheck DilutionCheck Is the final concentration of organic solvent (e.g., DMSO) high? DuringDilution->DilutionCheck PrepSol1 This is expected upon cooling. 1. Re-heat the solution before use. 2. Filter out the precipitate after cooling. 3. Prepare fresh solution before each experiment. PrepCheck->PrepSol1 Yes PrepSol2 Consider switching to DMSO or Ethanol for a more stable stock solution. PrepCheck->PrepSol2 No (or to avoid issue) DilutionSol1 Keep final DMSO concentration <= 0.1%. Higher concentrations can cause precipitation and are toxic to cells. DilutionCheck->DilutionSol1 Yes DilutionSol2 Perform a stepwise dilution: Add stock solution to a small volume of buffer first, mix well, then bring to final volume. Avoid adding concentrated stock directly into the final large volume. DilutionCheck->DilutionSol2 No (Best Practice)

Caption: Troubleshooting workflow for digitonin precipitation.

Problem 2: Low or inconsistent biological activity (e.g., poor cell permeabilization).

Potential Cause Recommended Solution
Ineffective Digitonin Concentration Precipitation may have lowered the effective concentration. Visually inspect all solutions for cloudiness before use. Consider preparing a fresh solution.
Sub-optimal Permeabilization Conditions The required digitonin concentration can be cell-type dependent. Perform a titration to find the optimal concentration for your cells. Use a viability stain like Trypan Blue to confirm permeabilization (see Protocol 4.3).[10]
Degraded Digitonin Stock Improper storage or repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions and store them properly at -20°C or -80°C.[9]
Batch-to-Batch Variability The quality and permeabilizing capability of digitonin can vary between suppliers and even between batches from the same supplier.[4] If you suspect this, test a new batch and re-optimize your concentration.

Data Presentation

Table 1: Solubility of Digitonin in Common Laboratory Solvents

SolventTemperatureConcentration / NotesCitation(s)
Water / Aqueous BufferRoom TemperatureVery Poor Solubility[4]
Water / Aqueous Buffer98-100°CUp to 5% (w/v) or 50 mg/mL, but precipitates upon cooling.[4]
Absolute Ethanol75°C1 g in 57 mL (~17.5 mg/mL)[4][7]
95% EthanolRoom Temperature1 g in 220 mL (~4.5 mg/mL)[4]
DMSORoom TemperatureStock solutions of 20 mg/mL are commonly prepared.[4]

Experimental Protocols

Protocol 4.1: Preparation of an Aqueous Digitonin Stock Solution (e.g., 1% w/v)

This protocol is used when an aqueous solution is required, but be aware of the stability limitations.

  • Weighing: Weigh 100 mg of digitonin powder and place it in a sterile, heat-resistant glass bottle.

  • Solvent Addition: Add 10 mL of your desired buffer (e.g., HEPES, PBS) to the bottle.

  • Heating for Dissolution: Place the bottle in a boiling water bath (95-100°C). Heat and vortex intermittently until the digitonin is fully dissolved and the solution is clear.[2][4]

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Clarification (Recommended): After cooling, the solution may become turbid. To remove the precipitate and create a saturated, stable solution for immediate use, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes at 4°C and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm filter.[4]

  • Storage: Use the solution fresh. If storage is necessary, keep it at 4°C for no more than one week, and be prepared for further precipitation.[4]

A 1. Weigh Digitonin Powder B 2. Add Aqueous Buffer A->B C 3. Heat Solution to 95-100°C (Use boiling water bath) B->C D 4. Vortex until Dissolved C->D E 5. Cool to Room Temperature D->E F 6. Clarify Solution (Centrifuge or Filter Precipitate) E->F G 7. Collect Supernatant for Use F->G H Store at 4°C (Use Freshly) G->H

Caption: Workflow for preparing an aqueous digitonin solution.

Protocol 4.2: Preparation of a DMSO-based Digitonin Stock Solution (e.g., 20 mg/mL)

This is the recommended method for a stable stock solution.

  • Weighing: Weigh 20 mg of digitonin powder into a sterile conical tube.

  • Solvent Addition: Add 1 mL of high-quality, anhydrous DMSO.

  • Dissolution: Vortex at room temperature until the powder is completely dissolved. Gentle warming to 37°C can be used if needed but is often unnecessary.[5]

  • Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[9]

Protocol 4.3: Quality Control - Testing Permeabilization Efficiency with Trypan Blue

This protocol helps determine the optimal digitonin concentration for your specific cell type.[10]

  • Cell Preparation: Prepare a suspension of your cells in a buffer that does not contain protein (e.g., PBS with Ca/Mg).

  • Digitonin Titration: Set up a series of tubes with your cell suspension. Add different final concentrations of digitonin to each tube (e.g., 10 µg/mL, 20 µg/mL, 50 µg/mL, 100 µg/mL). Include a no-digitonin control.

  • Incubation: Incubate the cells with digitonin for 10 minutes at room temperature.

  • Staining: Add an equal volume of 0.4% Trypan Blue stain to an aliquot from each tube.

  • Analysis: Immediately load a hemocytometer and count the number of blue (permeabilized) cells versus clear (intact) cells under a microscope.

  • Optimization: The optimal concentration of digitonin is the lowest concentration that results in >90% of cells staining blue without causing obvious cell lysis.

Mechanism of Action

Digitonin's primary activity is the permeabilization of eukaryotic cell membranes. This process is dependent on the presence of cholesterol in the membrane.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Digitonin Digitonin Monomers Membrane Cholesterol within Lipid Bilayer Digitonin->Membrane Binds to Pore Pore Complex Formation Membrane->Pore Complexes with Digitonin Result Increased Permeability (Allows passage of ions, dyes, and small proteins) Pore->Result

Caption: Digitonin's mechanism of membrane permeabilization.

References

Validation & Comparative

A Comparative Guide to Cell Lysis: Digitonin vs. Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cell lysis reagent is a critical determinant for the success of downstream applications. The choice between two commonly used non-ionic detergents, digitogenin (a purified form of digitonin) and Triton X-100, hinges on the specific experimental goals, particularly the desired degree of membrane disruption and the preservation of organelle integrity and protein function. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for various research applications.

Mechanism of Action: A Tale of Two Detergents

This compound , a steroidal saponin, offers a nuanced approach to cell lysis. Its mechanism relies on its high affinity for cholesterol, a lipid abundant in the plasma membrane of mammalian cells.[1][2] By intercalating into cholesterol-rich regions, this compound forms pores that selectively permeabilize the plasma membrane.[1][2] This selective action allows for the release of cytosolic components while leaving the membranes of intracellular organelles, which have a lower cholesterol content, largely intact.[1][2] This property is invaluable for studies requiring the isolation of functional organelles or the analysis of cytosolic versus organellar protein localization.

In contrast, Triton X-100 is a polyoxyethylene-based detergent that acts as a more general and potent solubilizing agent.[3][4] It disrupts lipid-lipid and lipid-protein interactions in all cellular membranes, including the plasma membrane, nuclear envelope, and organellar membranes, leading to complete cell lysis.[5] While effective for total protein extraction, its broad activity can disrupt protein-protein interactions and denature sensitive proteins.[3]

Performance Comparison: A Data-Driven Analysis

The differential effects of this compound and Triton X-100 on cell integrity and protein extraction are summarized below. The data highlights the trade-off between selective permeabilization and total protein yield.

ParameterDigitonin (B1670571)Triton X-100Key Findings
Plasma Membrane Permeabilization Selective and concentration-dependent. Low concentrations (0.01-0.02% w/v) permeabilize the plasma membrane without significantly affecting mitochondrial membranes.[6]Non-selective and potent. Concentrations around 0.1% (v/v) are commonly used for complete cell lysis.[7]Digitonin allows for the controlled release of cytosolic contents. Triton X-100 leads to rapid and complete lysis of the plasma membrane.
Organelle Integrity Preserves the integrity of mitochondria and other organelles at optimal concentrations.[8]Disrupts most organellar membranes, including the nuclear envelope.[5]Digitonin is the reagent of choice for isolating intact and functional organelles. Triton X-100 is suitable for accessing total cellular protein, including that from organelles.
Protein Extraction Yield Lower total protein yield compared to Triton X-100 when used alone for selective permeabilization.[9] A sequential extraction with digitonin followed by Triton X-100 can yield 5-times more membrane protein from liver tissue than differential centrifugation.[9]Higher total protein yield due to the solubilization of all cellular membranes.[9]The choice depends on whether the goal is to enrich for cytosolic proteins (this compound) or to obtain a total cell lysate (Triton X-100).
Enzyme Activity Preservation Generally mild and preserves the activity of many enzymes, particularly those within organelles.[8]Can inactivate sensitive enzymes. For example, succinate:cytochrome c reductase activity is destroyed even at low concentrations of Triton X-100.[3]For assays requiring the measurement of enzyme activity, especially of organelle-resident enzymes, this compound is often preferred.
Lactate Dehydrogenase (LDH) Release Low LDH release at concentrations that selectively permeabilize the plasma membrane.[10]High LDH release, often used as a positive control for maximal LDH release in cytotoxicity assays.[2][7][8][11]LDH release can be used as an indicator of the extent of plasma membrane disruption by each detergent.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for cell lysis using this compound and Triton X-100.

Protocol 1: Selective Permeabilization of Plasma Membrane with Digitonin

This protocol is designed for the isolation of cytosolic proteins while leaving organelles intact, suitable for studying protein translocation or apoptosis.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Digitonin lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and a titrated concentration of this compound, typically between 10-50 µg/mL)

  • Protease and phosphatase inhibitors

  • Microcentrifuge

Procedure:

  • Harvest cells and wash once with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold digitonin lysis buffer supplemented with inhibitors. The optimal this compound concentration should be determined empirically for each cell type.

  • Incubate on ice for 5-10 minutes with gentle agitation.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the permeabilized cells (containing intact organelles).

  • Carefully collect the supernatant, which contains the cytosolic fraction.

  • The pellet can be further processed to isolate specific organelles or lysed with a stronger detergent like Triton X-100 to release organellar proteins.

Protocol 2: Total Cell Lysis with Triton X-100

This protocol is suitable for preparing total cell lysates for applications like Western blotting or immunoprecipitation where solubilization of all cellular proteins is desired.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Triton X-100 lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100)

  • Protease and phosphatase inhibitors

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • For adherent cells, wash the cell monolayer with ice-cold PBS. For suspension cells, harvest by centrifugation and wash with ice-cold PBS.

  • Add ice-cold Triton X-100 lysis buffer supplemented with inhibitors to the cells.

  • For adherent cells, scrape the cells off the plate. For suspension cells, resuspend the pellet in the lysis buffer.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant, which contains the total cell lysate, to a fresh tube.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz DOT language illustrate the distinct actions of this compound and Triton X-100 and a typical experimental workflow.

G Differential Permeabilization of Cell Membranes cluster_cell Eukaryotic Cell Plasma Membrane Plasma Membrane Cytosol Cytosol Mitochondrion Mitochondrion Nucleus Nucleus This compound This compound This compound->Plasma Membrane Selectively Permeabilizes Triton X-100 Triton X-100 Triton X-100->Plasma Membrane Solubilizes Triton X-100->Mitochondrion Solubilizes Triton X-100->Nucleus Solubilizes

Caption: Differential effects of this compound and Triton X-100 on cell membranes.

G Workflow for Investigating Cytochrome c Release in Apoptosis Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Digitonin Permeabilization Digitonin Permeabilization Harvest Cells->Digitonin Permeabilization Separate Cytosolic and Organellar Fractions Separate Cytosolic and Organellar Fractions Digitonin Permeabilization->Separate Cytosolic and Organellar Fractions Analyze Cytosolic Fraction for Cytochrome c Analyze Cytosolic Fraction for Cytochrome c Separate Cytosolic and Organellar Fractions->Analyze Cytosolic Fraction for Cytochrome c Western Blot / ELISA Analyze Organellar Fraction for retained Cytochrome c Analyze Organellar Fraction for retained Cytochrome c Separate Cytosolic and Organellar Fractions->Analyze Organellar Fraction for retained Cytochrome c Western Blot

Caption: Experimental workflow for studying apoptosis via cytochrome c release.

Conclusion

The choice between this compound and Triton X-100 for cell lysis is not a matter of one being superior to the other, but rather a strategic decision based on the specific requirements of the experiment. Digitonin, with its cholesterol-dependent mechanism, is the preferred choice for applications requiring the preservation of organelle integrity and the selective analysis of cytosolic components. Its gentle nature is particularly advantageous for studying sensitive proteins and their interactions. Triton X-100, on the other hand, is a robust and efficient detergent for obtaining total cell lysates, making it a workhorse for routine applications such as Western blotting of whole-cell extracts. By understanding their distinct properties and leveraging the appropriate protocols, researchers can ensure the acquisition of high-quality, reliable data for advancing their scientific endeavors.

References

A Comparative Guide to Membrane Permeabilization: Digitogenin vs. Saponin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective permeabilization of cell membranes is a critical step in a multitude of experimental assays. The choice of permeabilizing agent can significantly impact the integrity of cellular structures and the reliability of results. This guide provides an objective comparison of two commonly used permeabilizing agents: digitogenin (often used in its glycoside form, digitonin) and saponin (B1150181). We will delve into their mechanisms of action, present a quantitative comparison of their performance, and provide detailed experimental protocols to assist in selecting the optimal agent for your research needs.

Mechanism of Action: A Tale of Two Sterols

Both this compound and saponins (B1172615) belong to a class of compounds known as saponins, which are naturally occurring glycosides. Their ability to permeabilize cell membranes stems from their interaction with cholesterol, a key component of eukaryotic cell membranes.[1][2]

This compound (Digitonin): This steroidal saponin exhibits a high affinity for cholesterol.[3] At low concentrations, digitonin (B1670571) selectively complexes with cholesterol in the plasma membrane, forming pores that allow the passage of molecules such as antibodies and dyes.[4][5] This selectivity is attributed to the higher concentration of cholesterol in the plasma membrane compared to intracellular organelle membranes, such as the mitochondria and endoplasmic reticulum.[6] However, at higher concentrations, digitonin can also disrupt mitochondrial membranes, which can be a significant drawback for studies involving mitochondrial function.[7][8]

Saponins: This term encompasses a broad range of glycosides, which can be broadly categorized into steroidal and triterpenoid (B12794562) saponins.[9] Like digitonin, they interact with membrane cholesterol to form pores.[1] However, commercially available saponin preparations, often derived from the bark of the Quillaja tree, are typically mixtures of various saponin molecules.[10] This heterogeneity can lead to a less predictable and less selective permeabilization compared to the pure compound digitonin. Some studies have shown that saponins can permeabilize not only the plasma membrane but also intracellular membranes, even at concentrations intended for selective plasma membrane permeabilization.[11]

The following diagram illustrates the fundamental mechanism of membrane permeabilization by both agents through cholesterol interaction.

Mechanism of Membrane Permeabilization cluster_membrane Cell Membrane cluster_agents Permeabilizing Agents cluster_pore Pore Formation P1 Phospholipid P2 Phospholipid C1 Cholesterol Pore Membrane Pore C1->Pore P3 Phospholipid P4 Phospholipid C2 Cholesterol C2->Pore P5 Phospholipid This compound This compound This compound->C1 Complexation Saponin Saponin Saponin->C2 Complexation

Mechanism of cholesterol-dependent membrane permeabilization.

Performance Comparison: A Quantitative Overview

The choice between digitonin and saponin often hinges on the specific requirements of the experiment, particularly the need for selective permeabilization of the plasma membrane while preserving organelle integrity. The following table summarizes key performance parameters based on available experimental data.

ParameterThis compound (Digitonin)Saponin (Quillaja)Key Considerations
Selectivity for Plasma Membrane High at low concentrations (e.g., 10-20 µg/mL).[4][12]Lower; can permeabilize intracellular membranes.[11]Critical for studies of cytosolic proteins or introduction of substances into the cytoplasm without affecting organelles.
Mitochondrial Integrity Can be compromised at higher concentrations.[7][8]Some studies suggest it can be a better choice for preserving mitochondrial function in certain assays.[7][8]Essential for experiments measuring mitochondrial respiration or calcium retention.
Typical Working Concentration 10 - 50 µg/mL for selective permeabilization.[5]25 - 100 µg/mL.[13]Concentration must be optimized for each cell type and application.
Cytotoxicity (IC50) Varies by cell line (e.g., non-toxic at 2-5 µM in some cancer cell lines).[14][15]Varies widely depending on the specific saponin and cell line.[9][16]Important for experiments on live cells or when cell viability is a critical readout.

Experimental Protocols

Accurate and reproducible results depend on carefully optimized protocols. Below are detailed methodologies for cell permeabilization using digitonin and saponin, including methods for validation.

Protocol 1: Selective Plasma Membrane Permeabilization with Digitonin

This protocol is designed for applications such as immunofluorescence staining of cytosolic antigens or the introduction of small molecules into the cytoplasm.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Trypan Blue solution (0.4%)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in appropriate vessels.

  • Washing: Gently wash the cells twice with ice-cold PBS.

  • Fixation (Optional): For immunofluorescence, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Permeabilization:

    • Prepare a fresh working solution of digitonin in PBS. The optimal concentration should be determined empirically for each cell type but typically ranges from 10 to 50 µg/mL.

    • Incubate the cells with the digitonin solution for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking and Staining: Proceed with blocking and antibody incubation steps as required for your specific application.

  • Validation of Permeabilization:

    • To validate the permeabilization, treat a parallel sample of unfixed cells with the same digitonin concentration.

    • After incubation, add Trypan Blue solution and incubate for 3-5 minutes.

    • Observe the cells under a microscope. Successfully permeabilized cells will be stained blue, while intact cells will exclude the dye.[17][18] Aim for >95% permeabilization.[19]

Protocol 2: General Membrane Permeabilization with Saponin

This protocol is suitable for applications where permeabilization of both plasma and some intracellular membranes is acceptable or desired.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Saponin powder

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Culture and wash cells as described in Protocol 1.

  • Fixation (Optional): Fix cells as described in Protocol 1.

  • Permeabilization:

    • Prepare a fresh 0.1% (w/v) saponin solution in PBS.

    • Incubate the cells with the saponin solution for 10-15 minutes at room temperature.

  • Washing and Staining: Wash the cells three times with PBS containing 0.01% saponin to maintain the permeabilized state, then proceed with blocking and staining.

The following workflow illustrates the key steps in a typical cell permeabilization experiment.

Experimental Workflow for Cell Permeabilization Start Start: Cultured Cells Wash1 Wash with PBS Start->Wash1 Fixation Fixation (e.g., 4% PFA) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (Digitonin or Saponin) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Blocking Blocking (e.g., 1% BSA) Wash3->Blocking Staining Primary & Secondary Antibody Incubation Blocking->Staining Wash4 Wash with PBS Staining->Wash4 Analysis Analysis (e.g., Microscopy) Wash4->Analysis

A generalized workflow for immunofluorescence staining following cell permeabilization.

Conclusion

The choice between this compound and saponin for membrane permeabilization is not a one-size-fits-all decision. For experiments requiring the selective permeabilization of the plasma membrane with minimal impact on intracellular organelles, a carefully titrated low concentration of digitonin is generally the superior choice. However, researchers must be mindful of its potential to affect mitochondrial integrity at higher concentrations.

Saponin, being a mixture of compounds, offers a more aggressive and less selective permeabilization, which may be suitable for certain applications but carries a higher risk of disrupting intracellular structures. For studies involving mitochondrial function, some evidence suggests that specific purified saponins or even crude saponin preparations might be better tolerated than digitonin.[7][10]

Ultimately, the optimal permeabilization strategy requires empirical determination for each specific cell type and experimental context. We recommend performing preliminary experiments to titrate the concentration of the chosen agent and validate its effects on cell permeability and the integrity of relevant organelles.

References

Validating Mitochondrial Function: A Comparative Guide to Digitonin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of mitochondrial function is pivotal in understanding cellular metabolism, disease pathogenesis, and the efficacy of novel therapeutics. A key technique in this field is the selective permeabilization of the plasma membrane to allow the direct assessment of mitochondrial activity in situ. Digitonin (B1670571), a steroidal saponin (B1150181) derived from the foxglove plant, is a widely used agent for this purpose.[1][2] This guide provides a comprehensive comparison of digitonin treatment with other methods for validating mitochondrial function, supported by experimental data and detailed protocols.

The Principle of Selective Permeabilization with Digitonin

Digitonin selectively permeabilizes cell membranes based on their cholesterol content.[2] The plasma membrane of mammalian cells has a significantly higher concentration of cholesterol compared to the outer and, particularly, the inner mitochondrial membranes.[3] By carefully titrating the concentration of digitonin, it is possible to create pores in the plasma membrane, allowing for the introduction of substrates, inhibitors, and dyes to the cytosol while leaving the mitochondria largely intact and functional.[1][2][3] This enables the direct measurement of various mitochondrial parameters in a near-native intracellular environment.

Comparison of Permeabilization Methods

While digitonin is a popular choice, other methods are available for plasma membrane permeabilization. The selection of the appropriate agent is critical as it can influence the experimental outcome.

Permeabilization Agent Mechanism of Action Advantages Disadvantages Typical Concentration Range
Digitonin Forms complexes with membrane cholesterol, creating pores.[1]Selectively permeabilizes the plasma membrane, preserving mitochondrial integrity at optimal concentrations.[1][3]Requires careful optimization to avoid mitochondrial damage.[2][4][5] Batch-to-batch variability exists.[2] Can have adverse effects on mitochondria at high concentrations.[4][5]5 - 100 µg/mL (empirically determined for each cell type and digitonin batch)[3][4]
Saponin Interacts with cholesterol to form pores in the plasma membrane.[4]Effective for permeabilization with potentially less toxicity to mitochondria compared to digitonin in some applications.[4][5]Can interfere with certain fluorescent dyes.[4][5] Requires optimization.25 - 100 µg/mL[4]
Triton X-100 A non-ionic detergent that solubilizes membranes.Strong and effective permeabilization.Non-selective; disrupts both plasma and organellar membranes, leading to mitochondrial damage.[4] Not suitable for studying intact mitochondrial function.Typically used as a positive control for complete membrane disruption (e.g., 0.1%).[4]
Mechanical Permeabilization Physical disruption of the plasma membrane (e.g., shearing with a needle).[4]Avoids the use of detergents, which can have off-target effects.Can be less reproducible and may cause mechanical damage to organelles.Not applicable.

Key Assays for Validating Mitochondrial Function

Following permeabilization, a battery of assays can be employed to assess different aspects of mitochondrial health.

Mitochondrial Respiration (Oxygen Consumption)

High-resolution respirometry is a powerful technique to measure the rate of oxygen consumption by mitochondria.[6][7][8] This allows for the detailed analysis of the function of the electron transport chain (ETC) complexes.

Table 2: Representative Oxygen Consumption Rates (OCR) in Digitonin-Permeabilized Cells

Respiratory State Substrates & Inhibitors Description Expected Outcome in Healthy Mitochondria
State 2 (Resting) Complex I or II substrates (e.g., glutamate (B1630785)/malate or succinate)Substrate-dependent respiration in the absence of ADP.Low rate of oxygen consumption.
State 3 (Active) ADP + Complex I or II substratesADP-stimulated respiration, reflecting the capacity of oxidative phosphorylation (OXPHOS).Significant increase in oxygen consumption.[9]
State 4 (Resting) Oligomycin (B223565) (ATP synthase inhibitor)Respiration in the absence of ATP synthesis, primarily to compensate for the proton leak across the inner mitochondrial membrane.Decreased oxygen consumption compared to State 3.
Uncoupled Respiration FCCP (a protonophore)Maximum respiration of the ETC, independent of ATP synthesis.Maximal oxygen consumption rate.[9]
Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production.[10][11] It can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[12][13]

Table 3: Fluorescent Dyes for Measuring Mitochondrial Membrane Potential

Dye Principle Readout Advantages Disadvantages
Rhodamine 123 Cationic dye that accumulates in mitochondria based on ΔΨm.[14]Fluorescence intensity is proportional to ΔΨm.Well-characterized and widely used.Can be phototoxic and may inhibit Complex I at high concentrations.
TMRM/TMRE Cationic dyes that accumulate in the mitochondrial matrix.Fluorescence intensity reflects ΔΨm.Brighter and more photostable than Rhodamine 123.Can exhibit quenching at high concentrations.[11]
JC-1 Forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low ΔΨm.[13]The ratio of red to green fluorescence provides a ratiometric measure of ΔΨm.Ratiometric measurement is less sensitive to variations in mitochondrial mass and dye loading.Can be difficult to use and interpret.
Mitochondrial Outer Membrane Integrity

A critical validation step after digitonin treatment is to confirm the integrity of the outer mitochondrial membrane. This is often assessed by measuring the release of intermembrane space proteins like cytochrome c.[15][16]

Cytochrome c Release Assay: The addition of exogenous cytochrome c to permeabilized cells should not significantly increase the oxygen consumption rate in the presence of Complex II substrates and ADP.[8] An increase indicates that the outer mitochondrial membrane has been damaged, allowing the exogenous cytochrome c to access the inner membrane and restore electron transport.

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration

It is crucial to empirically determine the optimal digitonin concentration for each cell type and batch of digitonin.[2]

  • Harvest and wash cells, resuspending them in a suitable respiration buffer.

  • Add the cell suspension to the chambers of a high-resolution respirometer.

  • Sequentially titrate small amounts of a digitonin stock solution into the chamber while monitoring the oxygen consumption rate.

  • The optimal concentration is the lowest concentration that gives the maximal ADP-stimulated respiration rate without causing a subsequent decline, which would indicate mitochondrial damage.[17]

Protocol 2: High-Resolution Respirometry of Digitonin-Permeabilized Cells
  • Prepare a cell suspension at a concentration of 1-2 x 10^6 cells/mL in respiration buffer.

  • Add the cell suspension to the pre-calibrated chambers of a high-resolution respirometer.

  • Add the optimal concentration of digitonin to permeabilize the cells.

  • Add substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone (B1679576) to inhibit Complex I).

  • Measure State 2 respiration.

  • Add a saturating concentration of ADP to measure State 3 respiration.

  • (Optional) Add oligomycin to measure State 4 respiration.

  • (Optional) Add an uncoupler like FCCP to measure maximal ETC capacity.

  • (Optional) Add inhibitors like antimycin A (Complex III inhibitor) or sodium azide (B81097) (Complex IV inhibitor) to confirm that oxygen consumption is mitochondrial.[8]

Protocol 3: Measurement of Mitochondrial Membrane Potential using TMRM
  • Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Wash cells with a suitable buffer (e.g., HBSS).

  • Incubate cells with a low nanomolar concentration of TMRM (e.g., 25-50 nM) for 20-30 minutes at 37°C.

  • Wash cells to remove excess dye.

  • Add the imaging buffer containing the optimal concentration of digitonin and desired mitochondrial substrates.

  • Acquire fluorescence images using a fluorescence microscope with the appropriate filter set.

  • As a positive control for depolarization, add a mitochondrial uncoupler like FCCP or CCCP and observe the decrease in TMRM fluorescence.[11]

Visualizing the Workflow and Concepts

Digitonin_Permeabilization_Workflow cluster_cell_prep Cell Preparation cluster_permeabilization Permeabilization cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Harvest Harvest and Wash Cells Resuspend Resuspend in Buffer Harvest->Resuspend Add_Digitonin Add Optimized Digitonin Concentration Resuspend->Add_Digitonin Respirometry High-Resolution Respirometry (Oxygen Consumption) Add_Digitonin->Respirometry Membrane_Potential Mitochondrial Membrane Potential (Fluorescent Dyes) Add_Digitonin->Membrane_Potential OMM_Integrity Outer Membrane Integrity (Cytochrome c Release) Add_Digitonin->OMM_Integrity Analyze_Data Analyze and Interpret Results Respirometry->Analyze_Data Membrane_Potential->Analyze_Data OMM_Integrity->Analyze_Data

Figure 1. Experimental workflow for validating mitochondrial function after digitonin treatment.

Signaling_Pathway cluster_plasma_membrane Plasma Membrane (High Cholesterol) cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Low Cholesterol) Digitonin Digitonin Pore Pore Formation Digitonin->Pore interacts with cholesterol Substrates Substrates/ADP/Dyes Pore->Substrates allows entry Mito_OM Outer Membrane Substrates->Mito_OM access Mito_IM Inner Membrane

Figure 2. Mechanism of digitonin-mediated selective plasma membrane permeabilization.

Logical_Relationship Start Is Mitochondrial Function Assessment in situ Required? Permeabilize Permeabilize Plasma Membrane Start->Permeabilize Yes Digitonin Digitonin Permeabilize->Digitonin Saponin Saponin Permeabilize->Saponin Other Other Methods Permeabilize->Other Optimize Optimize Permeabilization Conditions Digitonin->Optimize Saponin->Optimize Other->Optimize Validate Validate Mitochondrial Integrity Optimize->Validate Optimized Assay Perform Functional Assays Validate->Assay Intact End Analyze Data Assay->End

Figure 3. Decision-making process for assessing mitochondrial function in permeabilized cells.

References

A Comparative Guide to Cell Permeabilization: Digitogenin vs. Digitonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular research, the ability to selectively permeabilize cell membranes is a cornerstone of numerous experimental techniques, from immunofluorescence to the study of intracellular protein trafficking. Among the chemical agents used for this purpose, saponins, particularly digitonin (B1670571), are well-regarded for their unique properties. This guide provides a detailed comparative analysis of digitonin and its aglycone, digitogenin, for cell permeabilization, supported by available experimental data and detailed protocols.

Introduction to Digitonin and this compound

Digitonin is a steroidal saponin, a type of glycoside, extracted from the foxglove plant Digitalis purpurea.[1] It is widely utilized as a mild, non-ionic detergent to permeabilize eukaryotic cell membranes.[2] Its utility stems from its specific interaction with cholesterol, a major component of the plasma membrane.[3]

This compound is the aglycone (the non-sugar component) of digitonin, obtained through the hydrolysis of the latter.[1] As the lipophilic steroid core of digitonin, its interaction with cell membranes is of interest, although it is less commonly used for permeabilization in research settings.

Mechanism of Action: The Role of Cholesterol

The primary mechanism by which digitonin permeabilizes cell membranes is through its high affinity for cholesterol.[3] The digitonin molecule, with its hydrophilic sugar chains and a hydrophobic steroid tail, interacts with cholesterol in the lipid bilayer.[3] This interaction leads to the formation of pores in the membrane.[2]

A key advantage of digitonin is its ability to selectively permeabilize the plasma membrane.[2] The plasma membrane has a significantly higher cholesterol content compared to the membranes of intracellular organelles such as mitochondria and the endoplasmic reticulum.[4] By carefully titrating the concentration of digitonin, it is possible to create pores in the plasma membrane large enough for the passage of antibodies and other macromolecules while leaving organellar membranes intact.[2][4]

While direct and extensive studies on the permeabilizing mechanism of this compound are scarce, its activity is also expected to be related to its steroidal structure and interaction with membrane lipids. However, the absence of the hydrophilic sugar moiety significantly impacts its properties.

Comparative Performance Analysis

The choice of a permeabilizing agent is critical and depends on the specific requirements of the experiment. Here, we compare digitonin and this compound based on available data.

Efficacy in Membrane Disruption

Experimental evidence suggests that digitonin is a more potent agent for membrane disruption than this compound. A study comparing the hemolytic activity (the rupturing of red blood cells) of digitonin and its analogs found the following order of activity:

Digitonin ≥ Desglucodigitonin >> Glucosyl-galactosyl-digitogenin > Galactosyl-digitogenin, this compound [5]

This indicates that the sugar moiety of digitonin plays a crucial role in its membrane-disrupting capabilities. The hydrophilic nature of the sugar chains likely facilitates the interaction of digitonin with the aqueous environment and the subsequent insertion into the cell membrane, a process that is less efficient for the more lipophilic this compound.

Selectivity

Digitonin is well-documented for its concentration-dependent selective permeabilization of the plasma membrane.[2] At lower concentrations, it effectively permeabilizes the cholesterol-rich plasma membrane without significantly affecting the integrity of cholesterol-poor mitochondrial and other intracellular membranes.[4] This selectivity is a major advantage for studies requiring access to the cytoplasm while maintaining organellar function.

There is a lack of direct evidence in the scientific literature to support the use of this compound for selective membrane permeabilization. Given its lower hemolytic activity, it is plausible that much higher concentrations would be required to achieve permeabilization, which may lead to non-specific membrane damage and a loss of selectivity.

Quantitative Data Summary

Table 1: Recommended Digitonin Concentrations for Plasma Membrane Permeabilization

Cell TypeDigitonin ConcentrationApplicationReference
Various Mammalian Cells0.01 - 0.02% (w/v)Selective permeabilization of plasma membrane[6]
Hepatocytes (0.9-1.7 million cells/ml)25 µg/mlPermeabilization for respiration studies[7]
Hepatocytes (2.0-3.0 million cells/ml)50 µg/mlPermeabilization for respiration studies[7]
Hepatocytes (4.0-5.6 million cells/ml)100 µg/mlPermeabilization for respiration studies[7]
PC12 Cells10 µg/mlPermeabilization for exocytosis studies[4]

Table 2: Properties of Digitonin

PropertyValue
Molecular Weight1229.31 g/mol
Critical Micelle Concentration (CMC)< 0.5 mM
Aggregation Number60

Experimental Protocols

General Protocol for Immunofluorescence Staining using Digitonin

This protocol provides a general guideline for the permeabilization of cells for intracellular antibody staining. Optimization for specific cell types and antibodies is recommended.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 1% Bovine Serum Albumin (BSA) in PBS (PBS/BSA)

  • 0.5% (w/v) Paraformaldehyde (PFA) in PBS

  • 10 µg/ml Digitonin in PBS (prepare fresh)

  • Directly conjugated primary antibody

Procedure:

  • Prepare a single-cell suspension at a concentration of 1 x 107 cells/ml in cold PBS/BSA.[1]

  • Aliquot 100 µl of the cell suspension into appropriate tubes.

  • Optional: If performing cell surface staining, add the appropriate antibodies and incubate at 4°C.

  • Wash the cells twice with cold PBS/BSA by centrifuging at 300-400 x g for 5 minutes at 4°C and discarding the supernatant.[1]

  • Resuspend the cell pellet in 50 µl of PBS/BSA and add 100 µl of 0.5% PFA. Incubate for 20 minutes at room temperature to fix the cells.[1]

  • Wash twice with 3 ml of PBS.

  • Resuspend the cell pellet in 100 µl of cold 10 µg/ml digitonin solution and add the directly conjugated intracellular antibody at the recommended dilution.[1]

  • Incubate for at least 30 minutes at 4°C, protected from light.[1]

  • Wash twice with 3 ml of PBS.

  • Resuspend the cells in 200 µl of PBS for analysis by flow cytometry. Analyze within 24 hours.[1]

Protocol for Optimizing Digitonin Concentration

The optimal concentration of digitonin can vary between cell types. It is crucial to perform a titration to determine the minimal concentration required for effective permeabilization.

Reagents:

  • Cell suspension in PBS

  • Stock solution of Digitonin (e.g., 1% in DMSO)

  • Permeabilization Buffer (e.g., PBS)

  • Trypan Blue solution

Procedure:

  • Prepare a series of digitonin dilutions in the permeabilization buffer (e.g., 0 µg/ml, 5 µg/ml, 10 µg/ml, 20 µg/ml, 50 µg/ml).

  • Aliquot equal numbers of cells into separate tubes.

  • Centrifuge the cells and resuspend each pellet in a different digitonin dilution.

  • Incubate for a fixed time (e.g., 10 minutes) at room temperature.

  • Add Trypan Blue to a small aliquot from each tube and immediately count the number of stained (permeabilized) and unstained (intact) cells using a hemocytometer.

  • Determine the lowest concentration of digitonin that results in the permeabilization of >95% of the cells.[6]

Visualization of Concepts

To aid in the understanding of the processes described, the following diagrams have been generated.

PermeabilizationMechanism cluster_membrane Plasma Membrane (High Cholesterol) cluster_organelle Organelle Membrane (Low Cholesterol) cholesterol Cholesterol result1 Pore Formation & Selective Permeabilization cholesterol->result1 result2 Inefficient Interaction & Low Permeabilization cholesterol->result2 phospholipid Phospholipid Bilayer cholesterol_low Cholesterol digitonin Digitonin digitonin->cholesterol High Affinity Interaction digitonin->cholesterol_low Low Affinity This compound This compound This compound->cholesterol Lower Affinity (Hypothesized)

Caption: Mechanism of selective permeabilization by digitonin.

ExperimentalWorkflow start Start: Cell Suspension fixation Cell Fixation (e.g., PFA) start->fixation wash1 Wash fixation->wash1 permeabilization Permeabilization with Digitonin Titration wash1->permeabilization wash2 Wash permeabilization->wash2 ab_staining Intracellular Antibody Staining wash2->ab_staining wash3 Wash ab_staining->wash3 analysis Analysis (e.g., Flow Cytometry) wash3->analysis end End analysis->end

Caption: Experimental workflow for intracellular staining.

Conclusion and Recommendations

The comparison between this compound and digitonin for cell permeabilization clearly favors digitonin for most research applications. The key takeaways are:

  • Efficacy: Digitonin is a significantly more potent permeabilizing agent than this compound, as evidenced by its higher hemolytic activity.[5] The sugar moiety of digitonin is critical for its efficacy.

  • Selectivity: Digitonin is the agent of choice for selective permeabilization of the plasma membrane due to its cholesterol-dependent mechanism of action. This property is well-established and widely exploited in cell biology.

  • Data Availability: There is a wealth of literature and established protocols for the use of digitonin in various applications. In contrast, data on this compound for cell permeabilization is virtually absent.

Recommendation: For researchers seeking to permeabilize the plasma membrane while preserving the integrity of intracellular organelles, digitonin is the recommended reagent. It is essential to empirically determine the optimal concentration for each cell type to ensure reproducible and reliable results. This compound is not a suitable or commonly used alternative for this purpose.

References

A Comparative Guide to the Cytotoxicity of Digitogenin and Other Non-ionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of digitogenin and other commonly used non-ionic detergents, including digitonin, Triton X-100, and Tween 20. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate detergent for their experimental needs, particularly in applications where cell viability is a critical factor.

Executive Summary

Detergents are indispensable tools in cell biology for solubilizing membranes and extracting proteins. However, their inherent cytotoxicity can interfere with cellular assays. This guide focuses on this compound, the aglycone of the saponin (B1150181) digitonin, and compares its expected cytotoxic profile with other non-ionic detergents. While direct comparative data for this compound is limited, this guide draws upon data from structurally similar sapogenins, like diosgenin (B1670711) and digitoxigenin (B1670572), to provide a substantive comparison.

This compound and Digitonin: These steroidal saponins (B1172615) interact with cholesterol in cell membranes, leading to pore formation and increased permeability. At lower concentrations, this effect can be harnessed for selective permeabilization, but at higher concentrations, it leads to cell lysis and apoptosis.

Triton X-100: A widely used non-ionic detergent that is effective for cell lysis and protein extraction. Its mechanism of cytotoxicity is primarily through the disruption of the lipid bilayer, leading to a loss of membrane integrity.

Tween 20: A milder non-ionic detergent often used as a washing agent in immunoassays and as a gentle solubilizing agent. While generally considered less cytotoxic than Triton X-100, it can induce apoptosis at higher concentrations.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for digitonin, its aglycone counterparts (diosgenin and digitoxigenin as proxies for this compound), Triton X-100, and Tween 20 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

DetergentCell LineAssayExposure Time (h)IC50Reference
Digitonin HeLaMTT72~2.34 µM[1]
U87MTTNot Specified> 5 µg/mL (~4 µM)[2]
HEK293Protease Release130 µM[3]
Diosgenin (this compound proxy) HepG2MTT48~20 µM[4]
HeLaMTTNot Specified16.3 µg/mL (~39 µM)[5]
Digitoxigenin (this compound proxy) Various Tumor CellsNot SpecifiedNot Specified6.4 - 76 nM[6]
Triton X-100 HeLaSECM0.5 - 1~0.19-0.20 mM[7]
HepG2LDH2.5>90% cytotoxicity at 0.01% (~15.5 µM)
Tween 20 A549MTT24~0.3 µL/mL[8]
HUVECMTT24~0.4 µL/mL[8]
HepG2MTT720.2 µL/mL[9]

Experimental Protocols

Detailed methodologies for standard cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the detergent and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of a solubilizing solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[7][10][11]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells. The assay measures the conversion of a tetrazolium salt into a colored formazan product by LDH.

Protocol:

  • Seed cells in a 96-well plate and treat with detergents as described for the MTT assay.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare a reaction mixture containing the LDH assay substrate, cofactor, and diaphorase according to the manufacturer's instructions.

  • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Maximum LDH release is determined by lysing untreated cells with a detergent like Triton X-100.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Seed and treat cells with the detergents as previously described.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Methodologies and Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Detergent Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Seeding (96-well plate) incubation_24h 2. Incubation (24 hours) cell_culture->incubation_24h treatment 4. Treat Cells incubation_24h->treatment detergent_prep 3. Prepare Detergent Dilutions detergent_prep->treatment incubation_exp 5. Incubate (e.g., 24, 48, 72h) treatment->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Assay incubation_exp->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation_exp->apoptosis_assay readout 6. Measure Signal (Absorbance/Fluorescence) mtt_assay->readout ldh_assay->readout apoptosis_assay->readout calculation 7. Calculate % Viability or % Cytotoxicity readout->calculation ic50 8. Determine IC50 calculation->ic50

Caption: General workflow for assessing the cytotoxicity of detergents.

Signaling Pathway of Saponin-Induced Apoptosis

saponin_apoptosis cluster_membrane Cell Membrane cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Saponin This compound / Digitonin Cholesterol Cholesterol Saponin->Cholesterol interacts with Pore Pore Formation & Membrane Permeabilization Cholesterol->Pore Bax Bax activation Pore->Bax Bcl2 Bcl-2 inhibition Pore->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Saponin-induced apoptosis via the intrinsic mitochondrial pathway.

Mechanism of Non-ionic Detergent-Induced Cytotoxicity

detergent_cytotoxicity cluster_membrane Cell Membrane cluster_consequences Cellular Consequences Detergent Non-ionic Detergent (e.g., Triton X-100) Membrane Lipid Bilayer Detergent->Membrane inserts into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Ion Loss of Ion Gradients Disruption->Ion Lysis Cell Lysis & Release of Intracellular Contents (e.g., LDH) Disruption->Lysis Apoptosis Induction of Apoptosis (at some concentrations) Disruption->Apoptosis

Caption: Cytotoxicity mechanism of non-ionic detergents like Triton X-100.

Conclusion

The choice of a non-ionic detergent for cell-based applications requires careful consideration of its cytotoxic potential. This compound and its parent glycoside, digitonin, exhibit cytotoxicity through a cholesterol-dependent mechanism that leads to membrane permeabilization and apoptosis. Triton X-100 is a more potent solubilizing agent but also demonstrates significant cytotoxicity by disrupting the cell membrane. Tween 20 is generally the mildest of the detergents discussed, but it can still induce apoptosis at higher concentrations.

Researchers should select a detergent based on the specific requirements of their experiment, balancing the need for efficient cell lysis or permeabilization with the maintenance of cell viability and function. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in this regard.

References

A Comparative Guide to Quantitative Cholesterol Depletion: Digitonin vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the targeted manipulation of membrane cholesterol is a critical tool for investigating cellular processes, from signal transduction to membrane trafficking. Digitonin (B1670571), a steroidal saponin, is a widely utilized agent for this purpose, primarily owing to its cholesterol-dependent mechanism of action. This guide provides a quantitative comparison of digitonin with other common cholesterol-depleting agents, supported by experimental protocols and pathway visualizations to aid in experimental design and interpretation.

Comparison of Cholesterol Depletion Agents

The efficacy and effects of cholesterol depletion agents vary significantly based on their mechanism of action. Digitonin functions by forming complexes with cholesterol within the membrane, leading to pore formation and increased permeability, which can result in the loss of cellular components.[1][2][3] In contrast, cyclodextrins actively extract cholesterol from the plasma membrane.[4][5][6] This fundamental difference dictates their suitability for various experimental applications.

FeatureDigitoninMethyl-β-cyclodextrin (MβCD)Filipin
Mechanism of Action Complexes with membrane cholesterol, forming pores and increasing permeability.[1][7] Primarily affects accessible cholesterol.Acts as a cholesterol sink, extracting cholesterol molecules from the plasma membrane.[4][5][6]Binds to cholesterol within the membrane, sequestering it and disrupting lipid raft organization.
Primary Effect Selective permeabilization of cholesterol-rich membranes (e.g., plasma membrane).[7][8]Reduction of total cellular cholesterol.[4]Sequestration of cholesterol, leading to membrane rigidification and aggregation.
Typical Working Concentration 10-50 µg/mL for selective permeabilization.[9][10]1-10 mM for acute cholesterol depletion.[5][11]1-5 µg/mL for cholesterol staining and sequestration.
Effect on Membrane Integrity Induces pore formation; can lead to cell lysis at higher concentrations.[1][7]Can cause significant membrane disruption and cytotoxicity at higher concentrations or with prolonged exposure.[5]Can cause membrane invaginations and alter membrane fluidity without causing lysis.
Reversibility Generally considered irreversible.Reversible by adding cholesterol-loaded MβCD.[5]Largely irreversible.
Quantifiable Impact IC50 for hemolysis: ~0.015 mM.[2] 1 mM reduces available cholesterol by ~50%.Can achieve ~40-65% reduction in total cellular cholesterol depending on concentration and cell type.[5]Primarily used for qualitative/semi-quantitative visualization of cholesterol distribution.

Experimental Protocols

Accurate quantification of cholesterol depletion is essential for reproducible results. Below are detailed protocols for cholesterol depletion using digitonin and MβCD, followed by a standardized method for cholesterol quantification.

Protocol 1: Selective Plasma Membrane Permeabilization with Digitonin

This protocol is optimized for the selective permeabilization of the plasma membrane, which is a primary application of digitonin. Optimization is critical as different cell types exhibit varying sensitivity.

Materials:

  • Cells of interest in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Permeabilization buffer (e.g., PBS or a buffer appropriate for the downstream application)

  • Trypan Blue solution (0.4%)

Procedure:

  • Cell Preparation: Harvest cultured cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Resuspend the cell pellet in cold PBS to a concentration of 1 x 107 cells/mL.

  • Digitonin Titration (Optimization): To determine the optimal concentration, prepare a series of digitonin dilutions in the desired permeabilization buffer (e.g., 0, 5, 10, 20, 50, 100 µg/mL).

  • Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes. Add 100 µL of each digitonin dilution to the respective tubes.

  • Incubation: Incubate the cells for 10-20 minutes on ice or at room temperature, with gentle agitation. The optimal time and temperature should be determined empirically.

  • Assessment of Permeabilization: Add an equal volume of Trypan Blue solution to an aliquot from each tube. Incubate for 3 minutes. Determine the percentage of stained (permeabilized) cells using a hemocytometer or an automated cell counter. The optimal concentration is typically the lowest concentration that permeabilizes >95% of the cells without causing visible cell lysis.[12]

  • Downstream Application: Once the optimal concentration is determined, wash the permeabilized cells with the appropriate buffer to remove the digitonin before proceeding with the intended experiment (e.g., immunofluorescence, introduction of substrates).

Protocol 2: Acute Cholesterol Depletion with Methyl-β-cyclodextrin (MβCD)

This protocol describes a standard method for acutely reducing total cellular cholesterol levels.

Materials:

  • Cells of interest

  • Serum-free culture medium

  • Methyl-β-cyclodextrin (MβCD)

  • PBS

Procedure:

  • Cell Culture: Plate cells to be approximately 80% confluent on the day of the experiment.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 1-3 hours at 37°C. This step reduces baseline cholesterol variability.

  • MβCD Treatment: Prepare a 10 mM MβCD solution in serum-free medium. Remove the medium from the cells and add the MβCD solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. Incubation time can be adjusted to modulate the extent of cholesterol depletion.

  • Washing: After incubation, remove the MβCD solution and wash the cells three times with PBS to remove residual MβCD.

  • Cell Lysis and Analysis: The cells are now ready for lysis and subsequent cholesterol quantification or other downstream assays.

Protocol 3: Cholesterol Quantification using Amplex® Red Assay

This fluorometric assay provides a highly sensitive method for quantifying total cholesterol in cell extracts. The assay detects both free cholesterol and cholesteryl esters after enzymatic hydrolysis.[13][14]

Materials:

  • Amplex® Red Cholesterol Assay Kit (contains Amplex® Red reagent, HRP, cholesterol oxidase, cholesterol esterase, and reaction buffer)

  • Treated and control cells

  • Lipid extraction solvent (e.g., Chloroform:Isopropanol:NP-40; 7:11:0.1)

  • Microplate reader capable of fluorescence excitation/emission at ~560/590 nm

Procedure:

  • Sample Preparation:

    • After cholesterol depletion treatment (using Protocol 1 or 2), wash cells with PBS.

    • Lyse the cells by adding the lipid extraction solvent and incubate for 10 minutes.

    • Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes to pellet cell debris.

    • Transfer the lipid-containing supernatant to a new tube.

  • Assay Reaction:

    • Prepare a working solution of Amplex® Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in the reaction buffer as per the manufacturer's instructions.[13][15]

    • Add 50 µL of your cell extract samples and cholesterol standards to the wells of a 96-well black microplate.

    • Initiate the reaction by adding 50 µL of the working solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation set to ~560 nm and emission detection at ~590 nm.

  • Quantification: Calculate the cholesterol concentration in your samples by comparing their fluorescence values to the standard curve generated from the cholesterol standards.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a cholesterol depletion experiment followed by quantitative analysis.

G cluster_prep Cell Preparation cluster_treat Cholesterol Depletion cluster_quant Quantification cell_culture 1. Cell Culture treatment 2. Treat with Agent (Digitonin or MβCD) cell_culture->treatment wash_cells 3. Wash Cells treatment->wash_cells lysis 4. Lipid Extraction wash_cells->lysis assay 5. Amplex Red Assay lysis->assay measure 6. Measure Fluorescence assay->measure analysis 7. Data Analysis measure->analysis

Workflow for cholesterol depletion and analysis.
Impact on GPCR Signaling: The Adenosine A2a Receptor

Membrane cholesterol content is crucial for the function of many G protein-coupled receptors (GPCRs). Cholesterol depletion has been shown to reduce the signaling output of the Adenosine A2a Receptor (A2aR). When the A2aR is activated by an agonist, it couples to the Gs protein, activating adenylyl cyclase to produce cyclic AMP (cAMP). Reduced membrane cholesterol impairs this coupling and subsequent cAMP production.

G cluster_membrane Plasma Membrane cluster_agents Depletion Agents A2aR A2a Receptor Gs Gs Protein A2aR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Digitonin Digitonin Cholesterol Membrane Cholesterol Digitonin->Cholesterol complexes MBCD MβCD MBCD->Cholesterol extracts Agonist Agonist Agonist->A2aR binds ATP ATP ATP->AC PKA Protein Kinase A Activation cAMP->PKA Cholesterol->A2aR maintains function

Cholesterol depletion impairs A2aR signaling.

References

Preserving Protein Localization: A Comparative Guide to Digitonin Permeabilization and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of protein localization is paramount to understanding cellular function and disease pathology. Cell permeabilization is a critical step in many analytical techniques, allowing antibodies and other probes to access intracellular targets. Digitonin (B1670571), a mild non-ionic detergent, is widely used for its ability to selectively permeabilize the plasma membrane while preserving the integrity of intracellular organelles. This guide provides an objective comparison of digitonin with two common alternatives, Triton X-100 and saponin (B1150181), supported by experimental data to aid in the selection of the most appropriate permeabilization strategy.

Digitonin's selectivity stems from its high affinity for cholesterol, which is more abundant in the plasma membrane than in the membranes of organelles like the endoplasmic reticulum, Golgi apparatus, and mitochondria.[1][2] This property allows for the release of cytosolic proteins while retaining those within intact organelles. However, the optimal concentration of digitonin is crucial and must be empirically determined for each cell type to achieve selective plasma membrane permeabilization without affecting organellar membranes.[3][4][5]

In contrast, Triton X-100 is a harsher, non-ionic detergent that solubilizes most cellular membranes, leading to the release of proteins from all compartments.[6][7] Saponin is another mild detergent that, like digitonin, interacts with membrane cholesterol but may exhibit different permeabilization efficiencies depending on the cell type and specific membrane composition.[8][9]

Quantitative Comparison of Permeabilization Methods

To validate the efficacy and selectivity of different permeabilization agents, several quantitative assays can be employed. These include measuring the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) to assess plasma membrane integrity, and monitoring the release of organelle-specific proteins to evaluate the permeabilization of intracellular membranes. Flow cytometry can also be used to quantify the fluorescence intensity of intracellular targets after staining with fluorescently labeled antibodies.

Parameter Digitonin Triton X-100 Saponin Supporting Data Insights
Plasma Membrane Permeabilization High (concentration-dependent)Very HighModerate to High (cell type-dependent)LDH release assays show that digitonin concentrations between 15-20 µg/mL effectively permeabilize the plasma membrane in MCF-7 cells.[3] Triton X-100 at 0.05% (v/v) leads to complete permeabilization.[10] Saponin's effectiveness can vary; for instance, HeLa cells have shown some resistance to saponin permeabilization.[11]
Organellar Membrane Permeabilization Low (at optimal concentrations)Very HighLow to Moderate (cell type-dependent)At optimal concentrations (e.g., 15-18 µg/mL for MCF-7), digitonin leaves lysosomal membranes intact, as measured by cathepsin activity.[3] In contrast, Triton X-100 permeabilizes both plasma and organellar membranes.[1] Saponin has been shown to permeabilize the plasma membrane and other intracellular membranes, but not the ER membrane in certain cell types.[2]
Preservation of Protein-Protein Interactions GoodPoorGoodDigitonin is a mild detergent that is often used in co-immunoprecipitation experiments where preserving protein complexes is crucial.[6] Triton X-100, being harsher, can disrupt these interactions.[6]
Suitability for Cytosolic Protein Release ExcellentGood (non-selective)GoodDigitonin is ideal for selectively releasing and studying cytosolic proteins while leaving organellar contents intact.[12] Triton X-100 releases proteins from all compartments, making it suitable for total cell lysis.[6]
Flow Cytometry (Intracellular Staining) GoodGoodGoodAll three agents are used for intracellular staining in flow cytometry. The choice depends on the target protein's location and the need to preserve cell surface markers. Saponin is often preferred when surface antigen integrity is critical.[13][14]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for validating protein localization after cell permeabilization. The process begins with cell culture, followed by treatment with a permeabilizing agent. Subsequent validation steps involve assessing the release of specific cellular components to confirm the desired level of permeabilization.

Protein Localization Validation Workflow cluster_prep Cell Preparation cluster_perm Permeabilization cluster_validation Validation of Permeabilization cell_culture Cell Culture harvest Harvest Cells cell_culture->harvest perm_agent Add Permeabilization Agent (Digitonin, Triton X-100, or Saponin) harvest->perm_agent incubation Incubate perm_agent->incubation supernatant Collect Supernatant (Cytosolic Fraction) incubation->supernatant cell_pellet Collect Cell Pellet (Organellar/Insoluble Fraction) incubation->cell_pellet supernatant_analysis Analyze Supernatant (e.g., LDH Assay, Western Blot) supernatant->supernatant_analysis pellet_analysis Analyze Pellet (e.g., Western Blot, Flow Cytometry) cell_pellet->pellet_analysis

Caption: Workflow for validating protein localization after permeabilization.

Signaling Pathway Perturbation by Permeabilization

The choice of permeabilization agent can impact the study of signaling pathways. For instance, investigating the translocation of a transcription factor from the cytoplasm to the nucleus upon stimulation requires a method that preserves the nuclear envelope.

Signaling Pathway Analysis cluster_stimulus Cellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_perm_choice Permeabilization Choice stimulus External Stimulus (e.g., Growth Factor) receptor Receptor stimulus->receptor Binds tf_inactive Inactive Transcription Factor receptor->tf_inactive Activates tf_active Active Transcription Factor tf_inactive->tf_active Translocates gene_expression Gene Expression tf_active->gene_expression Induces digitonin Digitonin digitonin->tf_active Preserves Nuclear Localization triton Triton X-100 triton->tf_active May Disrupt Nuclear Envelope

Caption: Impact of permeabilization on studying transcription factor translocation.

Detailed Experimental Protocols

I. Optimization of Digitonin Concentration for Selective Plasma Membrane Permeabilization

This protocol is essential to determine the optimal digitonin concentration for a specific cell type.

1. Cell Preparation:

  • Plate cells in a multi-well plate and grow to the desired confluency.

  • Wash cells twice with phosphate-buffered saline (PBS).

2. Digitonin Titration:

  • Prepare a series of digitonin solutions in a suitable buffer (e.g., PBS or a buffer compatible with downstream assays) with concentrations ranging from 0 to 100 µg/mL.

  • Add the digitonin solutions to the cells and incubate for a fixed time (e.g., 10-30 minutes) at room temperature.

3. Assessment of Permeabilization:

  • Plasma Membrane: Collect the supernatant and measure the activity of a cytosolic enzyme such as lactate dehydrogenase (LDH) using a commercially available kit.

  • Organellar Membranes: Lyse the remaining cells with a strong detergent (e.g., 1% Triton X-100) to release the total cellular content. Measure the activity of an organellar enzyme (e.g., a lysosomal enzyme like cathepsin) in both the initial supernatant and the total cell lysate.

4. Data Analysis:

  • Plot the percentage of LDH release and the percentage of organellar enzyme release against the digitonin concentration.

  • The optimal digitonin concentration is the one that results in maximal LDH release with minimal release of the organellar enzyme.[3]

II. Immunofluorescence Staining using Digitonin, Triton X-100, or Saponin

1. Cell Fixation:

  • Grow cells on coverslips.

  • Wash with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash three times with PBS.

2. Permeabilization (Choose one):

  • Digitonin: Incubate with the pre-determined optimal concentration of digitonin in PBS for 5-10 minutes.

  • Triton X-100: Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[13]

  • Saponin: Incubate with 0.1% saponin in PBS for 10-15 minutes. Note that saponin-based permeabilization is reversible, so saponin should be included in subsequent antibody incubation and wash steps.[13]

3. Blocking and Staining:

  • Wash three times with PBS.

  • Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 30-60 minutes.

  • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

III. Subcellular Fractionation using Digitonin followed by Triton X-100

This protocol allows for the separation of cytosolic proteins from membrane-bound and organellar proteins.

1. Cell Lysis with Digitonin:

  • Harvest cells and wash with cold PBS.

  • Resuspend the cell pellet in a buffer containing the optimal concentration of digitonin.

  • Incubate on ice for 10-15 minutes with gentle agitation.

  • Centrifuge to pellet the permeabilized cells (containing intact organelles).

  • Collect the supernatant, which represents the cytosolic fraction.

2. Lysis of Organelles with Triton X-100:

  • Wash the cell pellet from the previous step with PBS.

  • Resuspend the pellet in a lysis buffer containing 1% Triton X-100 to solubilize organellar and other membranes.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge to pellet the insoluble debris.

  • Collect the supernatant, which contains the membrane and organellar proteins.

3. Analysis:

  • Analyze the protein content of the cytosolic and membrane/organellar fractions by Western blotting using antibodies against proteins known to reside in specific subcellular compartments to validate the fractionation efficiency.[15]

References

The Scientist's Guide to Protein Extraction: A Comparative Analysis of Digitogenin and NP-40

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent for protein extraction is a critical step that can significantly influence experimental outcomes. The ideal detergent must effectively lyse cell membranes to release target proteins while preserving their structural integrity and biological activity. This guide provides an objective comparison of two commonly used non-ionic detergents, digitogenin and NP-40, supported by experimental data to inform your selection process.

This document will delve into the distinct mechanisms of action of this compound and NP-40, their optimal applications, and a quantitative comparison of their performance in protein extraction. Detailed experimental protocols are also provided to facilitate the practical application of these methods in your laboratory.

At a Glance: this compound vs. NP-40

FeatureThis compoundNP-40 (Nonidet P-40)
Mechanism of Action Forms pores in cholesterol-rich membranes by complexing with membrane cholesterol.[1][2]Solubilizes membranes by disrupting lipid-lipid and protein-lipid interactions.[3]
Selectivity Highly selective for the plasma membrane due to its high cholesterol content.[1][2]Less selective; primarily targets the plasma membrane but can also disrupt organellar membranes at higher concentrations.[3]
Lytic Strength Mild.[3]Moderate.
Preservation of Protein Interactions Generally superior for preserving protein-protein and protein-lipid interactions.[4]Can disrupt weaker protein-protein interactions.[5]
Primary Applications Selective permeabilization of the plasma membrane for studying cytosolic proteins, subcellular fractionation, and co-immunoprecipitation of sensitive protein complexes.[3][4]Extraction of cytoplasmic and membrane-bound proteins, immunoprecipitation, and Western blotting.[3]
Nuclear Membrane Integrity Generally leaves the nuclear membrane intact at optimized concentrations.[3]Generally does not solubilize the nuclear membrane, but may affect its integrity at high concentrations.[6]

Data Presentation: Efficacy of Sequential Extraction

A key application where the distinct properties of this compound and NP-40 are leveraged is in sequential protein extraction. This method first uses this compound to selectively permeabilize the plasma membrane and release cytosolic proteins. Subsequently, NP-40 is used to solubilize organellar membranes and extract membrane-bound proteins.

The following table summarizes representative data from a study by C. Sutton et al. (2009) on the optimization of digitonin (B1670571) concentration for the sequential extraction of proteins from HEK293 cells. The data is inferred from Coomassie blue staining and Western blot analysis of key cellular markers.[2]

Digitonin Concentration (µg/mL)Cytosolic Protein Extraction (GAPDH)Endoplasmic Reticulum Contamination (BiP) in Cytosolic FractionSubsequent Membrane Protein Extraction with NP-40 (Calnexin & TRAM)
0--+++
5+-+++
25++++/-+++
50+++++++
100+++++++
200+++++++

Key:

  • - No significant extraction/contamination

  • +/- Negligible extraction/contamination

  • + Low extraction/contamination

  • ++ Moderate extraction/contamination

  • +++ High extraction/contamination

Data Interpretation: The study found that a digitonin concentration of 25 µg/mL was optimal for the near-complete extraction of the cytosolic protein GAPDH with minimal contamination from the endoplasmic reticulum marker BiP.[2] Following this initial extraction, membrane-bound proteins like Calnexin and TRAM could be effectively solubilized using NP-40.[2] This demonstrates the power of using these detergents in a stepwise manner to achieve subcellular fractionation.

Mandatory Visualization

Mechanism of Action: Detergent-Membrane Interaction

cluster_this compound This compound cluster_np40 NP-40 This compound This compound Cholesterol Cholesterol This compound->Cholesterol Binds to Pore Pore Formation This compound->Pore Complexation leads to PlasmaMembrane Plasma Membrane (High Cholesterol) Cholesterol->PlasmaMembrane Component of PlasmaMembrane->Pore Complexation leads to CytosolicRelease Release of Cytosolic Proteins Pore->CytosolicRelease NP40 NP-40 LipidBilayer Lipid Bilayer NP40->LipidBilayer Disrupts lipid-lipid interactions MembraneProteins Membrane Proteins NP40->MembraneProteins Disrupts protein-lipid interactions Solubilization Membrane Solubilization LipidBilayer->Solubilization MembraneProteins->Solubilization ProteinRelease Release of Cytoplasmic & Membrane Proteins Solubilization->ProteinRelease

Caption: Mechanisms of this compound and NP-40 action on the cell membrane.

Experimental Workflow: Sequential Protein Extraction

start Start: Cultured Cells wash Wash cells with PBS start->wash digitonin_lysis Lyse with Digitonin Buffer wash->digitonin_lysis centrifuge1 Centrifuge digitonin_lysis->centrifuge1 supernatant1 Collect Supernatant: Cytosolic Fraction centrifuge1->supernatant1 pellet1 Cell Pellet (Organelles Intact) centrifuge1->pellet1 np40_lysis Resuspend pellet in NP-40 Lysis Buffer pellet1->np40_lysis centrifuge2 Centrifuge np40_lysis->centrifuge2 supernatant2 Collect Supernatant: Membrane/Organellar Fraction centrifuge2->supernatant2 pellet2 Insoluble Pellet (e.g., Nuclei) centrifuge2->pellet2

Caption: Workflow for sequential protein extraction using this compound and NP-40.

Experimental Protocols

Protocol 1: Selective Extraction of Cytosolic Proteins with this compound

This protocol is designed to selectively permeabilize the plasma membrane and release the cytosolic protein fraction, leaving organellar membranes largely intact.

Materials:

  • This compound Extraction Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 25 µg/mL this compound, and protease inhibitors.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Culture cells to the desired confluency in a culture dish.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add the appropriate volume of ice-cold this compound Extraction Buffer (e.g., 400 µL for a well in a 12-well plate).[2]

  • Incubate the dish on a rocking platform for 10-15 minutes at 4°C.[2]

  • Gently scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 2000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic protein fraction.

  • The remaining cell pellet can be used for subsequent extraction of membrane-bound proteins using NP-40 (see Protocol 2).

Protocol 2: Extraction of Cytoplasmic and Membrane-Bound Proteins with NP-40

This protocol is suitable for preparing a whole-cell lysate containing both cytoplasmic and membrane-bound proteins, while generally leaving the nuclear membrane intact.

Materials:

  • NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, and protease inhibitors.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Culture cells to the desired confluency in a culture dish.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add ice-cold NP-40 Lysis Buffer (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant, which contains the cytoplasmic and membrane-bound proteins, to a new tube.

Conclusion

The choice between this compound and NP-40 for protein extraction is highly dependent on the specific research goals. This compound's mild and selective nature makes it the superior choice for applications requiring the preservation of delicate protein complexes and for the targeted isolation of cytosolic proteins.[3][4] Its utility in sequential extractions, in tandem with a stronger detergent like NP-40, provides a powerful tool for subcellular fractionation.[2]

NP-40, with its moderate lytic strength, is a robust and versatile detergent for general protein extraction, yielding both cytoplasmic and membrane-bound proteins.[3] While it may disrupt some protein-protein interactions, it is a reliable choice for a wide range of applications, including Western blotting and immunoprecipitation.

Ultimately, the optimal detergent and protocol should be empirically determined for each specific protein of interest and cell type to ensure the highest yield and purity for downstream analyses.

References

Unraveling the Specificity of Digitogenin: A Comparative Guide to its Cross-Reactivity with Non-Cholesterol Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Digitogenin, the aglycone of the saponin (B1150181) digitonin (B1670571), is a cornerstone tool in cell biology and biochemistry, renowned for its ability to selectively interact with and precipitate cholesterol. This property has been instrumental in the isolation of cellular organelles and the study of membrane dynamics. However, the increasing focus on the roles of non-cholesterol sterols in various biological processes necessitates a deeper understanding of this compound's binding specificity. This guide provides a comprehensive comparison of this compound's cross-reactivity with prominent non-cholesterol sterols, supported by experimental data and detailed methodologies, to aid researchers in the precise application of this crucial molecule.

Quantitative Comparison of Sterol Precipitation by this compound

The interaction between this compound and 3β-hydroxysterols results in the formation of an insoluble complex, a reaction that has been historically used for the quantitative analysis of these sterols. The efficiency of this precipitation serves as a direct measure of the binding affinity and cross-reactivity of this compound with different sterol molecules.

A seminal study quantified the precipitation of various 3β-hydroxysterols by digitonin, providing valuable comparative data. The results, summarized in the table below, indicate a high degree of specificity for cholesterol, with plant sterols such as β-sitosterol, campesterol, and stigmasterol (B192456) also showing significant, albeit slightly lower, precipitation efficiencies.

SterolTypePercent Recovery (Mean ± S.D.)Reference
CholesterolZoosterol100.1 ± 1.5%[1]
β-SitosterolPhytosterol98.6 ± 1.8%[1]
CampesterolPhytosterol99.1 ± 1.9%[1]
StigmasterolPhytosterol98.9 ± 1.7%[1]
CholestanolZoosterol100.8 ± 1.3%[1]
StigmastanolPhytosterol99.1 ± 1.9%[1]
CoprostanolFecal Sterol93.6 ± 1.6%[1]
Δ7-cholestenolCholesterol Precursor98.5 ± 1.8%[1]
7-dehydrocholesterolCholesterol Precursor91.9 ± 1.8%[1]

Table 1: Quantitative precipitation of various 3β-hydroxysterols with digitonin. The data represents the efficiency of sterol recovery from a solution after precipitation with digitonin, indicating the strength of the interaction.[1]

While comprehensive quantitative data for the interaction with ergosterol, the primary sterol in fungi, is less readily available in direct comparative studies, the established use of digitonin in permeabilizing yeast cells suggests a significant interaction. It is important to note that some studies have indicated that a variable fraction of methyl sterols can co-precipitate with C-27 sterols like cholesterol, which could be a consideration in studies of cholesterol biosynthesis.[2]

Experimental Protocols for Assessing this compound-Sterol Interactions

The following are detailed methodologies for key experiments used to evaluate the cross-reactivity of this compound with various sterols.

Gravimetric Analysis of Sterol Precipitation

This classical method provides a direct quantitative measure of the interaction between this compound and sterols.

Protocol:

  • Sterol Solution Preparation: Prepare standard solutions of cholesterol and the non-cholesterol sterols (e.g., β-sitosterol, campesterol, stigmasterol, ergosterol) in a suitable organic solvent such as ethanol (B145695) or acetone.

  • Digitonin Solution Preparation: Prepare a saturated solution of digitonin in 95% ethanol.

  • Precipitation:

    • To a known volume and concentration of each sterol solution, add an excess of the digitonin solution.

    • Allow the mixture to stand for a sufficient time (e.g., 4 hours or overnight) to ensure complete precipitation of the sterol-digitonide complex.

  • Isolation of the Precipitate:

    • Collect the precipitate by filtration through a pre-weighed filter paper (e.g., Whatman No. 42).

    • Wash the precipitate with diethyl ether to remove any soluble impurities.

  • Drying and Weighing:

    • Dry the filter paper with the precipitate in a desiccator to a constant weight.

    • The weight of the precipitate corresponds to the amount of sterol-digitonide complex formed.

  • Calculation: The amount of precipitated sterol can be calculated from the weight of the digitonide complex using the known molecular weights of the sterol and digitonin. The percent recovery is then determined by comparing the precipitated amount to the initial amount of sterol.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sterol_Sol Sterol Solutions (Cholesterol, Non-Cholesterol) Precipitation Precipitation of Sterol-Digitonide Complex Sterol_Sol->Precipitation Digitonin_Sol Digitonin Solution Digitonin_Sol->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying to Constant Weight Filtration->Drying Weighing Gravimetric Analysis Drying->Weighing Calculation Calculate % Recovery Weighing->Calculation

Gravimetric Analysis Workflow
Langmuir Monolayer Interaction Analysis

This technique investigates the interaction of this compound with sterol monolayers at an air-water interface, providing insights into changes in membrane properties.[3]

Protocol:

  • Monolayer Formation:

    • A Langmuir trough is filled with a subphase (e.g., pure water or buffer).

    • A solution of the sterol of interest (cholesterol, sitosterol, etc.) in a volatile solvent (e.g., chloroform) is spread dropwise onto the subphase surface. The solvent evaporates, leaving a monolayer of sterol molecules.

  • This compound Injection: A solution of this compound is injected into the subphase beneath the sterol monolayer.

  • Measurement of Surface Pressure-Area Isotherms:

    • The monolayer is compressed by moving barriers, and the surface pressure is measured as a function of the area per molecule.

    • Changes in the isotherm upon injection of this compound indicate an interaction. An increase in surface pressure at a given area suggests insertion of this compound into the monolayer.

  • Data Analysis: By comparing the changes in surface pressure-area isotherms for different sterols, the relative strength and nature of the interaction with this compound can be determined.

cluster_setup Setup cluster_exp Experiment cluster_data Data Analysis Trough Langmuir Trough with Subphase Sterol_Mono Formation of Sterol Monolayer Trough->Sterol_Mono Digitogenin_Inj Injection of this compound into Subphase Sterol_Mono->Digitogenin_Inj Compression Monolayer Compression & Surface Pressure Measurement Digitogenin_Inj->Compression Isotherm Surface Pressure-Area Isotherm Analysis Compression->Isotherm Comparison Comparative Analysis of Sterol Interactions Isotherm->Comparison

Langmuir Monolayer Experiment
Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring

QCM-D is a highly sensitive technique that can monitor the binding of this compound to sterol-containing lipid bilayers in real-time.[4][5]

Protocol:

  • Sensor Preparation: A sensor crystal (e.g., gold-coated quartz) is coated with a lipid bilayer containing a specific sterol (e.g., cholesterol, β-sitosterol).

  • Baseline Measurement: The sensor is placed in a flow cell, and a buffer solution is passed over it to establish a stable baseline for frequency and dissipation.

  • This compound Injection: A solution of this compound is introduced into the flow cell.

  • Real-time Monitoring:

    • The binding of this compound to the sterol-containing bilayer is monitored in real-time by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of the sensor crystal.

    • A decrease in frequency indicates mass adsorption (binding of this compound).

    • An increase in dissipation indicates a change in the viscoelastic properties of the lipid layer, suggesting structural rearrangements upon binding.

  • Comparative Analysis: By performing the experiment with lipid bilayers containing different sterols, the kinetics and extent of this compound binding can be quantitatively compared.

Conclusion

The available data strongly indicates that this compound exhibits a high degree of specificity for cholesterol. However, significant cross-reactivity with major plant sterols, including β-sitosterol, campesterol, and stigmasterol, is evident from precipitation assays. This suggests that while this compound is an excellent tool for cholesterol-related studies, its potential interaction with other 3β-hydroxysterols should be a critical consideration in experimental design, particularly in systems where these non-cholesterol sterols are present in significant amounts. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the nuances of this compound-sterol interactions, leading to more precise and reliable scientific outcomes.

References

Validating Antibody Access to Intracellular Epitopes: A Comparative Guide to Digitonin Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of intracellular antigens is paramount for understanding cellular signaling, disease mechanisms, and therapeutic efficacy. Gaining antibody access to these internal targets necessitates permeabilizing the cell membrane, a critical step that must be both effective and minimally disruptive to cellular integrity. This guide provides an objective comparison of digitonin (B1670571) with other common permeabilization agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Mechanism of Action: The Specificity of Digitonin

Digitonin is a steroidal glycoside non-ionic detergent derived from the foxglove plant, Digitalis purpurea.[1] Its utility in cell permeabilization stems from its specific interaction with cholesterol, a major component of the plasma membrane in mammalian cells.[2][3] At carefully controlled concentrations, digitonin molecules intercalate into the lipid bilayer and form complexes with cholesterol, creating pores in the plasma membrane.[1][2] This selective action is a key advantage, as intracellular organelle membranes, such as those of the mitochondria and endoplasmic reticulum, contain significantly lower levels of cholesterol.[4] Consequently, digitonin can be titrated to selectively permeabilize the plasma membrane while leaving intracellular compartments largely intact.[1][4] This specificity is crucial for preserving the localization and integrity of the target antigen.[1]

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Digitonin Digitonin Membrane Phospholipid Cholesterol Phospholipid Digitonin->Membrane:f1 Binds to Cholesterol Pore Pore Formation Membrane:f1->Pore Complex Formation Antibody_in Antibody Access Pore->Antibody_in Allows Entry

Caption: Mechanism of Digitonin Permeabilization.

Comparative Analysis of Permeabilization Agents

The choice of permeabilization agent can significantly impact the outcome of an intracellular staining experiment. While digitonin offers high selectivity, other detergents like saponin (B1150181) and Triton X-100 are also widely used. The following table summarizes their key characteristics and performance.

FeatureDigitoninSaponinTriton X-100 / NP-40Methanol / Acetone
Mechanism Forms pores by complexing with plasma membrane cholesterol.[3]Interacts with cholesterol to form pores.[5]Non-selective solubilization of lipid membranes.Dehydrates and precipitates proteins, creating gaps in the membrane.[6]
Selectivity High; primarily permeabilizes the cholesterol-rich plasma membrane.[1][4]Moderate; can permeabilize intracellular membranes at higher concentrations.[7]Low; permeabilizes all cellular membranes, including nuclear and mitochondrial.[8]Low; affects all membranes.[6]
Reversibility Partially reversible at low concentrations.[1]Reversible; must be present in washing and staining buffers.[8]Irreversible.Irreversible.
Effect on Organelles Minimal impact on mitochondria and ER at optimal concentrations.Can affect mitochondrial membranes at higher concentrations.[5]Solubilizes organelle membranes.Can disrupt organelle structure.[8]
Antigen Preservation Generally good, preserves native conformation.Good, but may not be suitable for all epitopes.Can denature some antigens.Can denature protein-based fluorophores (PE, APC) and some epitopes.[9]
Typical Use Case Accessing cytoplasmic antigens while preserving organelle integrity.Staining of cytoplasmic or some membrane-associated antigens.Accessing nuclear and mitochondrial antigens.Staining for phospho-epitopes and nuclear antigens.

Experimental Protocols

Accurate and reproducible results depend on a well-defined protocol. The following are detailed methodologies for intracellular staining using digitonin and a comparison with a saponin-based method.

This protocol is adapted for flow cytometry applications and involves fixation prior to permeabilization.[10][11]

Reagents:

  • Phosphate Buffered Saline (PBS)

  • PBS with 1% Bovine Serum Albumin (PBS/BSA)

  • 0.5% (w/v) Paraformaldehyde (PFA) in PBS

  • 0.05% (v/v) Tween 20 in PBS

  • 10 µg/ml Digitonin in PBS (prepare fresh)

  • Fluorochrome-conjugated antibody

Procedure:

  • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/ml in cold PBS/BSA.

  • Aliquot 100 µl of the cell suspension into flow cytometry tubes.

  • (Optional) If staining for surface antigens, perform this step now according to the antibody manufacturer's protocol, then wash cells twice with cold PBS/BSA.

  • Resuspend the cell pellet in 50 µl of PBS/BSA and add 100 µl of 0.5% PFA.

  • Incubate for 20 minutes at room temperature.

  • Wash the cells twice with 3 ml of 0.05% Tween 20, pelleting the cells at 300-400 x g for 5 minutes at 4°C after each wash.

  • Decant the supernatant and resuspend the cell pellet in 100 µl of cold 10 µg/ml digitonin containing the appropriately diluted conjugated antibody.

  • Incubate for at least 30 minutes at 4°C, protected from light.

  • Wash twice with 3 ml of 0.05% Tween 20 as in step 6.

  • Resuspend the final cell pellet in 200 µl of PBS for analysis by flow cytometry. It is recommended to analyze cells within 24 hours.[10]

Note: The optimal concentration of digitonin can be cell-type dependent and may require titration.[12][13] Insufficient permeabilization will prevent antibody entry, while excessive concentrations can lead to cell lysis.[12]

A Prepare Cell Suspension (1x10^7 cells/ml) B (Optional) Surface Stain A->B C Fix with 0.5% PFA (20 min, RT) B->C D Wash x2 with Tween 20 C->D E Permeabilize & Stain (Digitonin + Antibody) (30 min, 4°C) D->E F Wash x2 with Tween 20 E->F G Resuspend in PBS F->G H Acquire Data (Flow Cytometry) G->H

Caption: Digitonin Intracellular Staining Workflow.

Saponin is another commonly used detergent for intracellular staining.[14] Unlike digitonin, saponin's permeabilizing effect is reversible, so it must be included in all subsequent wash and antibody incubation buffers.[8]

Reagents:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Saponin in PBS with 10% Fetal Bovine Serum (FBS)

  • Fluorochrome-conjugated antibody

Procedure:

  • Perform surface staining on live cells as required, then wash.

  • Fix cells in 4% PFA for 15 minutes at room temperature.

  • Wash cells twice in PBS.

  • Permeabilize cells by resuspending in 0.1% saponin buffer for 15 minutes at room temperature.

  • Add the intracellular antibody (diluted in saponin buffer) and incubate for 30 minutes at room temperature.

  • Wash cells three times with saponin buffer.

  • Resuspend in PBS for flow cytometry analysis.

Logical Comparison of Permeabilization Strategies

The selection of a permeabilization agent should be guided by the specific requirements of the experiment, particularly the subcellular location of the target antigen.

Start Select Intracellular Target Cytoplasmic Cytoplasmic Antigen? Start->Cytoplasmic Nuclear Nuclear / Mitochondrial Antigen? Cytoplasmic->Nuclear No Organelle_Integrity Preserve Organelle Integrity? Cytoplasmic->Organelle_Integrity Yes Use_Saponin Use Saponin Nuclear->Use_Saponin No Use_Triton Use Triton X-100 or Methanol Nuclear->Use_Triton Yes Use_Digitonin Use Digitonin Organelle_Integrity->Use_Digitonin Yes Organelle_Integrity->Use_Saponin No

Caption: Decision tree for selecting a permeabilization agent.

Conclusion

Digitonin is a highly specific and effective permeabilizing agent for accessing cytoplasmic epitopes while preserving the integrity of intracellular organelles.[1][15] Its primary advantage lies in its cholesterol-dependent mechanism of action, which allows for the selective permeabilization of the plasma membrane.[4] While alternatives like saponin and Triton X-100 have their applications, particularly for nuclear antigens, digitonin remains a superior choice when maintaining cellular architecture is critical. As with any protocol, optimization of the digitonin concentration for the specific cell type is crucial for achieving reliable and reproducible results.[12] This guide provides the foundational knowledge and protocols to successfully incorporate digitonin into your intracellular staining workflows.

References

Confirming Plasma Membrane Integrity Post-Digitonin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing digitonin (B1670571) to selectively permeabilize the plasma membrane, confirming that the integrity of intracellular organelle membranes remains intact is a critical step. Digitonin, a nonionic detergent, selectively complexes with cholesterol, which is more abundant in the plasma membrane than in internal membranes like the mitochondria or endoplasmic reticulum.[1][2] However, achieving this selective permeabilization requires careful optimization of the digitonin concentration, as excessive amounts can lead to complete cell lysis.[3][4]

This guide provides a comparative overview of common methods to assess plasma membrane integrity following digitonin treatment, complete with experimental protocols and data to aid in selecting the most appropriate assay for your research needs.

Comparison of Common Assays

The choice of assay depends on several factors, including the cell type, experimental throughput, and the specific question being addressed. The most common methods fall into two categories: dye exclusion assays and protein release assays.

Assay TypePrincipleAdvantagesDisadvantages
Trypan Blue Exclusion A vital stain that is actively excluded by live cells with intact membranes.[5][6][7] Dead or permeabilized cells lose this ability and are stained blue.[5][6][7]Simple, rapid, and inexpensive.[5] Requires only a light microscope and hemocytometer.Subjective counting can lead to variability.[8] Staining can be affected by serum proteins.[5][9] May overestimate viability as it only indicates membrane rupture, not metabolic death.[5][10]
Propidium Iodide (PI) Staining A fluorescent intercalating agent that cannot cross the membrane of live cells.[11][12] It enters cells with compromised membranes, binds to DNA, and fluoresces red.[11][12][13]More sensitive and quantitative than Trypan Blue, especially when analyzed by flow cytometry or fluorescence microscopy.[8][10][14]Requires a fluorescence microscope or flow cytometer. PI also binds to RNA, so RNase treatment may be necessary for precise DNA content analysis.[12]
Lactate Dehydrogenase (LDH) Release Assay Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[15][16]Highly sensitive, quantitative, and suitable for high-throughput screening in a 96-well plate format.[15][17]Indirect measurement of cell death. The assay measures accumulated LDH release over time. The half-life of released LDH is about 9 hours.[16]

Experimental Workflows and Mechanisms

Visualizing the experimental process and the underlying principles of each assay can aid in understanding and implementation.

G cluster_prep Cell Preparation cluster_assays Integrity Assessment cluster_analysis Data Analysis start Start with Cultured Cells treat Treat Cells with Varying Digitonin Concentrations start->treat wash Wash Cells to Remove Digitonin treat->wash dye_assay Dye Exclusion Assay (e.g., Trypan Blue, PI) wash->dye_assay protein_assay Protein Release Assay (e.g., LDH) wash->protein_assay microscopy Microscopy or Flow Cytometry dye_assay->microscopy spectro Spectrophotometry (Absorbance/Luminescence) protein_assay->spectro quantify Quantify Permeabilized Cells or Released Protein microscopy->quantify spectro->quantify optimal Determine Optimal Digitonin Concentration quantify->optimal

Caption: General experimental workflow for optimizing digitonin permeabilization.

The core principle of dye exclusion assays relies on the selective permeability of the plasma membrane.

G cluster_intact Intact Plasma Membrane cluster_permeabilized Permeabilized Plasma Membrane intact_cell Live Cell dye_out Exclusion Dye intact_cell->dye_out Dye is Excluded permeabilized_cell Permeabilized Cell dye_in Exclusion Dye dye_in->permeabilized_cell Dye Enters & Stains

Caption: Mechanism of dye exclusion in cells with intact vs. permeabilized membranes.

Detailed Experimental Protocols

Trypan Blue Exclusion Assay

This method is a straightforward way to differentiate between cells with intact and compromised plasma membranes.

Materials:

  • Cell suspension treated with digitonin

  • 0.4% Trypan Blue solution

  • Phosphate-buffered saline (PBS), serum-free medium[5]

  • Hemocytometer and coverslip

  • Light microscope

Protocol:

  • After digitonin treatment, centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[5][9]

  • Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium.[5][9] Serum proteins can interfere with the stain and should be avoided.[5][9]

  • In a clean tube, mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension (a 1:1 dilution).[5][9][18]

  • Allow the mixture to incubate at room temperature for approximately 3 minutes.[5][9] It is crucial to count the cells within 3 to 5 minutes, as longer incubation times can lead to cell death and inaccurate viability counts.[5][9][19]

  • Load 10-20 µL of the cell/dye mixture into a hemocytometer.[19]

  • Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable/permeabilized) cells.[5]

  • Calculate the percentage of permeabilized cells: % Permeabilized Cells = (Number of blue cells / Total number of cells) x 100.[6]

Propidium Iodide (PI) Staining Assay

This fluorescent method offers higher sensitivity and is well-suited for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • Cell suspension treated with digitonin

  • PI staining solution (e.g., 10 µg/mL in PBS)[14]

  • PBS or Hank's Balanced Salt Solution (HBSS)[14]

  • Flow cytometer or fluorescence microscope

Protocol:

  • Following digitonin treatment, harvest the cells and wash them twice with 2 mL of PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[14]

  • Resuspend the cells in an appropriate volume of flow cytometry staining buffer or PBS.

  • Just prior to analysis, add 5-10 µL of the PI staining solution to each 100 µL of cell suspension.[11][14]

  • Incubate for 5-15 minutes at room temperature or on ice, protected from light.[11]

  • Analyze the samples immediately by flow cytometry or fluorescence microscopy without a final wash step.[11][14] Live cells will show minimal fluorescence, while permeabilized cells will exhibit strong red fluorescence.[13]

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric or luminescent assay quantifies membrane damage by measuring the release of the cytosolic enzyme LDH into the supernatant.

Materials:

  • 96-well plates with digitonin-treated cells and appropriate controls

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Plate reader capable of measuring absorbance or luminescence

Protocol:

  • Prepare the cell culture plate, including wells for controls: no-cell control (media background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells lysed with a provided lysis buffer or Triton X-100).[16][17]

  • After the desired digitonin incubation period, centrifuge the plate at approximately 1000 RPM for 5 minutes to pellet the cells.[17]

  • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new flat-bottom 96-well plate.[17][20]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[16][20]

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[17][20] This reaction results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product.[16]

  • Add the stop solution provided in the kit to each well.[20]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.[17][20]

  • Calculate the percentage of cytotoxicity (membrane permeabilization) based on the absorbance readings, correcting for background and comparing to the maximum release control.

By carefully selecting and optimizing one of these assays, researchers can confidently determine the precise concentration of digitonin required to permeabilize the plasma membrane while leaving intracellular compartments intact, ensuring the validity of subsequent experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of Digitogenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe handling and disposal of chemical compounds is a cornerstone of a secure research environment and environmental stewardship. This guide outlines the essential, step-by-step procedures for the proper disposal of Digitogenin. Given that this compound is the aglycone of Digitonin, and specific disposal data for this compound is limited, the following protocols are based on the comprehensive safety data for Digitonin, which should be handled as a hazardous substance. Strict adherence to these guidelines is crucial for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its parent compound, Digitonin, are classified as acutely toxic if swallowed, in contact with skin, or if inhaled[1][2][3].

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Safety goggles with side shields are mandatory to prevent eye contact[1][4].
Hand Protection Wear suitable chemical-resistant gloves, such as nitrile gloves, tested according to EN 374[1][4].
Respiratory Protection In case of dust formation or inadequate ventilation, use an extractor hood or wear a NIOSH-approved respirator[1][5].
Protective Clothing A fully fastened laboratory coat is required. For significant spillages, full chemical protective clothing may be necessary[1][4].
Hazard Profile for Digitonin (Parent Compound)

The disposal protocols are dictated by the hazard classification of the substance. The following table summarizes the GHS hazard statements for Digitonin.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[1][2][3].
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin[1][2][3].
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaled[1][2][3].

Step-by-Step Disposal Protocol for this compound

This protocol applies to pure this compound, solutions containing the compound, and any contaminated laboratory materials.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant waste management.

  • Solid this compound Waste :

    • Carefully handle solid this compound to avoid dust formation[1][4].

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container[4].

  • Liquid this compound Waste (Solutions) :

    • Crucially, do not pour this compound solutions down the drain [1].

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container.

  • Contaminated Labware and PPE :

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container[6].

    • Non-disposable glassware must be decontaminated as described below.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • For Small Spills :

    • Dampen the solid spill material with water to prevent dust from becoming airborne[7].

    • Mechanically take up the dampened material and transfer it to a suitable, labeled container for disposal[4][7].

    • Use absorbent paper dampened with water to clean up any remaining material[7].

    • Seal all contaminated cleaning materials in a vapor-tight plastic bag for eventual disposal[7].

    • Wash the contaminated surfaces with a soap and water solution[7].

  • General Precautions :

    • Avoid breathing any dust[2][4].

    • Ensure the area is well-ventilated, using an extractor hood if necessary[1].

    • Keep the substance away from drains, surface water, and ground water[4].

Step 3: Decontamination of Glassware

Proper decontamination of reusable labware is essential to prevent cross-contamination.

  • Initial Rinse : Rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol) that can solubilize this compound.

  • Collect Rinsate : This first rinsate must be collected as hazardous chemical waste and added to your liquid waste container.

  • Subsequent Rinses : Subsequent rinses with soap and water can typically be disposed of down the drain, followed by a large volume of water, provided this complies with local wastewater regulations.

Step 4: Storage and Final Disposal
  • Storage : Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA). Ensure containers are kept closed except when adding waste.

  • Final Disposal : This material and its container must be disposed of as hazardous waste[1]. Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company. All disposal must be in accordance with local, regional, and national regulations[1].

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

This compound Disposal Workflow start Waste Generation (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste Liquid this compound Waste waste_type->liquid_waste Liquid contaminated_items Contaminated Disposables waste_type->contaminated_items Contaminated Disposables solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container contaminated_items->solid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage disposal Arrange for Professional Disposal (via EH&S or Licensed Contractor) storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safe Handling and Disposal of Digitogenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Digitogenin. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a substance with significant acute toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Adherence to strict safety protocols is mandatory.

Hazard Summary Table:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[4]
Note: Classification may vary slightly between suppliers.

The signal word for this compound is "Danger" .[2][3][4][5]

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure. Equipment must be selected based on the potential for contact and the nature of the work being performed.

PPE Requirements Table:

Body PartRequired EquipmentSpecifications & Best Practices
Respiratory NIOSH/MSHA approved respiratorA P3 filter respirator is recommended for short-term use where dust may be generated.[2] For inadequate ventilation, larger spills, or manufacturing operations, a self-contained breathing apparatus (SCBA) or supplied-air respirator is necessary.[5][6][7]
Hands Chemical-resistant glovesNitrile or natural rubber gloves are suitable.[2] Always check gloves for leaks and impermeability before use.[1]
Eyes/Face Safety goggles or face shieldUse safety goggles with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Body Protective work clothingA fully buttoned lab coat is standard.[6] For handling larger quantities (>1kg) or in manufacturing, disposable coveralls are recommended.[6]

Operational Plan: Handling and Storage Procedures

A systematic approach to handling and storage is critical to prevent accidental exposure and maintain substance integrity.

Step-by-Step Handling Protocol:

  • Work Area Preparation :

    • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][7]

    • Verify that an eyewash station and safety shower are immediately accessible.[7]

    • Keep the work area clear of all items not essential to the procedure.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the substance.

  • Handling this compound :

    • Avoid all personal contact, including inhalation of dust.[6]

    • Use tools and techniques that minimize dust generation.[5][6][7]

    • Do not eat, drink, or smoke when using this product.[5][7]

    • Keep the container tightly closed when not in use.[2][5][7]

  • Storage :

    • Store the substance in a tightly sealed, original container in a dry, cool, and well-ventilated place.[2][4][5][7]

    • The storage area should be locked and accessible only to authorized personnel.[4][5][7]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood, Safety Shower) don_ppe Don Required PPE prep_area->don_ppe Proceed handle Handle this compound (Minimize Dust) don_ppe->handle store Store Securely handle->store When finished doff_ppe Doff & Dispose Contaminated PPE handle->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate

Caption: Workflow for safe handling, storage, and disposal of this compound.

Disposal Plan: Waste and Decontamination

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol:

  • Chemical Waste :

    • All waste containing this compound must be treated as hazardous waste.

    • Collect waste material in a suitable, sealed, and clearly labeled container.[7]

    • Dispose of the contents and container at an approved waste disposal facility, following all local, regional, and national regulations.[5][7]

  • Contaminated PPE :

    • Immediately remove any contaminated clothing.[2][3]

    • Disposable items (gloves, coveralls) should be placed in a sealed, vapor-tight plastic bag for disposal as hazardous waste.[8]

    • Wash contaminated reusable clothing before reuse.[6][7]

  • Spill Cleanup :

    • Minor Spills : Dampen the spilled solid with water to prevent dust formation.[8] Carefully sweep or scoop the material into a suitable container for disposal.[7][8] Clean the area with absorbent paper dampened with water.[8]

    • Major Spills : Evacuate the area immediately and move upwind.[6] Alert safety personnel. Only trained personnel with full protective gear, including an SCBA, should address major spills.[6] Prevent the spill from entering drains or waterways.[1][6]

Emergency Procedures: First Aid

In case of exposure, immediate action is required.

First Aid Measures:

Exposure RouteAction
Ingestion Immediately call a POISON CENTER or doctor/physician. [2][6][7] Rinse mouth with water.[7] Do NOT induce vomiting. [3][7]
Skin Contact Immediately remove all contaminated clothing. [2][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6][7] Seek immediate medical attention.[7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][7] Call a POISON CENTER or doctor/physician immediately. [2][6] If breathing is difficult or has stopped, provide artificial respiration.[3][7]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[7]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.